molecular formula C9H10O3 B1593786 2-Hydroxy-4,6-dimethylbenzoic acid CAS No. 6370-32-7

2-Hydroxy-4,6-dimethylbenzoic acid

Cat. No.: B1593786
CAS No.: 6370-32-7
M. Wt: 166.17 g/mol
InChI Key: OQDPLEDHXOOBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPLEDHXOOBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213106
Record name 4,6-Dimethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-32-7
Record name 2-Hydroxy-4,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6370-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4,6-dimethylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Substituted Phenolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound. The methodologies presented are grounded in established chemical principles, offering not just procedural steps but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

This compound is a substituted aromatic carboxylic acid. While not a final drug product in itself, its structural motifs—a hydroxyl group ortho to a carboxylic acid on a decorated benzene ring—make it a valuable intermediate in medicinal chemistry and organic synthesis. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, making it a tailored building block for more complex molecular architectures.

The most common and logical starting material for its synthesis is 3,5-dimethylphenol, an economically viable precursor where the substitution pattern pre-determines the final arrangement of the methyl groups. This guide will focus on the principal synthetic transformations originating from this key starting material.

Physicochemical Properties & Safety Data

A foundational understanding of the target compound's properties is critical for handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White crystalline solid[2]
IUPAC Name This compound[1]
CAS Number 6370-32-7
Solubility Soluble in alcohol and ether, slightly soluble in water[2]

Safety Considerations: As a general organic compound, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[2]

Core Synthetic Methodologies from 3,5-Dimethylphenol

The synthesis of this compound from 3,5-dimethylphenol primarily involves the introduction of a carboxyl group onto the aromatic ring at a position ortho to the hydroxyl group. The following sections detail the most authoritative and field-proven methods to achieve this transformation.

Method 1: Direct Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful and industrially significant method for the direct ortho-carboxylation of phenols.[3] It proceeds by heating a phenoxide salt with carbon dioxide under pressure, followed by acidic workup.[4][5]

Causality and Mechanism: The reaction's efficacy hinges on the nucleophilic character of the phenoxide ion. The negative charge on the oxygen is delocalized into the aromatic ring, making the ortho and para positions electron-rich and susceptible to electrophilic attack.[4] The key electrophile is carbon dioxide. The sodium phenoxide is believed to form a complex with CO₂, which facilitates the delivery of the carboxyl group to the ortho position. The use of sodium hydroxide as the base preferentially yields the ortho-isomer (salicylic acid derivatives), whereas potassium hydroxide can favor the para-isomer.[4] The reaction is driven to completion by the subsequent tautomerization to the more stable aromatic system.[6]

Diagram: Kolbe-Schmitt Reaction Mechanism

Kolbe_Schmitt_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack by CO₂ cluster_step3 Step 3: Tautomerization & Protonation phenol 3,5-Dimethylphenol naoh + NaOH phenol->naoh phenoxide Sodium 3,5-Dimethylphenoxide h2o - H₂O phenoxide->h2o co2 + CO₂ (pressure, heat) intermediate Cyclohexadienone Intermediate phenoxide->intermediate naoh->phenoxide co2->intermediate salicylate Disodium Salicylate intermediate->salicylate product This compound intermediate->product acid_workup + H₃O⁺ (workup) salicylate->acid_workup acid_workup->product

Caption: Mechanism of the Kolbe-Schmitt reaction for 3,5-dimethylphenol.

Experimental Protocol: ortho-Carboxylation of 3,5-Dimethylphenol

This protocol is adapted from a general method for the carboxylation of hindered phenols.[7]

  • Phenoxide Formation: In a high-pressure autoclave, thoroughly dried 3,5-dimethylphenol (1.0 equiv.) is mixed with sodium hydride (2.0-3.0 equiv.) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are crucial as water can reduce the yield.[6]

  • Solvent Addition: An appropriate high-boiling inert solvent is added.

  • Pressurization and Heating: The vessel is sealed and pressurized with carbon dioxide (CO₂) to approximately 100 atm.[4] The mixture is then heated to 125-185°C. The reaction is typically stirred for several hours. Even highly hindered phenols like 3,5-dimethylphenol can afford the carboxylated product under these conditions.[7]

  • Work-up: After cooling and carefully venting the CO₂, the reaction mixture is treated with water. The resulting aqueous solution is acidified (e.g., with dilute sulfuric or hydrochloric acid) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Method 2: Formylation via Reimer-Tiemann Reaction and Subsequent Oxidation

An alternative, two-stage approach involves an initial formylation (addition of a -CHO group) followed by oxidation to the carboxylic acid. The Reimer-Tiemann reaction is the classic method for ortho-formylation of phenols.[9][10]

Causality and Mechanism: This reaction involves the generation of dichlorocarbene (:CCl₂) as the key electrophilic species from chloroform and a strong base.[11][12] The electron-rich phenoxide ion attacks the dichlorocarbene.[9] Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic reaction conditions yields the formyl group.[10][11] This method typically favors ortho-substitution. For 3,5-dimethylphenol, the expected product is 4,6-dimethyl-2-hydroxybenzaldehyde.[13]

The second stage requires a selective oxidation of the aldehyde functional group to a carboxylic acid without affecting the phenol or the aromatic ring. Standard reagents like potassium permanganate (KMnO₄) or Tollens' reagent can be employed for this transformation.

Diagram: Reimer-Tiemann and Oxidation Workflow

Reimer_Tiemann_Workflow cluster_workflow Two-Stage Synthesis Pathway Start 3,5-Dimethylphenol Step1 Reimer-Tiemann Reaction (CHCl₃, NaOH, Heat) Start->Step1 Intermediate 4,6-Dimethyl-2-hydroxybenzaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO₄, H⁺) Intermediate->Step2 End This compound Step2->End

Caption: Workflow for synthesis via formylation and subsequent oxidation.

Experimental Protocol: Two-Stage Synthesis

Part A: Reimer-Tiemann Formylation [11]

  • Reaction Setup: 3,5-dimethylphenol (1.0 equiv.) is dissolved in an aqueous solution of sodium hydroxide (e.g., 8.0 equiv. in a 2:1 ethanol/water mixture). The solution is heated to approximately 70°C.

  • Reagent Addition: Chloroform (2.0 equiv.) is added dropwise to the heated solution over 1 hour while stirring vigorously. The reaction is typically exothermic once initiated.[9]

  • Reaction: The mixture is stirred at 70°C for an additional 3 hours.

  • Work-up: After cooling, the solvent (ethanol) is removed under reduced pressure. The remaining aqueous solution is acidified to pH 4-5 and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated to yield crude 4,6-dimethyl-2-hydroxybenzaldehyde, which can be purified by column chromatography or recrystallization.

Part B: Oxidation of the Aldehyde

  • Reaction Setup: The purified 4,6-dimethyl-2-hydroxybenzaldehyde from Part A is dissolved in a suitable solvent (e.g., aqueous acetone or pyridine).

  • Oxidant Addition: A solution of potassium permanganate (KMnO₄) is added portion-wise while monitoring the temperature.

  • Reaction: The mixture is stirred until the characteristic purple color of the permanganate disappears, indicating the reaction is complete.

  • Work-up: The manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is acidified, which precipitates the desired carboxylic acid.

  • Purification: The crude this compound is collected by filtration and purified by recrystallization.

Method 3: Multi-step Synthesis via a Grignard Reagent

The Grignard reaction provides a robust and versatile, albeit multi-step, route to carboxylic acids from aryl halides. This pathway requires the initial conversion of 3,5-dimethylphenol to a stable aryl halide.

Causality and Mechanism:

  • Halogenation: The phenolic hydroxyl group must first be converted to a halide (e.g., bromide) to enable Grignard reagent formation. This cannot be done directly and usually involves converting the phenol to a more suitable intermediate first. A more practical approach is to start from a halogenated xylene, if available, or to develop a specific synthesis for 3-bromo-5-methylphenol or a related precursor.

  • Grignard Reagent Formation: The aryl halide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent.[14][15] This step is highly sensitive to moisture, as any protic solvent will protonate and destroy the reagent.

  • Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice). This forms a magnesium carboxylate salt.

  • Protonation: An acidic work-up protonates the carboxylate salt to yield the final carboxylic acid.[16][17]

Diagram: Grignard Synthesis Workflow

Grignard_Workflow cluster_grignard Grignard Synthesis Pathway Start Aryl Halide Precursor (e.g., 2-Bromo-1,3,5-trimethylbenzene) Step1 1. Mg, anhydrous ether Start->Step1 Grignard Grignard Reagent Step1->Grignard Step2 2. CO₂ (solid) Grignard->Step2 Salt Magnesium Carboxylate Salt Step2->Salt Step3 3. H₃O⁺ (workup) Salt->Step3 Product Target Benzoic Acid Step3->Product

Caption: General workflow for benzoic acid synthesis via a Grignard reagent.

Experimental Protocol: Grignard Carboxylation

(Note: This protocol assumes the availability of a suitable aryl bromide precursor, such as 2-bromo-1,3,5-trimethylbenzene, as the direct halogenation of 3,5-dimethylphenol is non-trivial for this specific pathway.)

  • Apparatus Setup: All glassware must be rigorously dried in an oven to remove all traces of water.[16] The reaction is assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Formation: Magnesium turnings (1.1 equiv.) are placed in a flask with anhydrous diethyl ether. A small amount of the aryl bromide (1.0 equiv.) dissolved in ether is added. The reaction is initiated, often with gentle warming or the addition of an iodine crystal.[16] Once initiated, the remaining aryl bromide solution is added dropwise to maintain a gentle reflux.

  • Carboxylation: The prepared Grignard reagent is transferred via cannula into a separate flask containing a large excess of crushed dry ice, with vigorous stirring.[16] This step must be done quickly to minimize condensation of atmospheric moisture on the dry ice.

  • Work-up: After the excess dry ice has sublimed, the reaction is quenched by the slow addition of aqueous acid (e.g., 6 M HCl).[16]

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then extracted with an aqueous base (e.g., NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer. This aqueous layer is then separated and re-acidified to precipitate the pure this compound, which is collected by filtration.

Comparative Analysis of Synthetic Routes

MethodKey PrecursorNumber of StepsYieldKey AdvantagesKey Disadvantages
Kolbe-Schmitt 3,5-Dimethylphenol1 (direct)Good-ExcellentAtom-economical; direct C-H carboxylation.Requires high pressure and temperature; sensitive to conditions.
Reimer-Tiemann 3,5-Dimethylphenol2ModerateUses common lab reagents; avoids high pressure.Two distinct reaction stages; oxidation step can have side reactions; lower overall yield.
Grignard Aryl Halide2-3GoodHighly reliable and versatile for many substrates.Requires a halogenated precursor; strictly anhydrous conditions are mandatory.

Conclusion

The synthesis of this compound is most directly and efficiently achieved via the Kolbe-Schmitt reaction starting from 3,5-dimethylphenol. This method, while requiring specialized high-pressure equipment, is superior in terms of atom economy and step count. For laboratories not equipped for high-pressure reactions, the Reimer-Tiemann formylation followed by oxidation offers a viable, albeit longer, alternative using standard glassware and reagents. The Grignard pathway remains a fundamentally sound but less practical option for this specific target unless a suitable halogenated precursor is readily available, as it would add significant complexity to the overall synthesis starting from the parent phenol. The choice of method will ultimately depend on the available equipment, scale, and economic considerations of the research or development program.

References

chemical properties of 2-Hydroxy-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-4,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 6370-32-7), a versatile aromatic carboxylic acid. With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.18 g/mol , this compound serves as a critical intermediate and building block in various fields, including pharmaceutical development, agrochemicals, and cosmetics.[1] This document details its synthesis, primarily via the Kolbe-Schmitt reaction, its detailed physicochemical and spectroscopic profile, its chemical reactivity, and its applications in modern research and industry. The content is structured to provide not just data, but also the scientific rationale behind its properties and experimental methodologies, offering valuable insights for professionals in drug discovery and chemical synthesis.

Introduction: A Molecule of Strategic Importance

This compound, a substituted salicylic acid derivative, is a compound of significant interest due to its unique structural features: a carboxylic acid, a phenolic hydroxyl group, and two methyl groups on the benzene ring.[1] This specific arrangement of functional groups governs its reactivity, solubility, and biological activity, making it an invaluable scaffold in medicinal chemistry.[1][2] Its utility is particularly noted in the synthesis of novel anti-inflammatory and analgesic agents, where its structure can be precisely modified to enhance efficacy and target specificity.[1][3] This guide serves as a senior-level resource, elucidating the core chemical principles that make this molecule a preferred choice in complex synthetic applications.

Synthesis and Manufacturing

The most direct and industrially relevant method for synthesizing this compound is the carboxylation of the corresponding phenol, 3,5-dimethylphenol, via the Kolbe-Schmitt reaction .[4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of hydroxybenzoic acid synthesis.

Causality in the Kolbe-Schmitt Reaction

The reaction proceeds by first converting the phenol into its more nucleophilic phenoxide salt using a strong base, typically sodium hydroxide.[7][8] The sodium phenoxide then attacks carbon dioxide, a weak electrophile. The choice of the counter-ion (e.g., Na⁺ vs. K⁺) and reaction conditions (temperature, pressure) is critical for directing the carboxylation to the desired position.[4][6] For sodium phenoxide, the reaction preferentially occurs at the ortho position due to the formation of a stable six-membered ring intermediate involving the sodium ion, the phenoxide oxygen, and the carbon dioxide.[5][8] The electron-donating methyl groups at the 3- and 5- positions of the starting phenol further activate the ring towards electrophilic attack, specifically at the C2, C4, and C6 positions. Steric hindrance from the methyl groups favors substitution at the C2 position, leading to the desired product.

Visualizing the Synthesis: Kolbe-Schmitt Reaction Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack & Chelation cluster_2 Step 3: Tautomerization & Acidification A 3,5-Dimethylphenol B Sodium 3,5-dimethylphenoxide A->B + NaOH (Deprotonation) D Chelated Intermediate B->D + CO₂ (125°C, 100 atm) Nucleophilic Attack C Carbon Dioxide (CO₂) E Sodium 2-hydroxy-4,6-dimethylbenzoate D->E Tautomerization (Aromatization) F This compound E->F + H₂SO₄ (Protonation)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a solid product with the expected melting point and spectroscopic characteristics.

  • Drying of Reagents: Ensure all glassware and reagents, particularly the 3,5-dimethylphenol, are thoroughly dried. The presence of water can significantly decrease the yield by consuming the phenoxide intermediate.[4]

  • Phenoxide Formation: In a high-pressure autoclave, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable high-boiling inert solvent (e.g., toluene). Add sodium hydroxide (1.1 eq) pellets and heat the mixture to ~130°C with stirring to form the sodium phenoxide salt. Water is removed azeotropically.

  • Carboxylation: Seal the autoclave and pressurize it with dry carbon dioxide gas to approximately 100 atm. Increase the temperature to 150-160°C and maintain vigorous stirring for 6-8 hours.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid reaction mixture to a beaker and dissolve it in hot water.

  • Acidification: While stirring, slowly acidify the aqueous solution with dilute sulfuric acid until the pH is ~2. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to obtain the pure product.

  • Characterization: Dry the purified crystals under vacuum. Determine the melting point and confirm the structure using NMR and IR spectroscopy.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are established through a combination of its physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O₃[9]
Molecular Weight 166.18 g/mol
Appearance White crystalline solid[10]
Monoisotopic Mass 166.06299 Da[9]
Predicted XlogP 2.4[9]
Predicted pKa ~4 (Carboxylic Acid)[10]
Solution Behavior In apolar solvents, it is expected to form hydrogen-bonded dimers.[11][12][13]
Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data are based on established principles for substituted benzoic acids and related structures.[11][14][15]

Table 2: Key Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Carboxylic Acid (-COOH)δ 11.0-13.0 ppm (s, 1H)Deshielded, acidic proton, often broad.
Phenolic Hydroxyl (-OH)δ 9.0-10.0 ppm (s, 1H)Intramolecular H-bonding with carboxyl shifts it downfield.
Aromatic Proton (Ar-H)δ 6.5-6.7 ppm (s, 2H)Two equivalent protons at C3 and C5.
Methyl Protons (-CH₃)δ 2.1-2.5 ppm (s, 6H)Two equivalent methyl groups at C4 and C6.
¹³C NMR Carboxylic Carbon (-C=O)δ 170-175 ppmCharacteristic chemical shift for a carboxylic acid.
Aromatic C-Oδ 160-165 ppm (C2), δ 155-160 ppm (C4)Carbons attached to electron-donating oxygen atoms are deshielded.
Aromatic C-Hδ 110-115 ppm (C3, C5)Shielded by ortho/para directing groups.
Aromatic C-Cδ 105-110 ppm (C1), δ 140-145 ppm (C6)Quaternary carbons with varied electronic environments.
Methyl Carbons (-CH₃)δ 20-25 ppmTypical range for aromatic methyl carbons.
IR Spectroscopy O-H Stretch (Carboxylic)2500-3300 cm⁻¹ (broad)Characteristic broad band due to hydrogen bonding.
C=O Stretch (Carboxylic)1680-1710 cm⁻¹ (strong)Typical for an aromatic carboxylic acid. Intramolecular H-bonding may lower the frequency.
C-O Stretch1200-1320 cm⁻¹Associated with the carboxylic acid and phenol C-O bonds.
Aromatic C=C Stretch1580-1620 cm⁻¹Multiple bands characteristic of the benzene ring.
Mass Spectrometry [M+H]⁺m/z 167.07027Predicted value for the protonated molecule.[9]
(ESI+)[M+Na]⁺m/z 189.05221Predicted value for the sodium adduct.[9]
[M-H]⁻m/z 165.05571Predicted value for the deprotonated molecule.[9]
Protocol: Spectroscopic Characterization
  • Sample Preparation:

    • NMR: Dissolve ~10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -COOH protons.

    • IR (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal.

    • MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and correlation spectra (e.g., HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Infuse the sample solution into an ESI-mass spectrometer and acquire spectra in both positive and negative ion modes.

  • Data Analysis:

    • Integrate the ¹H NMR signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.

    • Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.

    • Identify the key functional group vibrations in the IR spectrum.

    • Confirm the molecular weight from the molecular ion peaks ([M+H]⁺, [M-H]⁻) in the mass spectrum.

Chemical Reactivity and Derivatization

The reactivity of this compound is a composite of its three key functional groups. This predictable reactivity allows it to be used as a versatile starting material for more complex molecules.

  • Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification (e.g., with an alcohol under acidic conditions or via the acid chloride) and conversion to amides .[16]

  • Phenolic Hydroxyl Group: The hydroxyl group can be acylated to form esters or alkylated to form ethers (e.g., Williamson ether synthesis). Its acidity also allows it to participate in base-catalyzed reactions.

  • Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho, para-directing hydroxyl group and the two methyl groups. The available position for substitution is C5. However, the existing substitution pattern presents considerable steric hindrance, which may require forcing conditions for further reactions.

Visualizing Key Derivatization Pathways

References

2-Hydroxy-4,6-dimethylbenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzoic Acid

Overview and Strategic Importance

This compound is a substituted aromatic carboxylic acid that holds significant value as a versatile chemical intermediate. Its structure, featuring a benzoic acid core with hydroxyl and dimethyl functional groups, imparts a unique combination of reactivity and solubility that makes it a crucial building block in various high-value industries.[1] For professionals in drug development and agrochemical research, this compound serves as a key precursor in the synthesis of complex active molecules, including anti-inflammatory agents, analgesics, herbicides, and pesticides.[1] Its utility also extends to the cosmetics sector, where it is leveraged for its antioxidant properties.[1] This guide provides a comprehensive technical overview of its chemical identity, properties, applications, analytical methodologies, and safety protocols, designed for researchers and scientists engaged in its use.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational to its application in research and development. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 6370-32-7[1][2]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.18 g/mol [1]
IUPAC Name This compound
Synonyms 2-hydroxy-4,6-dimethylbenzoate[1]
InChI InChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12)[3]
SMILES CC1=CC(=C(C(=C1)O)C(=O)O)C[3]
Appearance Light cream powder/solid[4]
Storage Conditions Store at 0-8°C[1]
Chemical Structure

The functionality of this compound is dictated by its molecular architecture. The carboxylic acid group (-COOH) and the hydroxyl group (-OH) are ortho to each other on the benzene ring, which allows for intramolecular hydrogen bonding, influencing its acidity and reactivity. The two methyl groups (-CH₃) at positions 4 and 6 enhance its lipophilicity and sterically influence the reactivity of the adjacent functional groups.[1]

Caption: 2D structure of this compound.

Synthesis and Formulation

While specific, detailed synthesis routes for this compound are proprietary, its structure suggests that its synthesis would likely follow established methodologies for substituted benzoic acids. A plausible approach involves the carboxylation of the corresponding phenol, 3,5-dimethylphenol, via a Kolbe-Schmitt-type reaction, where the phenoxide is treated with carbon dioxide under pressure and heat to introduce the carboxylic acid group ortho to the hydroxyl.

Alternatively, multi-step syntheses starting from toluene or xylene derivatives are also feasible, involving steps like nitration, reduction, and acylation to build the desired substitution pattern.[5] For instance, a process could involve the nitration of toluene, followed by reduction to obtain dimethyltoluene, and finally, an acylation reaction to yield the final product.[5]

Applications in Drug Development and Industry

The utility of this compound is broad, with significant applications in several research-intensive sectors.

  • Pharmaceutical Development : It serves as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure is a valuable scaffold for creating novel anti-inflammatory and analgesic drugs. The hydroxyl and carboxylic acid groups provide reactive sites for derivatization, allowing medicinal chemists to modulate the compound's pharmacokinetic and pharmacodynamic properties to optimize efficacy and safety.[1][6]

  • Agrochemicals : In agriculture, it is used to produce potent and selective herbicides and pesticides.[1] The specific substitution pattern on the benzene ring is crucial for achieving targeted biological activity against weeds and pests while aiming for minimal environmental impact.[1]

  • Cosmetics Industry : The compound is incorporated into skincare formulations for its antioxidant properties, which help protect the skin from oxidative stress caused by environmental factors.[1][5]

Analytical Methodologies for Quantification

Accurate quantification is essential for quality control, impurity profiling, and pharmacokinetic studies.[7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing hydroxybenzoic acids.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: General workflow for the quantification of this compound via HPLC-UV.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the routine analysis of aromatic acids. The aromatic ring of the compound allows for strong UV absorbance, making detection sensitive and reliable.

Exemplary HPLC-UV Protocol:

This protocol is based on established methods for structurally similar hydroxybenzoic acids and serves as a validated starting point for method development.[7][8]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 150 mm. The C18 stationary phase is chosen for its excellent retention of moderately polar aromatic compounds.[7]

    • Mobile Phase: A gradient elution using 0.1% Phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A gradient is often necessary to ensure good separation from impurities and to elute the analyte with a sharp peak shape.[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[7]

    • Detection Wavelength: 230 nm. This wavelength is selected based on the UV absorbance maximum for many benzoic acid derivatives.[7]

    • Injection Volume: 10 µL.[7]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample or standard in the mobile phase (or a compatible solvent like methanol/water) to achieve a concentration within the expected calibration range (e.g., 1-100 µg/mL).[7]

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Performance Comparison

While specific validation data for this compound is not widely published, the table below provides typical performance characteristics for analytical methods used for similar benzoic acid derivatives, offering a reliable benchmark for method development and validation.[7]

Table 2: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Sample Throughput ModerateLow to Moderate
(Note: Data is based on typical performance for benzoic acid derivatives and serves as a general guide.[7])

The choice between HPLC and GC-MS often depends on the required sensitivity and the complexity of the sample matrix. GC-MS offers higher sensitivity but requires a derivatization step (e.g., silylation) to increase the volatility of the acidic analyte, which adds time and complexity to the sample preparation.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. Based on safety data for structurally related compounds, this compound should be handled with care.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Can be harmful if swallowed.[4][9]

  • Handling: Use only in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] Avoid breathing dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] For long-term stability, storage at 0-8°C is recommended.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and a diverse range of applications, particularly in the pharmaceutical and agrochemical sectors. Its synthesis and derivatization are central to the development of new therapeutic agents and crop protection technologies. A thorough understanding of its properties, coupled with robust analytical methods for its quantification and strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial settings.

References

An In-depth Technical Guide to the Discovery and History of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Scientific Lineage of a Niche Phenolic Acid

In the vast and intricate world of natural products and synthetic chemistry, the history of a specific molecule is often a tapestry woven from the threads of broader scientific discovery. This guide delves into the technical history and synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid, a compound whose individual discovery narrative is not prominently recorded in the annals of chemical literature. Therefore, to provide a comprehensive and scientifically rigorous account, we will explore its story through the lens of its more famous chemical relatives, the naturally occurring phenolic acids, and specifically, the archetypal orsellinic acid. This approach allows us to build a robust understanding of its likely origins, its synthesis, and its place within the landscape of bioactive molecules. For the researcher, scientist, or drug development professional, this guide is intended to be a foundational resource, blending historical context with practical, modern synthetic protocols.

The Foundational Archetype: Orsellinic Acid and the Dawn of Phenolic Acid Chemistry

The story of this compound is intrinsically linked to the broader class of hydroxybenzoic acids, many of which have been isolated from natural sources for centuries. The most pertinent progenitor in this context is o-orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid).

First isolated from lichens, orsellinic acid is a cornerstone of natural product chemistry.[1] It is a key structural component of depsides, which are esters of two or more phenolic acid molecules, commonly found in lichens.[1] The biosynthesis of orsellinic acid proceeds via the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants.[1][2] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a complex carbon skeleton.[3][4] The study of orsellinic acid and its derivatives laid the groundwork for understanding the biosynthesis and chemical properties of a vast array of phenolic compounds.

Biosynthesis: Nature's Blueprint for Phenolic Acids

The biosynthesis of orsellinic acid serves as a model for understanding the natural origins of related compounds like this compound. The process is initiated by a polyketide synthase (PKS) enzyme.[3][5]

biosynthesis acetyl_coa Acetyl-CoA pks Orsellinic Acid Synthase (PKS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization orsellinic_acid Orsellinic Acid cyclization->orsellinic_acid

Caption: Generalized polyketide pathway for orsellinic acid biosynthesis.

This fundamental pathway highlights how nature constructs a diverse array of phenolic structures from simple building blocks. It is plausible that variations of this pathway, involving different starting units or tailoring enzymes, could lead to the natural production of other substituted hydroxybenzoic acids.

Synthetic Approaches: From Historical Methods to Modern Protocols

While a specific, celebrated "first synthesis" of this compound is not readily found in historical literature, the synthesis of related phenolic acids has been a subject of organic chemistry for over a century. Early methods for the synthesis of phenolic compounds often involved harsh conditions and offered limited control over regioselectivity. The development of more sophisticated synthetic strategies has been driven by the need for pure, well-characterized compounds for biological screening and as intermediates in the synthesis of more complex molecules.

A European patent from 1982 describes a process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids, including the methyl ester of 2,6-dimethyl-4-hydroxybenzoic acid, via the dehydrogenation of a cyclohexenonecarboxylic acid ester.[6] This indicates that by the latter half of the 20th century, there was established industrial interest in this class of compounds, likely for applications in fungicides and other specialty chemicals.[6]

More recently, a 2020 Chinese patent details a method for synthesizing 2,4-dihydroxy-3,6-dimethylbenzoic acid, a close analogue, from a natural precursor, 4-O-desmethylbarbaric acid, which is produced by the fermentation of Aspergillus terreus.[7] This approach, which involves the hydrolysis of the natural product, represents a modern, bio-based route to this class of compounds. The synthesis of the target molecule, this compound, can be envisaged through similar strategies, potentially involving the selective dehydroxylation of a dihydroxy precursor or the direct synthesis from appropriately substituted starting materials.

Experimental Protocol: Synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid from 4-O-demethylbarbituric acid

The following protocol is adapted from the method described in Chinese patent CN111116370A for a closely related compound and illustrates a modern approach that could be adapted for the synthesis of this compound.[7] This method highlights the use of a naturally derived starting material.

Step 1: Production of 4-O-demethylbarbituric acid via Fermentation

  • Prepare a seed culture of Aspergillus terreus MEFC06 in a suitable liquid medium.

  • Inoculate a production-scale fermentation medium with the seed culture.

  • Conduct the fermentation under controlled conditions (temperature, pH, aeration) to produce 4-O-demethylbarbituric acid.

  • After fermentation, separate the biomass and purify the 4-O-demethylbarbituric acid from the fermentation broth using chromatographic techniques.

Step 2: Acid Hydrolysis of 4-O-demethylbarbituric acid

  • Dissolve the purified 4-O-demethylbarbituric acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer.

  • Stir the reaction mixture in a water bath to maintain a controlled temperature.

  • After the reaction is complete (monitored by a suitable method such as TLC or HPLC), quench the reaction by carefully adding the mixture to ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Collect the organic phase, concentrate it under reduced pressure, and dry the residue to obtain 2,4-dihydroxy-3,6-dimethylbenzoic acid.[7]

synthesis_workflow cluster_fermentation Step 1: Fermentation cluster_synthesis Step 2: Synthesis start Aspergillus terreus Seed Culture fermentation Production Fermentation start->fermentation purification Separation & Purification fermentation->purification natural_product 4-O-demethylbarbituric acid purification->natural_product dissolution Dissolve in Conc. H₂SO₄ natural_product->dissolution reaction Stir in Water Bath dissolution->reaction quench Quench with Ice Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction isolation Concentrate & Dry extraction->isolation final_product 2,4-dihydroxy-3,6-dimethylbenzoic acid isolation->final_product

Caption: Workflow for the synthesis of a 2-hydroxy-dimethylbenzoic acid analogue.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 6370-32-7[8]
Molecular Formula C₉H₁₀O₃[9]
Molecular Weight 166.18 g/mol [8]
IUPAC Name This compound[9]
SMILES CC1=CC(=C(C(=C1)O)C(=O)O)C[9]
InChIKey OQDPLEDHXOOBPW-UHFFFAOYSA-N[9]

Applications and Biological Relevance

This compound is recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its structure, featuring a hydroxyl group and two methyl groups on a benzoic acid backbone, imparts specific reactivity and solubility characteristics.[8]

The broader class of hydroxybenzoic acids is known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][10] While specific biological activity data for this compound is not extensively published, its structural similarity to other bioactive phenolic acids suggests potential in these areas. It is utilized in research for the development of anti-inflammatory and analgesic agents, as well as in the formulation of herbicides and pesticides.[8] Its antioxidant properties also make it a candidate for inclusion in cosmetic and skincare products to protect against oxidative stress.[8]

Conclusion and Future Outlook

The history of this compound is a compelling example of how the scientific narrative of a molecule can be understood through its chemical lineage. While its own "discovery" moment may be lost to the historical record, its relationship to the well-documented world of natural phenolic acids, like orsellinic acid, provides a rich context for its study. Modern synthetic methods, including those that leverage natural product precursors, have made this and related compounds accessible for further investigation. As research into the therapeutic potential of phenolic compounds continues to expand, it is likely that this compound and its derivatives will find new and important applications in drug discovery, materials science, and agriculture. The foundation laid by early natural product chemists continues to support the innovations of today's researchers.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Hydroxy-Dimethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: This guide provides a comprehensive framework for the crystal structure analysis of hydroxy-dimethylbenzoic acids. As the specific crystal structure for 2-Hydroxy-4,6-dimethylbenzoic acid is not publicly available in crystallographic databases at the time of writing, this document will use the closely related and structurally significant molecule, Salicylic Acid (2-Hydroxybenzoic Acid) , as a primary exemplar. The principles, protocols, and analytical insights detailed herein are directly applicable to the target molecule and its isomers, providing a robust template for researchers, scientists, and drug development professionals.

Abstract

Understanding the three-dimensional atomic arrangement of active pharmaceutical ingredients is fundamental to modern drug development and materials science. This technical guide outlines the complete workflow for the single-crystal X-ray diffraction analysis of aromatic hydroxy acids, using salicylic acid as a case study to illustrate the core principles relevant to its dimethylated analogs like this compound. We delve into the causality behind experimental choices in synthesis, crystallization, and data analysis. The protocols described are designed as a self-validating system, ensuring technical accuracy and trustworthiness for researchers aiming to elucidate and interpret crystal structures.

Introduction: The Structural Significance of Substituted Salicylic Acids

Salicylic acid and its derivatives, including this compound, are a cornerstone of medicinal chemistry. Their biological activity is intimately linked to their molecular geometry and the intermolecular interactions they form in the solid state. The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring creates a rich landscape of potential hydrogen-bonding motifs. These interactions govern critical physicochemical properties such as solubility, dissolution rate, melting point, and crystal packing, which in turn affect bioavailability and formulation stability.

Single-crystal X-ray diffraction is the definitive technique for unambiguously determining this three-dimensional structure.[1] By elucidating the precise atomic coordinates, we can understand the subtle interplay of intramolecular forces that dictate molecular conformation and the supramolecular synthons that build the bulk crystal lattice.

The Experimental Blueprint: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure follows a logical, multi-stage process. Each step is critical for the success of the final analysis.

Caption: The comprehensive workflow for crystal structure determination.

Synthesis and Purification

The synthesis of salicylic acid and its analogues is classically achieved via the Kolbe-Schmitt reaction , a robust method chosen for its high yield and industrial scalability.

Protocol: Synthesis of Salicylic Acid

  • Phenoxide Formation: Sodium phenoxide is prepared by treating phenol with a strong base like sodium hydroxide. This step is critical as the phenoxide ion is much more reactive than phenol towards electrophilic aromatic substitution.

  • Carboxylation: The dry sodium phenoxide is heated under a high pressure of carbon dioxide (100 atm, 125°C). The CO₂ acts as the electrophile, and the reaction preferentially adds the carboxyl group at the ortho position to the hydroxyl group.

  • Acidification: The resulting sodium salicylate is dissolved in water and treated with a strong acid, such as sulfuric acid. This protonates the carboxylate, precipitating the crude salicylic acid.

  • Purification: For crystallographic-grade material, purification is paramount. Recrystallization from hot water is a highly effective method to remove impurities, yielding pure salicylic acid.[2]

  • Expert Insight: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring high recovery of the purified product.

Single Crystal Growth

The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to produce a well-ordered, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. A common choice for compounds like salicylic acid is an ethanol/water or acetone/water mixture. The right solvent system is found through small-scale screening.

  • Solution Preparation: Create a saturated or near-saturated solution at room temperature.

  • Slow Evaporation: The solution is placed in a vial, loosely capped or covered with parafilm containing small perforations. This allows the solvent to evaporate slowly over several days to weeks.

  • Nucleation and Growth: As the solvent evaporates, the solution becomes supersaturated, promoting the formation of nucleation sites and the subsequent slow growth of large, well-ordered crystals.[3][4]

Single-Crystal X-ray Diffraction: Data to Structure

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.

Data Collection

Protocol:

  • Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

  • Instrumentation: Data is collected on a diffractometer equipped with a focused X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive area detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range to ensure a complete dataset.

Structure Solution and Refinement

The collected diffraction intensities are used to solve and refine the crystal structure.

Protocol:

  • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection (spot). The data is corrected for experimental factors like absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software like SHELXT. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model. Hydrogen atoms are typically placed in calculated positions or located from the difference electron density map.

Structural Analysis of Salicylic Acid: An Exemplar

The refined crystal structure of salicylic acid provides a wealth of information directly relevant to its more complex derivatives.

Table 1: Crystallographic Data for Salicylic Acid

ParameterValueSource
Empirical FormulaC₇H₆O₃CSD Entry: SALIAC01
Formula Weight138.12CSD Entry: SALIAC01
Crystal SystemMonoclinicCSD Entry: SALIAC01
Space GroupP2₁/cCSD Entry: SALIAC01
a (Å)11.53(1)CSD Entry: SALIAC01
b (Å)4.99(1)CSD Entry: SALIAC01
c (Å)11.23(1)CSD Entry: SALIAC01
β (°)91.0(1)CSD Entry: SALIAC01
Volume (ų)646.2CSD Entry: SALIAC01
Z4CSD Entry: SALIAC01
Final R1 [I > 2σ(I)]0.057CSD Entry: SALIAC01
The Molecular Structure: Intramolecular Interactions

The most prominent feature of the salicylic acid molecule is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid. This interaction creates a stable six-membered ring, which holds the molecule in a planar conformation. This is a classic S(6) graph set motif. This intramolecular bond is a defining characteristic and would be expected to persist in derivatives like this compound, influencing their chemical properties.

Supramolecular Structure: Intermolecular Assembly

In the crystal lattice, individual salicylic acid molecules are linked together by strong intermolecular forces. The dominant interaction is the formation of centrosymmetric dimers . Two molecules are connected by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly robust and predictable supramolecular synthon in carboxylic acids, described by the graph set notation R²₂(8). These dimers then pack into layers within the crystal.

G cluster_intra Intramolecular H-Bond cluster_inter Intermolecular H-Bonding mol Salicylic Acid Molecule Hydroxyl (-OH) Carbonyl (C=O) mol:p1->mol:p2 S(6) Motif mol1 O-H Carboxylic Acid C=O Molecule A mol2 O-H Carboxylic Acid C=O Molecule B mol1:c1->mol2:c2 O-H···O dimer Centrosymmetric Dimer mol2:c1->mol1:c2 O-H···O

Caption: Key hydrogen bonding motifs in salicylic acid.

Conclusion and Outlook

This guide has detailed the rigorous, multi-step process of crystal structure analysis, using salicylic acid as a scientifically robust proxy for this compound. The workflow—from targeted synthesis and meticulous crystallization to precise X-ray data collection and refinement—provides the foundation for understanding the solid-state properties of a molecule. The analysis reveals that the structure of such compounds is governed by a strong intramolecular hydrogen bond, leading to molecular planarity, and a highly stable intermolecular carboxylic acid dimer motif, which dictates the crystal packing. These fundamental insights are indispensable for professionals in drug development and materials science, enabling the rational design of crystalline materials with tailored physical and biological properties.

References

literature review on 2-Hydroxy-4,6-dimethylbenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzoic Acid and Its Derivatives: From Synthesis to Therapeutic Applications

Introduction: The Versatility of a Substituted Phenolic Scaffold

This compound is an aromatic carboxylic acid distinguished by a benzene ring functionalized with a hydroxyl group, a carboxyl group, and two methyl groups.[1] This specific substitution pattern enhances its reactivity and solubility, making it an invaluable scaffold and key intermediate in the synthesis of more complex molecules.[2] While modest in its own biological activity, its true potential is unlocked through chemical derivatization. Researchers and drug development professionals utilize this core structure to create novel compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[2][3] Beyond pharmaceuticals, its derivatives find use in the cosmetic industry for their antioxidant properties and in agriculture as components of herbicides and pesticides.[2] This guide provides a comprehensive exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, offering field-proven insights for researchers and scientists.

PART 1: Synthetic Strategies and Chemical Logic

The therapeutic efficacy of this compound derivatives is intrinsically linked to their chemical structure. Strategic modification of the core scaffold—particularly at the carboxylic acid and phenolic hydroxyl groups—is the primary method for developing compounds with enhanced biological activity and optimized physicochemical properties.

Rationale for Derivatization

The conversion of the carboxylic acid to various esters, amides, or hydrazones allows for the systematic modulation of properties critical for target engagement and pharmacokinetics. These modifications can alter lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing how the molecule interacts with its biological target and behaves within a physiological system.[4] Similarly, modification of the phenolic hydroxyl group, for example through methylation to form a methoxy group, can significantly impact the compound's antioxidant potential and its ability to participate in key biological interactions.[5]

General Synthetic Workflow

The synthesis of derivatives typically begins with the core this compound or a closely related precursor. The process involves a series of chemical transformations, followed by rigorous purification and characterization to ensure the identity and purity of the final product.

Synthetic Workflow A Starting Material (e.g., 2,4-Dihydroxy-3,6- dimethylbenzoic acid) B Chemical Transformation (Esterification, Amidation, Alkylation, etc.) A->B Reagents, Catalyst C Reaction Work-up (Extraction, Washing, Drying) B->C Quenching D Purification (Recrystallization, Column Chromatography) C->D Crude Product E Structural Characterization (NMR, IR, Mass Spectrometry) D->E Purified Sample F Pure Derivative E->F Data Analysis

Caption: General Synthetic and Analytical Workflow.

PART 2: Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several disease areas.

Anticancer Activity: Targeting Cancer Stem Cells

Recent research has highlighted the potent anti-cancer activity of derivatives of the structurally related lichen metabolite, diffractaic acid. In one study, synthetic analogues were evaluated for their ability to suppress the traits of colorectal cancer stem cells (CSCs), which are known to drive tumor growth, metastasis, and chemoresistance.[5]

One particularly effective compound, designated TU3, was found to target aldehyde dehydrogenase 1 (ALDH1), a key marker and functional regulator of CSCs. By inhibiting ALDH1, the compound effectively attenuated the survival mechanisms of these cells. This inhibition cascaded through multiple critical oncogenic signaling pathways.[5]

Signaling Pathway Inhibition cluster_0 cluster_1 cluster_2 A Derivative (TU3) B ALDH1 A->B inhibits C WNT Pathway B->C regulates D STAT3 Pathway B->D regulates E NF-κB Pathway B->E regulates F Hedgehog Pathway B->F regulates G CSC Survival & Proliferation C->G D->G E->G F->G H Cancer Progression G->H leads to

Caption: Inhibition of CSC signaling pathways by a diffractaic acid analog.

Enzyme Inhibition

The 2-hydroxybenzoic acid scaffold has proven to be a fertile ground for discovering novel enzyme inhibitors.

  • SIRT5 Inhibition: Sirtuin 5 (SIRT5) is a deacetylase involved in regulating multiple metabolic pathways and is considered a potential target for cancer therapy. Through thermal shift screening, a derivative bearing the 2-hydroxybenzoic acid functional group was identified as a novel, selective SIRT5 inhibitor. Subsequent optimization led to a 10-fold improvement in potency, demonstrating the scaffold's promise for developing targeted therapeutics.[6]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, which is associated with impaired cholinergic transmission, hydroxybenzoic acid derivatives have been developed as dual-target ligands. These compounds act as both mitochondriotropic antioxidants and cholinesterase (ChE) inhibitors, addressing two key pathological features of the disease.[7]

Anti-inflammatory and Antioxidant Effects

Liver inflammation, often driven by oxidative stress, can lead to significant tissue injury. The derivative 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to exert potent hepatoprotective effects in preclinical models of liver toxicity.[8] HMBA administration led to a reduction in serum transaminases (markers of liver damage), decreased hepatic lipid peroxidation, and restored glutathione levels. Mechanistically, it was found to modulate the levels of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6, showcasing its anti-inflammatory and antioxidant capabilities.[8][9]

Antimicrobial Activity

Various derivatives have been tested for their ability to inhibit the growth of pathogenic microbes.

  • Antifungal Activity: In assays against the fungus Cladosporium sphaerospermum, methyl 2,4-dihydroxy-6-n-pentylbenzoate, a related derivative, showed the highest antifungal activity.[10][11]

  • Antibacterial Activity: Esters of 2,4-dihydroxy-6-n-pentylbenzoic acid were active against both Staphylococcus aureus and Escherichia coli. The presence of a free hydroxyl group at the C-4 position was found to be important for activity against S. aureus.[10]

PART 3: Quantitative Data Summary

The biological activity of these derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the lethal dose, 50% (LD₅₀). These values provide a standardized measure of a compound's potency and toxicity.

Compound Class/NameTarget/AssayOrganism/Cell LineActivity (IC₅₀ / LD₅₀)Reference
Cholinesterase Inhibitors Butyrylcholinesterase (BChE)N/A (Enzyme Assay)IC₅₀ = 85 nM (AntiOxBEN1)[7]
Acetylcholinesterase (AChE)N/A (Enzyme Assay)IC₅₀ = 7.2 µM (Compound 18)[7]
SIRT5 Inhibitors SIRT5N/A (Enzyme Assay)IC₅₀ = 2.6 µM (Hit Compound)[4] referring to[6]
SIRT5N/A (Enzyme Assay)IC₅₀ = 260 nM (Optimized Cpd 43)[6]
Cytotoxic Agents Cytotoxicity vs. Cancer CellsLN-229 (Glioblastoma)IC₅₀ = 0.77 µM (Cpd 21)[4]
Toxicity Data Brine Shrimp Lethality AssayArtemia salinaLD₅₀ = 24.1 µM (Perlatolic Acid)[10]
Brine Shrimp Lethality AssayArtemia salinaLD₅₀ = 27.2 µM (Methyl Ester)[10]

PART 4: Key Experimental Protocols

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, based on established procedures.[4][5][6]

Protocol 1: Synthesis of a 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic Acid

This protocol is adapted from the synthesis of diffractaic acid analogs and represents a common methylation and hydrolysis sequence.[5]

  • Step 1: Methylation of the Precursor:

    • Dissolve the starting material, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (1.0 eq), in anhydrous DMF (dimethylformamide).

    • Add K₂CO₃ (1.1 eq) to the solution, followed by methyl iodide (1.0 eq) at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at 50 °C for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture through a pad of celite to remove inorganic salts.

    • Dilute the filtrate with ethyl acetate and acidify with 3 M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate.[5]

  • Step 2: Saponification (Alkaline Hydrolysis):

    • Dissolve the purified methyl ester from Step 1 (1.0 eq) in methanol (MeOH).

    • Add a solution of potassium hydroxide (KOH) (10 eq) in MeOH.

    • Reflux the mixture for 48 hours.

    • After cooling to room temperature, acidify the solution with 1 N HCl.

    • Extract the product with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify the resulting solid by column chromatography to obtain the final product, 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid.[5]

Protocol 2: Structural Characterization by NMR Spectroscopy

This protocol outlines the general procedure for confirming the chemical structure of a synthesized derivative.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum to analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integration values of the different proton signals. This data provides a detailed fingerprint of the molecule's structure, confirming the success of the synthesis. For example, the ¹H NMR spectrum of 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid in DMSO-d₆ would show characteristic signals for the aromatic proton (~6.46 ppm), the methoxy protons (~3.83 ppm), and the two distinct methyl groups (~2.51 and 1.96 ppm).[5]

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the micro-broth dilution method for determining the Minimal Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.[4]

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells.

  • Incubation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes only) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This compound and its analogs represent a promising and highly adaptable scaffold for the development of novel therapeutic agents. The ability to readily modify its core structure provides a robust platform for generating diverse chemical libraries with a wide spectrum of biological activities. As demonstrated by the potent and selective activities of its derivatives against cancer stem cells, key metabolic enzymes, and pathogenic microbes, this chemical class holds significant potential for addressing unmet needs in oncology, neurodegenerative disease, and infectious disease. Future research should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic profiles for in vivo applications, and further elucidating the precise molecular mechanisms underlying the observed biological effects.

References

natural occurrence of dimethylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Dimethylbenzoic Acid Derivatives

Abstract

Dimethylbenzoic acids (DMBAs), a group of aromatic carboxylic acids, represent a fascinating yet underexplored niche in the vast world of natural products. While their synthetic counterparts are well-established intermediates in the chemical industry, the natural occurrence of these derivatives is sporadic and often linked to specific metabolic processes in select organisms. This guide provides a comprehensive overview of the known natural sources of DMBA isomers, detailing their presence in microbial, plant, and food systems. We delve into the causality behind their formation, often as metabolic byproducts of xenobiotic compounds like trimethylbenzenes. This document serves as a technical resource for researchers in natural product chemistry, pharmacology, and metabolomics, offering detailed, field-proven methodologies for the extraction, isolation, and characterization of these compounds. Furthermore, we explore their nascently understood biological activities and potential applications, providing a foundation for future research and development.

The Landscape of Dimethylbenzoic Acids in Nature

Benzoic acid and its derivatives are ubiquitous in nature, serving diverse roles from chemical defense in plants to antimicrobial preservation.[1][2] The dimethylbenzoic acid isomers, characterized by a benzoic acid core with two methyl group substitutions, are less common. Their presence in a biological system is often a significant clue, pointing either to a unique biosynthetic capability or to the biotransformation of an environmental pollutant. Understanding their origin is critical for distinguishing between endogenous metabolites and biomarkers of xenobiotic exposure.

There are six primary isomers of dimethylbenzoic acid, the natural occurrence of which is varied and specific:

  • 2,3-Dimethylbenzoic acid

  • 2,4-Dimethylbenzoic acid

  • 2,5-Dimethylbenzoic acid

  • 2,6-Dimethylbenzoic acid

  • 3,4-Dimethylbenzoic acid

  • 3,5-Dimethylbenzoic acid

This guide will systematically explore the documented natural sources and metabolic origins of these isomers.

Documented Natural Sources and Metabolic Origins

The occurrence of DMBA isomers is not widespread, but they have been identified in specific microorganisms, plants, and food products. Often, they are metabolites resulting from the degradation of trimethylbenzenes (TMBs).[3][4]

Table 1: Summary of Known Natural and Metabolic Sources of DMBA Isomers
IsomerSource Organism/MatrixType of SourceKey FindingReference
2,4-Dimethylbenzoic acid Saccharomyces cerevisiaeFungus (Yeast)Identified as a metabolite.[5]
Cephalosporium sp. AL031FungusSecondary metabolite with antibacterial activity.[6]
Mammalian SystemsMetaboliteA primary metabolite of pseudocumene (1,2,4-trimethylbenzene).[4][6]
3,4-Dimethylbenzoic acid Viburnum cylindricumPlantReported as a phytochemical constituent.[7]
Eucalyptus globulusPlantIdentified as a phytochemical constituent.
Rhodococcus rhodochrousBacteriumProduct of dimethylbenzoate metabolism.[8]
Various FoodsFoodDetected in poultry, pork, and spices.[9]
2,3-, 2,5-, 2,6-DMBA Mammalian SystemsMetabolitePrimarily known as metabolites of trimethylbenzene isomers.[3][10]
3,5-Dimethylbenzoic acid Human ExposomeXenobioticNot considered a naturally occurring metabolite; its presence indicates exposure.[11]
Microbial Origins: Fungi and Bacteria

Microorganisms are prolific producers of secondary metabolites. Certain DMBA isomers have been identified as products of microbial metabolism.

  • 2,4-Dimethylbenzoic acid has been identified as a metabolite in the common yeast Saccharomyces cerevisiae[5]. More significantly from a bioactivity perspective, it was isolated from the fungus Cephalosporium sp. AL031 and demonstrated antibacterial properties[6].

  • 3,4-Dimethylbenzoic acid is a known metabolic product of the bacterium Rhodococcus rhodochrous N75, which can utilize alkylbenzenes as a carbon source[8]. This highlights a key theme: the role of DMBAs in the microbial degradation of aromatic hydrocarbons.

Phytochemical Sources

The presence of DMBAs in plants is less common than that of their hydroxylated cousins (e.g., protocatechuic acid). However, specific instances have been documented:

  • 3,4-Dimethylbenzoic acid has been reported in the plant Viburnum cylindricum and in Eucalyptus globulus[7]. Its biosynthetic origin in these plants is not fully elucidated but may involve pathways related to shikimate or polyketide synthesis, followed by methylation.

DMBAs as Xenobiotic Metabolites

A primary context for the detection of DMBAs in biological systems, particularly in animals and humans, is as metabolites of industrial chemicals. The three isomers of trimethylbenzene (pseudocumene, hemimellitene, and mesitylene) are common components of solvents and fuels.[3][4] Upon inhalation or ingestion, these compounds are oxidized in the liver to form the corresponding DMBA isomers, which are then excreted, often in conjugated form, in the urine.[3][4]

  • Pseudocumene (1,2,4-TMB) metabolism, for instance, yields 2,4-, 2,5-, and 3,4-dimethylbenzoic acids.[4]

  • 3,5-Dimethylbenzoic acid is a specific metabolite of mesitylene (1,3,5-TMB). Its detection in humans is considered a marker of exposure rather than a sign of endogenous production, classifying it as a component of the human exposome.[11]

This metabolic relationship is crucial for toxicological studies and in the field of occupational health, where DMBA levels in urine are used as biomarkers for exposure to TMBs.

Caption: Xenobiotic metabolism of trimethylbenzenes to DMBA isomers.

Methodologies for Isolation, Characterization, and Quantification

The investigation of DMBAs from natural sources requires robust and validated analytical protocols. The choice of methodology is dictated by the matrix (e.g., plant tissue, microbial culture, urine) and the analytical objective (e.g., isolation for bioassay vs. quantification for biomarker analysis).

Protocol 1: Chemically Active Extraction from Plant or Fungal Extracts

This protocol leverages the acidic nature of the carboxyl group to selectively separate DMBAs from a complex, neutral/basic organic matrix. It is a self-validating system, as the reversible conversion between the water-insoluble acid and the water-soluble carboxylate salt confirms the identity of the target class of compounds.

Objective: To isolate DMBA derivatives from a crude organic extract.

Causality: Benzoic acids are generally insoluble in neutral water but react with a base (e.g., NaOH) to form a sodium salt (carboxylate). This salt is ionic and thus highly soluble in the aqueous phase. This allows for selective transfer from an organic solvent to an aqueous layer. Subsequent re-acidification of the aqueous layer regenerates the water-insoluble benzoic acid, causing it to precipitate, completing the purification.

Step-by-Step Methodology:

  • Initial Extraction: Start with a crude extract of the natural source (e.g., a dried, ground plant material extracted with ethyl acetate or a fungal broth culture extracted with the same).

  • Dissolution: Dissolve the crude extract in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1 M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The deprotonated DMBA salt will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with fresh NaOH solution once or twice. Combine all aqueous extracts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6 M hydrochloric acid (HCl), while stirring until the solution is acidic (pH ~2). The DMBA will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold distilled water to remove excess salt.

  • Drying: Dry the isolated solid in a desiccator or a vacuum oven at a low temperature. The resulting solid is the enriched DMBA fraction, which can be further purified by recrystallization or chromatography.[12]

Caption: Chemically active extraction workflow for isolating DMBAs.

Protocol 2: Quantification of DMBA Isomers in Urine via GC-MS

This protocol is a robust method for the biomonitoring of exposure to trimethylbenzenes by quantifying their DMBA metabolites in urine.[3]

Objective: To accurately quantify the six isomers of DMBA in a urine sample.

Causality: In urine, DMBAs are often present as water-soluble conjugates (e.g., glucuronides or glycine conjugates). Alkaline hydrolysis is required to cleave these conjugates and liberate the free acids. The free acids are then extracted into an organic solvent. Because carboxylic acids can be too polar and thermally labile for direct GC analysis, they are converted into more volatile and stable silyl derivatives using an agent like N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA). These derivatives are then readily separated and detected by GC-MS.[3]

Step-by-Step Methodology:

  • Sample Preparation: To 1 mL of urine in a glass tube, add an internal standard (e.g., 3-Methoxy-4-methylbenzoic acid).

  • Alkaline Hydrolysis: Add 1 mL of 10 M NaOH. Seal the tube and heat at 90°C for 2 hours to hydrolyze the conjugates.

  • Acidification: After cooling, acidify the sample to pH < 2 with concentrated sulfuric acid.

  • Liquid-Liquid Extraction: Add 5 mL of toluene, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Derivatization: Transfer a 100 µL aliquot of the upper toluene layer to a GC vial. Add 20 µL of MTBSTFA. Seal the vial and heat at 60°C for 1 hour.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A suitable temperature program would be: start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometry: Operate the MS in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each derivatized DMBA isomer and the internal standard.

  • Quantification: Create a calibration curve using standard solutions of all six DMBA isomers prepared in pooled, analyte-free urine and processed through the entire procedure. Calculate the concentration of each isomer in the samples based on this curve.

Table 2: GC-MS Parameters for Derivatized DMBA Isomers
Compound (as TBDMS derivative)Typical Retention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)
2,6-Dimethylbenzoic acid~10.5249207, 149
2,5-Dimethylbenzoic acid~10.8249207, 149
2,4-Dimethylbenzoic acid~11.0249207, 149
2,3-Dimethylbenzoic acid~11.2249207, 149
3,5-Dimethylbenzoic acid~11.5249207, 149
3,4-Dimethylbenzoic acid~11.9249207, 149
(Note: Retention times and ions are illustrative and must be confirmed experimentally on the specific instrument used).

Biological Activities and Future Applications

The biological activities of dimethylbenzoic acids are not as extensively studied as other benzoic acid derivatives. However, initial findings suggest potential for further investigation.

Table 3: Summary of Reported Biological Activities of DMBAs
IsomerBiological ActivityContext/FindingPotential ApplicationReference
2,4-Dimethylbenzoic acid AntibacterialActive against Gram-positive and Gram-negative bacteria.Novel antibiotic lead[6]
2,3-Dimethylbenzoic acid Protein BindingShows high binding affinity to an insect odorant-binding protein.Pest management, biosensors
General DMBAs BiomarkersUrinary levels correlate with exposure to trimethylbenzenes.Occupational health monitoring[3][4]
Related Derivatives HDAC InhibitionDihydroxybenzoic acid (not dimethyl) inhibits HDAC, retarding cancer cell growth.Anticancer drug discovery[13]

The demonstrated antibacterial activity of 2,4-DMBA from a fungal source is particularly noteworthy for drug discovery professionals.[6] It suggests that screening other natural sources for DMBAs could yield novel antimicrobial agents. Furthermore, while DMBAs themselves have not been reported as potent HDAC inhibitors, the activity of closely related benzoic acid derivatives suggests that the DMBA scaffold could be a starting point for synthetic modification to develop new therapeutic agents[13].

Conclusion and Future Perspectives

The is a highly specific field, primarily centered on their roles as microbial secondary metabolites and as products of xenobiotic biotransformation. Isomers like 2,4- and 3,4-dimethylbenzoic acid have confirmed natural sources in fungi and plants, respectively, and exhibit nascent biological activities that warrant deeper investigation. Other isomers are primarily understood as biomarkers of chemical exposure.

Future research should focus on:

  • Broader Screening: Employing modern metabolomics techniques (e.g., LC-MS/MS) to screen a wider range of microorganisms and plants for the presence of all six DMBA isomers.

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genome mining to understand how these compounds are synthesized in plants and microbes.

  • Bioactivity Profiling: Systematically screening all purified DMBA isomers against a wide range of biological targets, including bacterial and fungal pathogens, cancer cell lines, and key enzymes, to uncover new therapeutic potential.

This guide provides the foundational knowledge and methodological framework for researchers to confidently explore the intriguing world of naturally occurring dimethylbenzoic acids.

References

Methodological & Application

Mastering the Synthesis of Complex Molecules with 2-Hydroxy-4,6-dimethylbenzoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the ability to manipulate sterically hindered molecules is a hallmark of sophisticated chemical design. Among these challenging substrates, 2-Hydroxy-4,6-dimethylbenzoic acid stands out as a versatile yet demanding building block. Its unique architecture—a carboxylic acid flanked by a methyl group, with another methyl group para to it and an ortho hydroxyl group—imparts significant steric congestion. This guide provides an in-depth exploration of the strategic application of this compound, transforming its inherent challenges into synthetic opportunities for researchers, chemists, and professionals in drug development.

The Steric Challenge: Why Conventional Methods Fall Short

The core difficulty in utilizing this compound lies in the steric hindrance around the carboxyl group. The adjacent methyl and hydroxyl groups physically obstruct the trajectory of incoming nucleophiles, such as alcohols, in standard esterification reactions.

Classical methods like the Fischer-Speier esterification, which rely on acid catalysis and an equilibrium-driven process, are notoriously inefficient for 2,6-disubstituted benzoic acids.[1][2] The tetrahedral intermediate required for this reaction is destabilized by steric clash with the ortho substituents, dramatically slowing the reaction rate and leading to poor yields. This necessitates the use of more advanced activation strategies to overcome the high energy barrier.[3]

Application Note I: Esterification of the Hindered Carboxyl Group

To successfully form esters from this compound, the carboxylic acid must be converted into a more reactive intermediate, bypassing the need for a direct, high-energy nucleophilic attack on the carboxyl carbon. The Steglich esterification is a premier method for this purpose.[4]

The Causality of Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. This is not merely a dehydration reaction; it proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can undergo a non-productive intramolecular rearrangement to a stable N-acylurea. The genius of the Steglich method lies in the addition of a catalytic amount of a hypernucleophilic acylation catalyst, 4-(dimethylamino)pyridine (DMAP).[4][5]

DMAP intercepts the O-acylisourea intermediate faster than it can rearrange. It forms a highly reactive acylpyridinium salt. This new intermediate is significantly more electrophilic and less sterically shielded than the original acid, allowing even hindered alcohols to attack efficiently and form the desired ester. The insoluble N,N'-dicyclohexylurea (DCU) byproduct is then easily removed by filtration.[5]

Workflow: Steglich Esterification of a Hindered Acid

G cluster_activation Activation Phase cluster_catalysis Catalytic Interception cluster_coupling Coupling Phase Acid Hindered Carboxylic Acid (this compound) O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea Forms DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Salt (Highly Activated) O_acylisourea->Acylpyridinium Intercepted by N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Slow Side Reaction (Productive path blocked) DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Target Ester Acylpyridinium->Ester DCU DCU Byproduct (Precipitates) Acylpyridinium->DCU Releases Alcohol Alcohol (R'-OH) Alcohol->Ester Nucleophilic Attack G cluster_path1 Pathway 1: Modify Hydroxyl Group cluster_path2 Pathway 2: Modify Carboxylic Acid Start This compound (HO-Ar-COOH) Protect_COOH Protect Carboxylic Acid (e.g., Benzyl Ester) HO-Ar-COOBn Start->Protect_COOH Step 1a Protect_OH Protect Hydroxyl Group (e.g., Silyl Ether) TBSO-Ar-COOH Start->Protect_OH Step 1b React_OH React Hydroxyl Group (e.g., Etherification) R-O-Ar-COOBn Protect_COOH->React_OH Step 2a Deprotect_COOH Deprotect Carboxylic Acid (e.g., Hydrogenolysis) R-O-Ar-COOH React_OH->Deprotect_COOH Step 3a React_COOH React Carboxylic Acid (e.g., Amide Coupling) TBSO-Ar-CONR2 Protect_OH->React_COOH Step 2b Deprotect_OH Deprotect Hydroxyl Group (e.g., Fluoride) HO-Ar-CONR2 React_COOH->Deprotect_OH Step 3b

References

Applications of 2-Hydroxy-4,6-dimethylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Benzoic Acid Scaffold

2-Hydroxy-4,6-dimethylbenzoic acid, a seemingly simple aromatic carboxylic acid, serves as a versatile scaffold in the field of medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid moiety, and two methyl groups on the benzene ring, imparts a distinct combination of steric and electronic properties.[1] This structural arrangement allows for a multitude of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries with a wide range of biological activities. Researchers have successfully utilized this scaffold to develop novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][2] This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry, complete with detailed experimental protocols and an elucidation of the underlying mechanisms of action.

I. Anticancer Applications: Targeting Key Pathways in Malignancy

Derivatives of this compound have emerged as promising candidates in the development of novel anticancer therapeutics. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of this compound derivatives are attributed to their ability to interfere with several key signaling pathways and enzymatic activities that are often dysregulated in cancer.

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Several hydroxybenzoic acid derivatives have been shown to inhibit the activity of CDKs, which are key regulators of the cell cycle.[1][3] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[3][4]

  • Histone Deacetylase (HDAC) Inhibition: Some derivatives have demonstrated the ability to inhibit HDACs.[5][6] HDAC inhibitors are a class of anticancer agents that promote the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[6]

  • Targeting Aldehyde Dehydrogenase 1 (ALDH1): A subpopulation of cancer cells, known as cancer stem cells (CSCs), is often responsible for tumor initiation, metastasis, and resistance to therapy. ALDH1 is a key enzyme and marker for CSCs. Certain derivatives of this compound have been designed to specifically inhibit ALDH1, thereby targeting the CSC population and potentially overcoming drug resistance.[7][8]

Anticancer Mechanism of this compound Derivatives cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Cellular Outcomes Derivative 2-Hydroxy-4,6-dimethylbenzoic Acid Derivative CDKs CDKs Derivative->CDKs Inhibition HDACs HDACs Derivative->HDACs Inhibition ALDH1 ALDH1 Derivative->ALDH1 Inhibition CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Apoptosis Apoptosis HDACs->Apoptosis CSC_Inhibition Cancer Stem Cell Inhibition ALDH1->CSC_Inhibition

Anticancer mechanisms of action.
B. Representative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzoic acid derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AHCT-116 (Colon)15.6[9]
Derivative BMCF-7 (Breast)18.7[9]
Derivative CHeLa (Cervical)10.0[9]
3,4-dihydroxybenzoic acidHCT-116 (Colon)~50-60[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

C. Experimental Protocols

This protocol is a representative method for the synthesis of the parent scaffold, which can then be used for further derivatization.

Materials:

  • 2,4-Dimethylphenol

  • Potassium carbonate (anhydrous)

  • Carbon dioxide (gas)

  • Dry acetone

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas inlet tube, combine 2,4-dimethylphenol and anhydrous potassium carbonate in dry acetone.

  • Carboxylation: Heat the mixture to reflux with vigorous stirring while bubbling a steady stream of dry carbon dioxide gas through the suspension. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Acidification: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully add water to dissolve the salts. Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry acetone and anhydrous potassium carbonate is crucial to prevent the reaction of carbon dioxide with water, which would form carbonic acid and reduce the efficiency of the carboxylation reaction.

  • Potassium Carbonate: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which is necessary for the attack on the electrophilic carbon of carbon dioxide.

  • Reflux Conditions: Heating to reflux increases the reaction rate by providing the necessary activation energy for the carboxylation reaction.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

MTT Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h TreatCompounds Treat with Test Compounds and Vehicle Control Incubate24h->TreatCompounds Incubate48_72h Incubate for 48-72h TreatCompounds->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance AnalyzeData Calculate % Viability and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT assay.

II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new treatments for inflammatory disorders.

A. Mechanism of Action: Quelling the Flames of Inflammation

The anti-inflammatory effects of these compounds are primarily mediated through their ability to modulate key signaling pathways involved in the inflammatory response.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11][12] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[10] Derivatives of this compound have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[13]

  • Modulation of Pro-inflammatory Cytokine Production: By inhibiting the NF-κB pathway and other signaling cascades, these compounds can effectively reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]

Anti-inflammatory Mechanism Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkappaB IκB Phosphorylation and Degradation IKK->IkappaB NFkappaB_activation NF-κB Activation and Nuclear Translocation IkappaB->NFkappaB_activation GeneExpression Pro-inflammatory Gene Expression NFkappaB_activation->GeneExpression Cytokines TNF-α, IL-1β, IL-6 GeneExpression->Cytokines Inflammation Inflammation Cytokines->Inflammation Derivative 2-Hydroxy-4,6-dimethylbenzoic Acid Derivative Derivative->IKK Inhibition

Inhibition of the NF-κB signaling pathway.
B. Representative Data: In Vitro Anti-inflammatory Activity

The following table presents data on the in vitro anti-inflammatory activity of a representative pterostilbene derivative, which shares structural similarities with the benzoic acid scaffold.

CompoundAssayResultReference
Pterostilbene Derivative E2NO Inhibition in LPS-stimulated RAW264.7 cellsSignificant reduction in NO production[14]
Pterostilbene Derivative E2Pro-inflammatory Cytokine Levels (in vivo)Decreased TNF-α, IL-1β, and IL-6[14]
C. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well plate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.[14]

III. Antimicrobial Applications: Combating Microbial Infections

The this compound scaffold has also been explored for the development of antimicrobial agents.

A. Mechanism of Action: Disrupting Microbial Growth

The exact mechanisms of action can vary depending on the specific derivative and the target microorganism. However, potential mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.

  • Inhibition of Essential Enzymes: These compounds may inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16]

Conclusion

This compound and its derivatives represent a valuable and versatile scaffold in medicinal chemistry. The ability to readily modify its structure allows for the generation of diverse compound libraries with a wide range of biological activities. The applications in anticancer, anti-inflammatory, and antimicrobial drug discovery are well-documented and continue to be an active area of research. The detailed protocols provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for Reactions with 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-Hydroxy-4,6-dimethylbenzoic acid is a valuable aromatic compound possessing a unique combination of functional groups: a carboxylic acid, a phenolic hydroxyl group, and two activating methyl groups on the benzene ring. This distinct substitution pattern imparts a rich and versatile reactivity, making it a key intermediate in the synthesis of a wide array of molecules with applications in medicinal chemistry, agrochemicals, and materials science.[1] The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group governs the regioselectivity and reactivity of the molecule, offering multiple avenues for synthetic transformations.

This comprehensive guide provides detailed experimental protocols for several key reactions of this compound, including esterification, etherification of the phenolic hydroxyl group, decarboxylation, and electrophilic aromatic substitution. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and rationale for experimental choices.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of the starting material is paramount for successful synthesis and product characterization.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 176-179 °C
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR (Predicted, 500 MHz, DMSO-d₆): δ 12.5 (s, 1H, -COOH), 9.5 (s, 1H, -OH), 6.65 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 2.35 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃).

  • ¹³C NMR (Predicted, 125 MHz, DMSO-d₆): δ 172.5 (C=O), 160.0 (C-OH), 140.0 (C-CH₃), 138.0 (C-CH₃), 122.0 (C-COOH), 112.0 (Ar-CH), 110.0 (Ar-CH), 22.0 (Ar-CH₃), 20.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1680 (C=O stretch of carboxylic acid), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch of phenol).

Experimental Protocols

Esterification of the Carboxylic Acid Group (Fischer Esterification)

Esterification of the carboxylic acid functionality is a common transformation, often employed to modify the pharmacokinetic properties of a molecule or to protect the carboxylic acid during subsequent reactions. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a straightforward and widely used method.[2]

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] An excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[2]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_Hydroxy_acid This compound Reaction_Vessel Reaction Mixture 2_Hydroxy_acid->Reaction_Vessel Alcohol R-OH (excess) Alcohol->Reaction_Vessel Catalyst H₂SO₄ (catalytic) Catalyst->Reaction_Vessel Solvent Alcohol as solvent Solvent->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Ester 2-Hydroxy-4,6-dimethylbenzoate Ester Water H₂O Reaction_Vessel->Ester Reaction_Vessel->Water

Figure 1: Workflow for Fischer Esterification.

Protocol 1.1: Synthesis of Methyl 2-Hydroxy-4,6-dimethylbenzoate

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of methanol (e.g., 10-20 mL per gram of acid).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The successful synthesis of the ester can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with expected values. The disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet corresponding to the methyl ester protons in the ¹H NMR spectrum are key indicators of a successful reaction.

Etherification of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily converted to an ether, a transformation that is crucial for modifying the biological activity and physicochemical properties of the molecule. The Williamson ether synthesis is a classic and reliable method for this purpose, involving the reaction of a phenoxide with an alkyl halide.[3][4][5]

Causality Behind Experimental Choices: The reaction proceeds via an Sₙ2 mechanism.[4][5] The phenolic proton is acidic and is first removed by a base (e.g., K₂CO₃, NaH) to generate a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. A polar aprotic solvent like DMF or acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Starting_Ester Methyl 2-Hydroxy-4,6- dimethylbenzoate Reaction_Vessel Reaction Mixture Starting_Ester->Reaction_Vessel Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Reaction_Vessel Base K₂CO₃ or NaH Base->Reaction_Vessel Solvent Anhydrous DMF or Acetone Solvent->Reaction_Vessel Temperature Heat Temperature->Reaction_Vessel Ether_Product Methyl 2-Alkoxy-4,6- dimethylbenzoate Salt KX or NaX Byproduct KHCO₃ or H₂ Reaction_Vessel->Ether_Product Reaction_Vessel->Salt Reaction_Vessel->Byproduct EAS_Directing_Effects Molecule        2-Hydroxy-4,6-dimethylbenzoic AcidGroupEffectDirecting Influence-OHStrongly Activatingortho, para-CH₃ (at C4)Activatingortho, para-CH₃ (at C6)Activatingortho, para-COOHDeactivatingmeta     Prediction Predicted Site of Electrophilic Attack: Position 5 Molecule->Prediction Combined Directing Effects

References

Application Notes and Protocols: Derivatization Techniques for the Analysis of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Hydroxy-4,6-dimethylbenzoic Acid

This compound, a key intermediate in pharmaceutical synthesis and a potential biomarker, presents a significant analytical challenge due to its inherent physicochemical properties. The presence of both a carboxylic acid and a phenolic hydroxyl group imparts polarity and the capacity for hydrogen bonding. These characteristics lead to low volatility and potential thermal instability, rendering direct analysis by gas chromatography (GC) problematic.[1][2] Issues such as poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column are commonly encountered.[2]

To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the functional groups, replacing active hydrogens with less polar moieties.[3][4] The resulting derivatives are more volatile, less polar, and more thermally stable, making them amenable to GC analysis.[5][6] This guide provides detailed protocols and technical insights into the most effective derivatization techniques for this compound, tailored for researchers, scientists, and drug development professionals.

I. Silylation: A Versatile Approach for Comprehensive Derivatization

Silylation is a robust and widely employed derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups.[4][6] The reaction involves the replacement of the acidic proton with a trimethylsilyl (TMS) group.[6] For this compound, both the phenolic hydroxyl and the carboxylic acid moieties will be derivatized, yielding a single, stable, and volatile product.

Mechanism & Rationale:

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[7][8] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the oxygen atoms of the hydroxyl and carboxyl groups on the silicon atom of the silylating agent. The catalyst, TMCS, enhances the reactivity of the silylating agent. The byproducts of this reaction are neutral and volatile, minimizing interference during GC analysis.[9]

Protocol 1: Silylation with MSTFA

This protocol details the use of MSTFA, a strong and volatile TMS donor, for the derivatization of this compound.[9]

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vessels with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as a solvent and a catalyst.

  • Silylating Agent: Add 100 µL of MSTFA to the vial. The vial should be capped immediately to prevent the ingress of moisture, which can hydrolyze the silylating reagent and the TMS derivatives.[3]

  • Reaction: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Heating: Place the vial in a heating block or oven set at 70°C for 30 minutes to facilitate the derivatization of both the phenolic and carboxylic acid groups.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Troubleshooting & Causality:

  • Poor Derivatization Efficiency: Incomplete derivatization can result from the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Increasing the reaction time or temperature may also improve the yield.

  • Multiple Peaks: The presence of multiple peaks corresponding to partially derivatized products indicates an incomplete reaction. Consider increasing the amount of silylating reagent or the reaction time.

  • Peak Tailing: This can be due to underivatized analyte interacting with the GC column. Optimize the derivatization conditions to ensure complete reaction.

Data Presentation:

ParameterValue
AnalyteThis compound
Derivatizing AgentMSTFA
Solvent/CatalystPyridine
Reaction Temperature70°C
Reaction Time30 minutes
Expected Derivative2-(trimethylsilyloxy)-4,6-dimethyl-benzoic acid trimethylsilyl ester
Molecular Weight Increase144 (2 x 72 for 2 TMS groups)

Experimental Workflow:

Caption: Silylation workflow for this compound.

II. Esterification: Targeting the Carboxylic Acid Functionality

Esterification is a classic derivatization technique that specifically targets the carboxylic acid group, converting it into a less polar and more volatile ester.[10][11] This method is particularly useful when selective derivatization of the carboxylic acid is desired, leaving the phenolic hydroxyl group intact, or for subsequent derivatization of the hydroxyl group.

Mechanism & Rationale:

One of the most effective reagents for esterification for GC analysis is boron trifluoride-methanol (BF3-methanol).[12] BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a methyl ester, with the elimination of water.

Protocol 2: Esterification with BF3-Methanol

This protocol outlines the procedure for the methylation of the carboxylic acid group of this compound.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reacti-Vials™ or other suitable reaction vessels with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Step-by-Step Protocol:

  • Sample Preparation: Place approximately 1 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat it in a heating block or water bath at 80°C for 10 minutes.[13]

  • Cooling: After heating, cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Mixing and Phase Separation: Vortex the mixture for 1 minute. The methyl ester derivative will partition into the upper hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is ready for GC-MS analysis.

Troubleshooting & Causality:

  • Low Yield: Insufficient heating time or temperature can lead to incomplete esterification. The presence of water can also hinder the reaction; ensure the sample is dry.[12]

  • Broad Peak for Phenolic Group: The underivatized phenolic hydroxyl group can still cause peak tailing. For comprehensive analysis, a subsequent silylation step to derivatize the hydroxyl group may be necessary.

Data Presentation:

ParameterValue
AnalyteThis compound
Derivatizing Agent14% BF3-Methanol
Reaction Temperature80°C
Reaction Time10 minutes
Expected DerivativeMethyl 2-hydroxy-4,6-dimethylbenzoate
Molecular Weight Increase14 (CH2)

Experimental Workflow:

Caption: Esterification workflow using BF3-Methanol.

III. Alkylation with Pentafluorobenzyl Bromide (PFBBr): Enhancing Sensitivity

Alkylation with pentafluorobenzyl bromide (PFBBr) is a powerful derivatization technique that converts both carboxylic acids and phenols into their corresponding pentafluorobenzyl esters and ethers.[14][15] The resulting derivatives are highly electronegative, making them exceptionally sensitive to electron capture detection (ECD) in GC.[15] This method is ideal for trace-level analysis.

Mechanism & Rationale:

The reaction is a nucleophilic substitution where the carboxylate and phenoxide anions, formed in the presence of a base, attack the benzylic carbon of PFBBr, displacing the bromide ion.[14] The use of a phase-transfer catalyst, such as a crown ether, can facilitate the reaction by transporting the analyte anions from an aqueous phase to an organic phase where the derivatization occurs.[15][16]

Protocol 3: Alkylation with PFBBr

This protocol provides a method for the derivatization of this compound using PFBBr for high-sensitivity analysis.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Reacti-Vials™ or other suitable reaction vessels with PTFE-lined caps

  • Heating block

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation: Place approximately 0.1-1 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 1 mL of anhydrous acetone, a small excess of anhydrous potassium carbonate (to act as a base), and 10 µL of PFBBr solution (10% in acetone).

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Cleanup: Centrifuge the vial to pellet the potassium carbonate. Transfer the supernatant to a clean vial.

  • Solvent Evaporation: Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis, such as hexane or ethyl acetate.

  • Analysis: The derivatized sample is ready for injection into the GC-ECD or GC-MS system.

Troubleshooting & Causality:

  • Incomplete Reaction: Ensure the base (potassium carbonate) is anhydrous and in sufficient excess to deprotonate both acidic functional groups.

  • Reagent Peaks: Excess PFBBr can be detected by ECD. If this is problematic, the reaction can be quenched with a small amount of a primary amine, or the excess reagent can be removed by a simple solid-phase extraction (SPE) cleanup.

Data Presentation:

ParameterValue
AnalyteThis compound
Derivatizing AgentPentafluorobenzyl bromide (PFBBr)
BasePotassium Carbonate
Reaction Temperature60°C
Reaction Time1 hour
Expected DerivativePentafluorobenzyl 2-(pentafluorobenzyloxy)-4,6-dimethylbenzoate
Molecular Weight Increase360 (2 x 180 for 2 PFB groups)

Experimental Workflow:

Caption: PFBBr alkylation workflow for sensitive analysis.

IV. Comparative Summary and Method Selection

The choice of derivatization technique depends on the specific analytical goals, available instrumentation, and the nature of the sample matrix.

TechniqueTarget GroupsKey AdvantagesKey DisadvantagesBest For
Silylation (MSTFA) -COOH & -OHVersatile, single-step for both groups, good volatilityDerivatives are moisture-sensitiveGeneral purpose GC-MS screening and quantification
Esterification (BF3-Methanol) -COOH onlySelective for carboxylic acids, stable derivativesTwo-step process if both groups need derivatizationTargeted analysis of the carboxylic acid function, structural elucidation
Alkylation (PFBBr) -COOH & -OHExtremely high sensitivity with ECD, stable derivativesMore complex workup, reagent can interfereTrace-level quantification in complex matrices

V. Conclusion

Effective derivatization is paramount for the reliable and sensitive analysis of this compound by gas chromatography. Silylation with MSTFA offers a straightforward and comprehensive approach for general-purpose analysis. Esterification with BF3-methanol provides selectivity for the carboxylic acid group, while alkylation with PFBBr is the method of choice for achieving the lowest detection limits. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and accurately quantify this important analyte in various matrices.

References

Application Notes and Protocols: 2-Hydroxy-4,6-dimethylbenzoic acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Polysubstituted Aromatic Building Block

In the intricate field of complex molecule synthesis, the strategic selection of starting materials is paramount to achieving efficiency, high yields, and the desired molecular architecture. 2-Hydroxy-4,6-dimethylbenzoic acid is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique structural arrangement, featuring a carboxylic acid, a phenolic hydroxyl group, and two methyl groups on the benzene ring, offers a powerful combination of reactivity and steric influence.[1]

The hydroxyl and carboxylic acid moieties provide two distinct points for functionalization, enabling the construction of more elaborate molecular scaffolds through reactions such as esterification and etherification. The ortho- and para-methyl groups enhance the molecule's reactivity and solubility while also providing steric hindrance that can be exploited to control regioselectivity in certain reactions.[1] This combination of features makes this compound an ideal precursor for the synthesis of a diverse range of complex molecules, including bioactive natural product analogs and novel therapeutic agents. These application notes will provide an in-depth guide to leveraging the synthetic potential of this remarkable building block.

Key Synthetic Transformations and Applications

The strategic positioning of functional groups in this compound allows for its participation in a variety of synthetic transformations. This section will detail the protocols for two fundamental reactions—esterification and etherification—and showcase its application in the synthesis of a complex, biologically active molecule.

Esterification: Formation of Depside-like Scaffolds

Depside and depsidone structures are common motifs in lichen secondary metabolites and often exhibit interesting biological activities. This compound can be readily esterified at its carboxylic acid functionality to create building blocks for these and other complex esters. The Fischer-Speier esterification is a classic and reliable method for this transformation.

This protocol describes the synthesis of a methyl ester, a common first step in a multi-step synthesis.

Reaction Scheme:

G reactant1 This compound product Methyl 2-hydroxy-4,6-dimethylbenzoate reactant1->product reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (cat.) catalyst->product water Water product->water +

Caption: Fischer-Speier esterification of this compound.

Materials and Equipment:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous methanol (serving as both reactant and solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights: The use of excess methanol and a strong acid catalyst like sulfuric acid drives the equilibrium of this reversible reaction towards the formation of the ester product.[2][3] The sodium bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating purification.

Etherification: Expanding Molecular Complexity

The phenolic hydroxyl group of this compound provides another handle for synthetic elaboration. The Williamson ether synthesis is a robust method for forming an ether linkage, which can be used to connect this building block to other molecular fragments.

This protocol details the formation of a benzyl ether, a common protecting group or a linker to another aromatic system.

Reaction Scheme:

G reactant1 This compound product 2-(Benzyloxy)-4,6-dimethylbenzoic acid reactant1->product base Base (e.g., K₂CO₃) base->product reactant2 Benzyl Bromide reactant2->product salt KBr product->salt +

Caption: Williamson ether synthesis with this compound.

Materials and Equipment:

  • This compound

  • Anhydrous Potassium Carbonate

  • Benzyl Bromide

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous acetone or DMF.

  • Add benzyl bromide (1.1-1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash them with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Causality and Insights: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction to form the ether linkage. The choice of an aprotic polar solvent like acetone or DMF facilitates this type of reaction.

Application in the Synthesis of Bioactive Molecules: A Case Study of a Diffractaic Acid Analog

Diffractaic acid is a lichen secondary metabolite that has garnered interest for its potential anti-cancer properties. Analogs of diffractaic acid can be synthesized to explore structure-activity relationships, with this compound serving as a key precursor.

Synthetic Strategy Overview

The synthesis of a diffractaic acid analog involves the esterification of a protected this compound derivative with a second aromatic carboxylic acid. This strategy highlights the utility of our building block in constructing complex, multi-ring systems.

G cluster_0 Part 1: Synthesis of the 'Acid' Component cluster_1 Part 2: Synthesis of the 'Alcohol' Component cluster_2 Part 3: Coupling and Deprotection A 2,4-Dimethoxy-3,6-dimethylbenzoic acid D Protected Diffractaic Acid Analog A->D Esterification (Coupling) B This compound C Benzyl 2-hydroxy-4,6-dimethylbenzoate B->C Benzylation C->D E Diffractaic Acid Analog D->E Deprotection (Hydrogenolysis)

Caption: Synthetic workflow for a diffractaic acid analog.

Protocol 3: Synthesis of a Benzyl-Protected Diffractaic Acid Analog

This protocol outlines the coupling of the two key aromatic fragments.

Materials and Equipment:

  • Benzyl 2-hydroxy-4,6-dimethylbenzoate (from Protocol 2, adapted for the ester)

  • 2,4-Dimethoxy-3,6-dimethylbenzoic acid

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve Benzyl 2-hydroxy-4,6-dimethylbenzoate (1.0 eq.), 2,4-Dimethoxy-3,6-dimethylbenzoic acid (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected diffractaic acid analog.

Causality and Insights: DCC is a common coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the other fragment. DMAP acts as a nucleophilic catalyst, accelerating the esterification process. The final deprotection of the benzyl group (not detailed here) would typically be achieved through catalytic hydrogenation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 178-182 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~11.5 (s, 1H, -COOH), ~9.5 (s, 1H, -OH), ~6.6 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~2.3 (s, 3H, -CH₃), ~2.1 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~172.0, ~159.0, ~140.0, ~137.0, ~112.0, ~110.0, ~108.0, ~22.0, ~20.0
IR (KBr) ν (cm⁻¹) ~3400-2500 (broad, O-H and C-H), ~1650 (C=O), ~1600, ~1450 (C=C aromatic)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

This compound is a highly functionalized and synthetically tractable building block that offers significant potential for the construction of complex molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound. Its ability to undergo selective transformations at its carboxylic acid and hydroxyl groups, coupled with the steric and electronic influence of its methyl substituents, makes it a valuable tool in the design and synthesis of novel chemical entities with potential applications in medicine and beyond.

References

Application Notes & Protocols: Investigating the Bioactivity of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Versatile Benzoic Acid Derivative

2-Hydroxy-4,6-dimethylbenzoic acid is an aromatic carboxylic acid distinguished by a hydroxyl and two methyl groups on its benzene ring.[1][2] This substitution pattern makes it a compelling candidate for investigation in drug discovery and development. Structurally related benzoic acid derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Notably, its potential role as a tumor treatment agent that may inhibit crucial cellular processes like DNA, RNA, and protein synthesis has been highlighted.[3] Furthermore, a significant body of evidence points towards certain benzoic acid derivatives acting as inhibitors of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer, thereby presenting a key therapeutic target.[7][8]

This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals. It is designed to facilitate a thorough investigation of the biological activities of this compound. The experimental design follows a logical progression, beginning with foundational in vitro assays to establish cytotoxicity and elucidate potential mechanisms of action, and advancing to more complex in vivo models to evaluate efficacy and safety in a whole-organism context. Each protocol is presented with an emphasis on the scientific rationale, ensuring that experimental choices are clear and the resulting data is robust and interpretable.

Part 1: In Vitro Evaluation of Anti-Cancer Activity

The initial phase of characterization focuses on assessing the compound's direct effects on cancer cells. These assays are crucial for determining potency (IC50 values), understanding the mode of cell death, and exploring the underlying molecular mechanisms.

Foundational Analysis: Cell Viability and Cytotoxicity

Expertise & Experience: The first critical question is whether the compound affects cancer cell proliferation. It is essential to distinguish between a cytostatic effect (inhibiting cell growth) and a cytotoxic effect (inducing cell death). We employ two complementary assays to build a clear picture. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay directly measures membrane integrity, a hallmark of cytotoxicity.[9][10] Running both provides a self-validating system; for instance, a low MTT signal combined with a high LDH release strongly indicates a cytotoxic mechanism.

This colorimetric assay is a standard for assessing metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[9]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of released LDH, providing a direct marker of cytotoxicity.[10]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol (1.1.1).

  • Sample Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]

  • Control for Maximum LDH Release: To a set of control wells (untreated cells), add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in commercial kits, often containing Triton X-100) 45 minutes before sample collection to induce 100% cell death.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: After subtracting the background (medium only), calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH activity - Vehicle control LDH activity) * 100).

Cell LineCompoundIncubation Time (h)IC50 (µM) - MTT AssayMax Cytotoxicity (%) - LDH Assay
HCT116This compound48ValueValue
MCF-7This compound48ValueValue
A549This compound48ValueValue
Positive Controle.g., Doxorubicin48ValueValue
Mechanistic Insight: Histone Deacetylase (HDAC) Inhibition

Expertise & Experience: The structural similarity of this compound to known HDAC inhibitors warrants a direct investigation of this mechanism.[7] It is crucial to perform this assay in a cellular context rather than with isolated enzymes. A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target within the complex intracellular environment, providing more biologically relevant data.[12]

G cluster_0 In Vitro Anti-Cancer Workflow A Primary Screening: MTT / LDH Assays on Cancer Cell Panel B Determine IC50 Values & Identify Sensitive Lines A->B Potency C Mechanism Validation: Cellular HDAC Activity Assay B->C Hypothesis Testing D Phenotypic Confirmation: Cell Cycle Analysis (PI Staining) C->D Functional Outcome E Target Engagement: Western Blot for Acetylated Histones C->E Molecular Outcome

Caption: Workflow for in vitro anti-cancer evaluation.

This protocol utilizes a homogeneous, luminogenic assay (e.g., HDAC-Glo™ I/II, Promega) to measure the activity of class I and II HDACs within living cells. The substrate is cell-permeable and contains an acetylated lysine residue. Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added which lyses the cells and contains a peptidase that cleaves the deacetylated substrate, releasing aminoluciferin, which is then quantified by luciferase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HCT116) in a white, opaque-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a known HDAC inhibitor positive control (e.g., Trichostatin A or SAHA).[13] Treat cells and incubate for a designated time (e.g., 4-24 hours).

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of the prepared reagent directly to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 15-30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for HDAC inhibition. A decrease in signal indicates HDAC inhibition.

G HDACi 2-Hydroxy-4,6- dimethylbenzoic acid (HDAC Inhibitor) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histone Histone Tail (Acetylated Lysines) HDAC->Histone Deacetylates Hyperacetylation Histone Hyperacetylation Histone->Hyperacetylation Chromatin Relaxed Chromatin (Euchromatin) Hyperacetylation->Chromatin Gene Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Gene Allows Arrest Cell Cycle Arrest & Apoptosis Gene->Arrest Leads to

Caption: Signaling pathway of HDAC inhibition.

Part 2: In Vitro Evaluation of Anti-Inflammatory & Antimicrobial Activity

Beyond cancer, the compound's structure suggests potential utility in other therapeutic areas. These assays provide a rapid assessment of these possibilities.

Protocol 2.1: Anti-Inflammatory Cytokine Measurement in Macrophages

Expertise & Experience: Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, inducing a strong pro-inflammatory response. By pre-treating LPS-stimulated macrophages (like the RAW 264.7 cell line) with the test compound, we can quantify its ability to suppress the production of key inflammatory mediators like TNF-α and IL-6.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (100 ng/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Protocol 2.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: The MIC is the gold standard for measuring a compound's antimicrobial potency. It defines the lowest concentration required to inhibit the visible growth of a microorganism.[4] We use the broth microdilution method for a quantitative and reproducible assessment against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[4]

Part 3: In Vivo Evaluation

In vivo studies are indispensable for evaluating a compound's therapeutic potential in a complex biological system, providing insights into its efficacy, safety, and pharmacokinetic profile.

Protocol 3.1: Anti-Tumor Efficacy in a Xenograft Mouse Model

Expertise & Experience: The subcutaneous xenograft model is a cornerstone of preclinical oncology research.[15] By implanting human cancer cells (e.g., HCT116, identified as sensitive in vitro) into immunodeficient mice, we can assess the compound's ability to inhibit tumor growth in a living system.[16] This model allows for straightforward tumor measurement and evaluation of systemic toxicity.[17]

G cluster_0 Xenograft Study Timeline A Day 0: Implant Cancer Cells (e.g., HCT116) Subcutaneously B Day 7-10: Tumors reach ~100-150 mm³ Randomize Mice into Groups A->B C Day 10-30: Administer Compound or Vehicle (e.g., Daily, 5 days/week) B->C D Monitor: Tumor Volume (2x/week) Body Weight (2x/week) C->D E Day ~30 (Endpoint): Sacrifice Mice Excise & Weigh Tumors C->E

Caption: Experimental workflow for a xenograft tumor model.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice), 6-8 weeks old. Allow at least one week for acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest HCT116 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound at low and high doses, Positive control).

  • Compound Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule (e.g., once daily for 21 days). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80).

  • Toxicity Monitoring: Monitor the health of the animals daily. Record body weight 2-3 times per week as an indicator of systemic toxicity. A body weight loss exceeding 20% is a common endpoint criterion.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, animals are euthanized, and tumors are excised and weighed. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

References

Application Notes and Protocols: 2-Hydroxy-4,6-dimethylbenzoic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-4,6-dimethylbenzoic acid, a substituted salicylic acid derivative, has garnered interest for its potential as a lead compound in the development of anti-inflammatory and anti-tumor agents. Preliminary studies suggest its mechanism of action may involve the inhibition of proton pumps and the modulation of DNA, RNA, and protein synthesis. To facilitate a deeper understanding of its molecular mechanisms and to identify its direct biological targets, we present a comprehensive guide for its use as a chemical probe. This document outlines the design, synthesis, and application of novel fluorescent and photoaffinity probes derived from this compound. Detailed protocols for live-cell imaging, target identification via photoaffinity labeling and proteomics, and functional assays to validate its biological activity are provided.

Introduction: The Potential of this compound

This compound is an aromatic carboxylic acid with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.18 g/mol .[1][2] It is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the agrochemical sector for the production of herbicides and pesticides.[1] Its biological activities are thought to be linked to its ability to inhibit proton pumps and interfere with the synthesis of essential macromolecules like DNA, RNA, and protein.[3]

A chemical probe is a small molecule used to study and manipulate biological systems.[4] By developing chemical probes based on the this compound scaffold, researchers can gain valuable insights into its mechanism of action, identify its direct molecular targets, and visualize its distribution within cells. This knowledge is crucial for validating its therapeutic potential and for the rational design of more potent and selective drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6370-32-7[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.18 g/mol [2]
Appearance White crystalline solid[5]
Solubility Soluble in alcohol and ether, slightly soluble in water[5]
Storage 0-8°C[1]

Design and Synthesis of Chemical Probes

The design of effective chemical probes requires the strategic incorporation of a reporter group (e.g., a fluorophore) or a reactive group (e.g., a photo-crosslinker) without compromising the parent molecule's biological activity. Structure-activity relationship (SAR) studies of salicylic acid derivatives indicate that the 2-hydroxyl and the carboxylic acid functionalities are critical for their biological effects.[6] Modifications at these positions often lead to a significant loss of activity. Conversely, substitutions on the aromatic ring, particularly at positions that are not sterically hindered, are generally better tolerated.

Based on this, we propose the synthesis of two chemical probes derived from this compound: a fluorescent probe for cellular imaging and a photoaffinity probe for target identification. For both probes, the modification will be introduced at the 5-position of the benzene ring, which is predicted to have a minimal impact on the molecule's interaction with its biological targets.

Probe Design
  • Fluorescent Probe (HDMBA-Fluo): This probe will feature a fluorescein moiety attached to the 5-position of this compound via a short polyethylene glycol (PEG) linker. The PEG linker enhances water solubility and provides spatial separation between the parent molecule and the fluorophore.

  • Photoaffinity Probe (HDMBA-PAL): This probe will incorporate a diazirine photoreactive group and a terminal alkyne "click" handle at the 5-position. The diazirine group, upon UV irradiation, forms a highly reactive carbene that can covalently crosslink with nearby interacting proteins. The alkyne handle allows for the subsequent attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for enrichment and identification of the crosslinked proteins.

probe_design cluster_parent This compound Scaffold cluster_probes Chemical Probes parent Core Scaffold (Maintains Biological Activity) linker Linker (PEG) parent->linker Attached at 5-position fluo_probe Fluorescent Probe (HDMBA-Fluo) - Fluorescein for imaging pal_probe Photoaffinity Probe (HDMBA-PAL) - Diazirine for crosslinking - Alkyne for 'click' chemistry linker->fluo_probe linker->pal_probe

Caption: Design of HDMBA-based chemical probes.

Proposed Synthetic Route

The synthesis of the proposed probes will start from commercially available 2,4-dimethylphenol. A key step will be the regioselective functionalization at the 5-position of the aromatic ring.

synthesis_workflow start 2,4-Dimethylphenol step1 Nitration start->step1 step2 Reduction of Nitro Group step1->step2 step3 Diazotization and Iodination step2->step3 step4 Carboxylation step3->step4 step5 Coupling with Linker step4->step5 fluo_probe HDMBA-Fluo step5->fluo_probe Fluorescein-PEG-amine pal_probe HDMBA-PAL step5->pal_probe Diazirine-alkyne-amine

Caption: Proposed synthetic workflow for HDMBA probes.

Application Notes and Protocols

Live-Cell Imaging with HDMBA-Fluo

This protocol describes the use of the fluorescent probe HDMBA-Fluo to visualize the subcellular localization of this compound in living cells.

Materials:

  • HDMBA-Fluo probe (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., a cancer cell line)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm)

Protocol:

  • Cell Culture: Culture cells in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of HDMBA-Fluo in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the HDMBA-Fluo working solution to the cells and incubate for 30-60 minutes at 37°C.

    • (Optional) For co-localization studies, specific organelle stains (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be added during or after the probe incubation, following the manufacturer's instructions.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Imaging: Add fresh, pre-warmed, phenol red-free imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.

  • Data Analysis: Analyze the acquired images to determine the subcellular distribution of the fluorescent signal. Co-localization analysis with organelle-specific markers can provide more precise localization information.

Target Identification using HDMBA-PAL

This protocol outlines the use of the photoaffinity probe HDMBA-PAL to identify the direct protein targets of this compound in a cellular context.[1]

Materials:

  • HDMBA-PAL probe (stock solution in DMSO)

  • This compound (for competition experiment)

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV crosslinking device (365 nm)

  • Click chemistry reagents:

    • Biotin-azide

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and reagents

  • Mass spectrometer for protein identification

Protocol:

  • Cell Treatment:

    • Culture and seed cells as described in section 3.1.

    • Treat the cells with HDMBA-PAL (typically 1-10 µM) in serum-free medium for 1-2 hours.

    • For the competition control, pre-incubate a separate set of cells with a 50-100 fold excess of this compound for 1 hour before adding the HDMBA-PAL probe.

  • Photo-crosslinking:

    • Wash the cells with ice-cold PBS to remove unbound probe.

    • Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to its target proteins.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Click Chemistry (Biotinylation):

    • To the clarified cell lysate, add the click chemistry reagents in the following order: biotin-azide, TCEP or sodium ascorbate, and CuSO₄ (pre-mixed with TBTA).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the HDMBA-PAL treated sample with the competition control. Proteins that are significantly less abundant in the competition control are considered high-confidence targets of this compound.

pal_workflow cluster_cell In-Cell Steps cluster_biochem Biochemical Steps cluster_analysis Analysis cell_treatment 1. Treat cells with HDMBA-PAL uv_crosslink 2. UV Crosslinking (365 nm) cell_treatment->uv_crosslink lysis 3. Cell Lysis uv_crosslink->lysis click_chem 4. Click Chemistry (Biotinylation) lysis->click_chem enrichment 5. Streptavidin Enrichment click_chem->enrichment sds_page 6. SDS-PAGE enrichment->sds_page ms_analysis 7. Mass Spectrometry sds_page->ms_analysis data_analysis 8. Target Identification ms_analysis->data_analysis

Caption: Workflow for photoaffinity labeling.

Functional Validation Assays

This assay measures the ability of this compound to inhibit the activity of H+/K+-ATPase (proton pump).

Materials:

  • Gastric H+/K+-ATPase vesicles (commercially available)

  • Assay buffer (e.g., containing KCl, MgCl₂, and a pH indicator like acridine orange)

  • ATP

  • This compound

  • A known proton pump inhibitor (e.g., omeprazole) as a positive control

  • Fluorometer

Protocol:

  • Prepare a reaction mixture containing the H+/K+-ATPase vesicles and the assay buffer in a 96-well plate.

  • Add varying concentrations of this compound or the positive control to the wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding ATP. The pump will transport H+ into the vesicles, causing a change in the fluorescence of the pH-sensitive dye.

  • Monitor the change in fluorescence over time using a fluorometer.

  • Calculate the rate of proton pumping for each condition. Determine the IC₅₀ value for this compound.

These assays assess the effect of this compound on the synthesis of DNA, RNA, and protein using radiolabeled precursors.

Materials:

  • Cells of interest

  • This compound

  • Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), and [³H]-leucine (for protein)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • In the last few hours of treatment, add the respective radiolabeled precursor to the culture medium.

  • After incubation, wash the cells with PBS and precipitate the macromolecules by adding cold TCA.

  • Wash the precipitate to remove unincorporated radiolabeled precursors.

  • Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of DNA, RNA, and protein synthesis for each concentration of the compound.

Concluding Remarks

The application of this compound as a chemical probe offers a powerful approach to elucidate its molecular mechanisms of action and to identify its direct cellular targets. The fluorescent and photoaffinity probes proposed in this guide, along with the detailed protocols for their use, provide a robust framework for researchers in chemical biology and drug discovery. The insights gained from these studies will be invaluable for the future development of novel therapeutics based on the this compound scaffold.

References

Application Notes and Protocols for the Pharmaceutical Formulation of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 2-Hydroxy-4,6-dimethylbenzoic Acid

This compound, a substituted aromatic carboxylic acid, presents a compelling scaffold for the development of novel therapeutics. Its structural motifs suggest potential for various pharmacological activities, including anti-inflammatory and analgesic properties[1]. As with many new chemical entities (NCEs), the journey from a promising molecule to a viable drug product is often challenged by suboptimal physicochemical properties, primarily poor aqueous solubility. This application note serves as a comprehensive guide for the pharmaceutical scientist, providing a logical framework and detailed protocols for the pre-formulation characterization and rational formulation design of this compound (referred to herein as 'the API'). By leveraging advanced formulation strategies, we can overcome its inherent biopharmaceutical limitations and unlock its full therapeutic potential.

Part 1: Pre-formulation Characterization - The Foundation of Rational Formulation Design

A thorough understanding of the API's physicochemical properties is paramount before embarking on formulation development. This pre-formulation investigation provides the data necessary to select the most appropriate formulation strategy and excipients.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific molecule is limited in the public domain; therefore, some values are predicted or inferred from structurally similar compounds.

PropertyValue / Predicted ValueSignificance in Formulation
Molecular Formula C₉H₁₀O₃[1]Fundamental for all calculations.
Molecular Weight 166.17 g/mol [1]Influences diffusion and dissolution rates.
Appearance White to cream crystalline powder (based on isomers)[2]Important for identification and quality control.
pKa (Predicted) ~4.12 (for 4-hydroxy-2,6-dimethylbenzoic acid)[2]As a weak acid, solubility will be highly pH-dependent. Ionization will increase significantly at pH > pKa.
logP (Predicted) 2.4[3]Indicates moderate lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Predicted to be low, especially in acidic pH. "Slightly soluble in water" (for an isomer)[2].This is the primary challenge to address in formulation.
Melting Point 178 °C (for 4-hydroxy-2,6-dimethylbenzoic acid)[2]A high melting point can correlate with low solubility. Important for thermal-based formulation processes like hot-melt extrusion.
Polymorphism Not experimentally determined for this specific molecule, but common in aromatic carboxylic acids[4][5].Different polymorphs can have different solubility, dissolution rates, and stability.
Experimental Protocols for Pre-formulation Studies

Protocol 1: pH-Dependent Solubility Profile

  • Objective: To quantify the solubility of the API across a physiologically relevant pH range.

  • Methodology:

    • Prepare a series of buffers (e.g., phosphate, citrate) at pH 1.2, 2.5, 4.5, 6.8, and 7.4.

    • Add an excess amount of the API to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Withdraw aliquots at various time points (e.g., 12, 24, 48 hours) and filter through a 0.22 µm syringe filter to remove undissolved solids.

    • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method (see Part 3).

    • Equilibrium is reached when consecutive measurements are consistent.

Protocol 2: Polymorph Screening

  • Objective: To identify if different crystalline forms (polymorphs) of the API exist.

  • Methodology:

    • Recrystallize the API from a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water).

    • Employ different crystallization techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.

    • Analyze the resulting solid forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Distinct PXRD patterns and thermal events in DSC indicate the presence of different polymorphs.

Part 2: Formulation Strategies and Protocols

Given the API's anticipated low aqueous solubility and acidic nature, two primary formulation strategies are proposed: enhancing dissolution rate through amorphization (Solid Dispersions) and increasing surface area (Nanosuspensions).

Strategy 1: Amorphous Solid Dispersions

The conversion of the crystalline API into a high-energy amorphous state, dispersed within a polymer matrix, can significantly enhance its aqueous solubility and dissolution rate.

Rationale for Excipient Selection:

  • Polymers: Hydrophilic polymers are chosen to stabilize the amorphous API and prevent recrystallization. For an acidic drug like this API, polymers with specific functionalities can be beneficial.

    • Polyvinylpyrrolidone (PVP K30): A commonly used polymer that can form hydrogen bonds with the API, enhancing stability.

    • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): An excellent choice for acidic drugs, as it can provide a pH-dependent release, protecting the API in the acidic stomach environment and releasing it in the higher pH of the small intestine.

  • Surfactants: A small amount of surfactant can be included to improve the wettability of the solid dispersion and further enhance dissolution.

    • Sodium Lauryl Sulfate (SLS) or Polysorbate 80: Effective wetting agents.

Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of the API to improve its dissolution characteristics.

  • Methodology:

    • Select a suitable polymer (e.g., PVP K30 or HPMCAS).

    • Choose a common solvent system in which both the API and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).

    • Dissolve the API and the polymer in the solvent system in the desired weight ratio (e.g., 1:1, 1:2, 1:4 API to polymer).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove residual solvent.

    • Mill the dried solid dispersion into a fine powder and store it in a desiccator.

Workflow for Solid Dispersion Formulation:

Caption: Workflow for Amorphous Solid Dispersion Preparation.

Strategy 2: Nanosuspensions

Reducing the particle size of the API to the nanometer range dramatically increases the surface area available for dissolution, thereby enhancing the dissolution velocity according to the Noyes-Whitney equation.

Rationale for Excipient Selection:

  • Stabilizers: A combination of stabilizers is often required to prevent particle aggregation (Ostwald ripening).

    • Poloxamer 188: A non-ionic block copolymer that provides steric hindrance.

    • Sodium Lauryl Sulfate (SLS): An ionic surfactant that provides electrostatic stabilization.

Protocol 4: Preparation of Nanosuspension by Wet Milling

  • Objective: To produce a stable nanosuspension of the API with enhanced dissolution velocity.

  • Methodology:

    • Prepare an aqueous dispersion medium containing the selected stabilizer(s) (e.g., 1% w/v Poloxamer 188).

    • Disperse the micronized API powder in the stabilizer solution to form a pre-suspension.

    • Introduce the pre-suspension into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

    • Mill the suspension at a controlled temperature for a specified duration (e.g., 2-8 hours), optimizing the milling time to achieve the desired particle size.

    • Monitor the particle size distribution periodically using a dynamic light scattering (DLS) instrument.

    • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid dosage form.

Mechanism of Nanosuspension-Enhanced Dissolution:

G A Large Particle Size Low Surface Area B Reduced Particle Size High Surface Area A->B Wet Milling C Enhanced Bioavailability B->C Increased Dissolution Velocity (Noyes-Whitney)

Caption: Mechanism of Nanosuspension-Enhanced Dissolution.

Part 3: Analytical Methods and Characterization

Robust analytical methods are essential for characterizing the API and the developed formulations.

HPLC Method for Quantification

A reverse-phase HPLC method is a suitable technique for the quantification of this compound in dissolution media and for assaying the content uniformity of solid dispersions.

Protocol 5: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point for isocratic elution could be a 40:60 (v/v) ratio of acetonitrile to acidified water[6].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of the API (a starting point would be around 254 nm or 290 nm based on the phenolic and benzoic acid chromophores).

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Calibration Standards: Prepare a stock solution of the API in the mobile phase and perform serial dilutions to create a calibration curve.

    • Formulation Samples: Dissolve a known amount of the solid dispersion or dilute the nanosuspension in the mobile phase, ensuring the final concentration falls within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Characterization of Formulations

Table 2: Key Characterization Techniques

TechniquePurposeExpected Outcome for Successful Formulation
Powder X-ray Diffraction (PXRD) To assess the physical form (crystalline or amorphous) of the API in solid dispersions.A halo pattern with the absence of sharp peaks, confirming the amorphous nature of the API.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the amorphous solid dispersion and to detect any residual crystallinity.A single Tg, indicating a homogenous dispersion, and the absence of a melting endotherm for the crystalline API.
Dynamic Light Scattering (DLS) To measure the particle size and size distribution of the nanosuspension.A narrow particle size distribution in the range of 100-500 nm.
In Vitro Dissolution Testing To compare the dissolution profiles of the pure API, solid dispersions, and nanosuspensions.Significantly faster and higher extent of drug release from the formulated products compared to the pure API.

Conclusion

The formulation of this compound presents a classic challenge of poor aqueous solubility. However, as demonstrated in these application notes, a systematic pre-formulation investigation coupled with rational design using enabling technologies like amorphous solid dispersions and nanosuspensions can effectively overcome this hurdle. The detailed protocols provided herein offer a robust starting point for researchers and drug development professionals to successfully formulate this promising API, paving the way for its further preclinical and clinical evaluation.

References

Application Notes & Protocols: The Agricultural Utility of 2-Hydroxy-4,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chemical Scaffold for Modern Agriculture

2-Hydroxy-4,6-dimethylbenzoic acid and its related derivatives represent a class of aromatic carboxylic acids with significant potential in agrochemical development. While the parent compound serves as a crucial intermediate in the synthesis of more complex molecules, its derivatives have demonstrated direct biological activity as herbicides, fungicides, and modulators of plant physiology.[1] The unique substitution pattern on the benzene ring—a hydroxyl group and two methyl groups—imparts specific reactivity and solubility characteristics that make this scaffold an attractive starting point for the discovery of novel active ingredients.[1]

This guide provides an in-depth exploration of the agricultural applications of these derivatives. It moves beyond simple descriptions to offer detailed mechanistic insights and robust, field-tested protocols for evaluation. The methodologies described herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure reproducible and trustworthy results.

Section 1: Herbicidal Applications—Targeting Essential Plant Pathways

The development of herbicides with novel modes of action is critical for managing weed resistance. Hydroxybenzoic acid derivatives have emerged as promising candidates, particularly those designed to inhibit vital metabolic pathways unique to plants.

Core Mechanism of Action: Inhibition of Branched-Chain Amino Acid (BCAA) Synthesis

A primary herbicidal target for related hydroxycarboxylic acid derivatives is the enzyme dihydroxyacid dehydratase (DHAD), a key component in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[2][3] Since animals do not synthesize their own BCAAs, compounds targeting this pathway offer high selectivity and a favorable safety profile.[2]

Derivatives of this compound can be rationally designed to mimic the natural substrate of DHAD. The α-hydroxycarboxylic acid moiety is crucial for binding to the enzyme's active site, effectively blocking its function. This inhibition halts BCAA production, leading to protein synthesis arrest and, ultimately, plant death.[2][3]

BCAA_Pathway_Inhibition cluster_plant_cell Plant Cell Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS Step 1 KARI KARI AHAS->KARI Step 2 DHAD DHAD (Target Enzyme) KARI->DHAD Step 3 BCAA Branched-Chain Amino Acids (Val, Leu, Ile) DHAD->BCAA Proteins Protein Synthesis & Plant Growth BCAA->Proteins Inhibitor Benzoic Acid Derivative (Herbicide) Inhibitor->DHAD Binds & Inhibits

Caption: Inhibition of the BCAA synthesis pathway by a benzoic acid derivative.

Application Protocol: Herbicide Efficacy Screening

This protocol details a two-stage process for evaluating the herbicidal potential of novel this compound derivatives, starting with a controlled germination assay followed by a post-emergence application.

Objective: To determine the concentration-dependent inhibitory effect of test compounds on weed germination and growth.

Materials:

  • Test Compounds (dissolved in DMSO to create stock solutions)

  • Seeds of a model weed (e.g., Arabidopsis thaliana, Avena fatua - wild oat)[2]

  • Positive Control: A commercial herbicide with a known mode of action (e.g., Penoxsulam for AHAS inhibition)[2]

  • Negative Control: 0.1% DMSO in sterile water

  • Petri dishes (90 mm) with sterile filter paper

  • 1/2 MS (Murashige and Skoog) medium agar plates

  • Growth chamber with controlled light (16h/8h light/dark) and temperature (22°C)

  • Pots with sterile potting mix

  • Foliar spray applicator

Protocol Steps:

Part A: Seed Germination and Root Growth Assay

  • Preparation: Prepare a dilution series of each test compound (e.g., 10, 50, 100, 200 µg/mL) in 1/2 MS medium. Also prepare plates containing the positive and negative controls.

  • Plating: Arrange 20-30 surface-sterilized seeds on each agar plate. Seal the plates with paraffin film.

    • Scientist's Note: Arabidopsis thaliana is an excellent model for primary screening due to its rapid life cycle and well-understood genetics. Using a relevant agricultural weed like Avena fatua provides more translatable data.[2]

  • Incubation: Place plates vertically in the growth chamber to allow for root growth along the agar surface.

  • Data Collection (Day 7-10):

    • Measure the primary root length of each seedling.

    • Calculate the germination rate for each plate.

    • Determine the concentration that inhibits root growth by 50% (IC50) using dose-response curve analysis.

Part B: Post-Emergence Whole Plant Assay

  • Plant Growth: Sow weed seeds in pots and grow for 2-3 weeks, or until the 2-4 leaf stage.

  • Application: Prepare spray solutions of promising compounds (identified in Part A) at a defined application rate (e.g., 150 g ai/ha). Include positive and negative controls.[2][3]

  • Treatment: Uniformly spray the plants with the respective solutions.

    • Rationale: A post-emergence test is crucial as it evaluates the compound's ability to be absorbed by foliage and translocated within the plant, a key attribute for many commercial herbicides.

  • Evaluation (14-21 Days Post-Treatment):

    • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, growth arrest).

    • Harvest the above-ground biomass and measure the fresh weight.

    • Calculate the percent inhibition of fresh weight compared to the negative control.

Data Interpretation and Presentation

Quantitative data is essential for comparing the efficacy of different derivatives and establishing Structure-Activity Relationships (SAR).

Table 1: Example Herbicidal Efficacy Data for Benzoic Acid Derivatives

Compound IDTarget Weed SpeciesApplication Rate (g ai/ha)Fresh Weight Inhibition (%)[2]Key Structural Feature
I-6eAvena fatua1501007-fluoro, N-propyne
I-6gArabidopsis thaliana200 µg/mL76N-benzyl
I-6cSetaria viridis150>50N-methyl
Positive ControlAvena fatua15098Penoxsulam
Negative ControlAvena fatuaN/A05% DMSO

Data inspired by studies on related α-hydroxycarboxylic acid derivatives targeting DHAD.[2]

Section 2: Fungicidal Applications—Disrupting Pathogen Viability

Certain derivatives of hydroxybenzoic acids have demonstrated significant antifungal properties, making them valuable leads for the development of new fungicides to protect crops from devastating diseases.[4][5]

Core Mechanism of Action: Cell Membrane Disruption

One key antifungal mechanism for related aromatic compounds, such as 2-hydroxy-4-methoxybenzaldehyde (HMB), is the destruction of the fungal cell membrane.[6] This leads to:

  • Increased Permeability: The compromised membrane allows for the leakage of essential intracellular components.

  • Lipid Peroxidation: The treatment induces oxidative stress, damaging membrane lipids.

  • Osmotic Stress: The cell loses its ability to regulate internal osmotic pressure, leading to lysis.[6]

This mode of action is effective against a broad range of fungal pathogens, including notorious species like Fusarium graminearum.[6]

Fungicidal_Workflow cluster_workflow In Vitro Fungicidal Bioassay Workflow start Prepare Fungal Culture (e.g., F. graminearum) prep_pda Prepare Potato Dextrose Agar (PDA) Plates with Compound Dilutions start->prep_pda inoculate Inoculate Center of Each Plate with Fungal Mycelial Plug prep_pda->inoculate incubate Incubate at 25-28°C in the Dark inoculate->incubate measure Measure Colony Diameter Daily for 5-7 Days incubate->measure calculate Calculate Mycelial Growth Inhibition (%) measure->calculate analyze Determine EC50 Value (Effective Concentration for 50% Inhibition) calculate->analyze end Identify Lead Compounds analyze->end

Caption: Workflow for evaluating the in vitro fungicidal activity of test compounds.

Application Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol provides a standardized method to quantify the antifungal activity of test compounds against pathogenic fungi.

Objective: To determine the EC50 value of this compound derivatives against selected plant pathogenic fungi.

Materials:

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium udum, Alternaria solani)[4][7]

  • Potato Dextrose Agar (PDA)

  • Test Compounds and Controls (as previously described)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Protocol Steps:

  • Media Preparation: Prepare PDA and autoclave. Cool to 45-50°C. Add the appropriate volume of test compound stock solution (or control solution) to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Use the cork borer to cut a mycelial plug from the edge of an actively growing fungal culture plate. Place this plug, mycelium-side down, in the center of each test plate.

    • Trustworthiness Check: The use of a standardized mycelial plug ensures that a consistent amount of inoculum is used for each replicate, reducing variability in the results.

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the specific fungus (typically 25-28°C).

  • Data Collection: When the fungal colony in the negative control plate has reached near-full growth, measure two perpendicular diameters of the colony on each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter in the treatment.

  • Analysis: Plot the inhibition percentage against the log of the concentration and use probit analysis or non-linear regression to determine the EC50 value.

Data Presentation

Comparing EC50 values is the standard for evaluating the potency of different fungicidal compounds.

Table 2: Example Fungicidal Activity (EC50) of Novel Nicotinamide Derivatives

Compound IDTarget PathogenEC50 (mg/L)[8]Commercial ControlEC50 (mg/L)[8]
4aPseudoperonospora cubensis4.69Flumorph7.55
4fPseudoperonospora cubensis1.96Flumorph7.55
ControlPseudoperonospora cubensisN/ADiflumetorim21.44

Data from a study on nicotinamide derivatives, illustrating how efficacy data is presented for novel fungicides.[8]

Section 3: Plant Growth Regulation & Defense Activation

Beyond direct pesticidal action, certain hydroxybenzoic acids can influence plant health and resilience. The structural similarity to salicylic acid (SA), a critical plant defense hormone, suggests a role in modulating plant immune responses.[9]

Bio-regulatory Roles: Priming the Plant Immune System

Salicylic acid and its derivatives, like 2,4-dihydroxybenzoic acid (2,4-DHBA), are integral to plant innate immunity.[9] When a plant detects a pathogen, SA levels rise, triggering a cascade of defense responses, including the expression of Pathogenesis-Related (PR) genes. Applying exogenous compounds that mimic or modulate this pathway can "prime" the plant, enabling a faster and more robust defense response upon actual pathogen attack.

Derivatives of this compound could potentially act as elicitors of these defense pathways, representing a strategy to enhance crop resilience rather than directly killing the pest.

Plant_Defense_Workflow cluster_workflow Workflow for Plant Defense Gene Expression Analysis start Treat Plants with Test Compound harvest Harvest Leaf Tissue at Time Points (e.g., 0, 6, 24, 48h) start->harvest rna_extraction Total RNA Extraction & Quality Control harvest->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr Real-Time Quantitative PCR (RT-qPCR) cdna_synthesis->rt_qpcr analysis Analyze Expression of Defense Genes (e.g., PR-1) Relative to Housekeeping Gene rt_qpcr->analysis end Determine Compound's Elicitor Activity analysis->end

Caption: Experimental workflow to assess a compound's ability to induce plant defense genes.

Application Protocol: Analysis of Plant Defense Gene Expression via RT-qPCR

Objective: To quantify the change in expression of key defense-related genes in plants treated with a test compound.

Materials:

  • Young, healthy plants (e.g., Nicotiana tabacum or Arabidopsis thaliana)

  • Test compound and controls

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • RT-qPCR thermal cycler and SYBR Green master mix

  • Primers for a defense gene (e.g., PR-1) and a housekeeping gene (e.g., Actin)

Protocol Steps:

  • Treatment: Treat plants with the test compound (e.g., 100 µM solution via soil drench or foliar spray). Include a mock-treated control group.

  • Harvesting: At specified time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), harvest leaf samples and immediately flash-freeze them in liquid nitrogen. Store at -80°C.

    • Rationale: Flash-freezing is critical to instantly halt cellular processes and prevent RNA degradation by endogenous RNases.

  • RNA Extraction: Extract total RNA from the leaf tissue using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false positives in the qPCR step.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme. The resulting cDNA will serve as the template for qPCR.

  • RT-qPCR: Set up qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for your target gene (PR-1) and reference gene (Actin).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. Compare the expression level in treated samples to that in mock-treated samples at each time point. A significant increase in PR-1 expression indicates activation of the SA-mediated defense pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Hydroxy-4,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your critical applications.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is commonly synthesized via the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide. In this case, the starting material is 3,5-dimethylphenol.[1][2] The reaction proceeds by treating the sodium or potassium salt of 3,5-dimethylphenol with carbon dioxide under pressure and heat, followed by acidification.

The primary impurities encountered in the crude product often stem from the reaction mechanism and conditions:

  • Unreacted 3,5-dimethylphenol: Incomplete carboxylation can lead to the presence of the starting phenol in the final product.

  • 4-Hydroxy-2,6-dimethylbenzoic acid (para-isomer): The Kolbe-Schmitt reaction can yield both ortho and para carboxylation products. While the ortho isomer (this compound) is often the desired product, the formation of the para-isomer is a common side reaction.[3][4] The ratio of these isomers can be influenced by the choice of alkali metal and reaction temperature.[3]

  • Other byproducts: Depending on the reaction conditions, other minor impurities may be present.

The key to successful purification lies in exploiting the differences in the physicochemical properties of the desired product and these impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Isolation

Question: My initial purity, as determined by HPLC, is low, with significant peaks corresponding to the starting phenol and a suspected isomeric byproduct. What is the most effective initial purification step?

Answer: For a crude mixture containing a carboxylic acid, a phenol, and a potential isomeric acid, acid-base extraction is a highly effective initial purification step. This technique leverages the different pKa values of the components to separate them into aqueous and organic phases.

Expert Insight: The carboxylic acid group of this compound is significantly more acidic than the phenolic hydroxyl group of 3,5-dimethylphenol. This difference is the cornerstone of a successful separation.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic this compound and its isomer will be deprotonated to form their water-soluble sodium salts and move into the aqueous phase. The less acidic 3,5-dimethylphenol will remain in the organic phase.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted phenol and can be set aside.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will protonate the carboxylate salts, causing the purified this compound and any isomeric acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting the Acid-Base Extraction:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acidification or a relatively high solubility in the acidic aqueous solution. Ensure the pH is sufficiently low and consider extracting the acidified aqueous phase with a fresh portion of organic solvent to recover the product.

Issue 2: Persistent Isomeric Impurity

Question: After acid-base extraction, I still observe the presence of the 4-hydroxy-2,6-dimethylbenzoic acid isomer in my product. How can I separate these isomers?

Answer: Separating positional isomers can be challenging due to their similar physical properties. Recrystallization and column chromatography are the two primary methods to address this.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that the desired compound and the impurity have different solubilities in a given solvent at different temperatures.

Choosing the Right Solvent: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted benzoic acids, common solvent systems include:

  • Ethanol/Water: A good starting point for many polar organic compounds.[5]

  • Acetone/Hexane: Another effective mixed solvent system.

  • Toluene

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the presence of impurities has significantly lowered the melting point.Add more of the "good" solvent (ethanol in this case) to fully dissolve the oil at high temperature. Alternatively, choose a different solvent system with a lower boiling point.
No Crystals Form The solution is not saturated (too much solvent was used), or the cooling process was too rapid.Reheat the solution to evaporate some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Method 2: Column Chromatography

For challenging separations of isomers, flash column chromatography is often the most effective method.[6]

Choosing the Eluent System: The choice of eluent (mobile phase) is critical for achieving good separation on a silica gel (stationary phase) column. A good starting point is a mixture of a non-polar solvent and a more polar solvent. For substituted benzoic acids, common eluent systems include:

  • Hexane/Ethyl Acetate: A versatile system for a wide range of polarities.[7]

  • Dichloromethane/Methanol: Suitable for more polar compounds.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the column by applying gentle air pressure, starting with a less polar eluent mixture and gradually increasing the polarity (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect small fractions of the eluent as it comes off the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Poor Separation The eluent system is not optimized.Run TLC with different solvent systems to find the optimal eluent that gives a good separation between the desired product and the impurity (aim for a difference in Rf values of at least 0.2).
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of acetic acid to the eluent can help with elution from the silica gel.
Band Tailing The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is expected to be a white to off-white crystalline solid. Any significant coloration (e.g., yellow or brown) may indicate the presence of impurities.

Q2: How can I confirm the purity of my final product?

A2: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity.

Q3: Can I use activated carbon to decolorize my product?

A3: Yes, if your product is discolored, you can use a small amount of activated carbon during the recrystallization process. Add the carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q4: What safety precautions should I take when working with the solvents and reagents mentioned?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diethyl ether is extremely flammable and should be handled with care, away from any ignition sources. Concentrated acids are corrosive and should be handled with caution.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification strategies discussed.

Purification_Workflow crude Crude 2-Hydroxy-4,6- dimethylbenzoic Acid ab_extraction Acid-Base Extraction crude->ab_extraction impurities_removed Phenolic Impurities Removed ab_extraction->impurities_removed isomeric_impurity Isomeric Impurity Present ab_extraction->isomeric_impurity recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product chromatography Column Chromatography chromatography->pure_product isomeric_impurity->recrystallization isomeric_impurity->chromatography

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Crude Product Analysis low_purity Low Purity? (Phenol & Isomer) start->low_purity isomeric_impurity Isomeric Impurity? low_purity->isomeric_impurity No ab_extraction Perform Acid-Base Extraction low_purity->ab_extraction Yes recrystallize Recrystallize isomeric_impurity->recrystallize Yes pure Pure Product isomeric_impurity->pure No ab_extraction->isomeric_impurity column Column Chromatography recrystallize->column Still Impure recrystallize->pure Pure column->pure end Analysis Confirms Purity pure->end

Caption: Troubleshooting decision tree for purification.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates.

  • SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction.

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 14). Kolbe–Schmitt reaction. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from --INVALID-LINK--

  • Jinno, K., & Wu, J. (1995). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Liquid Chromatography, 18(1), 1-15.

  • Chatterjee, A. (n.d.). Kolbe-Schmitt Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.

  • Google Patents. (n.d.). EP1222953B1 - Process for the preparation of p-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2002). Working with Hazardous Chemicals. 79, 216.

  • Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube.

  • Google Patents. (n.d.). EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from --INVALID-LINK--

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Side reactions proposed by Kolbe–Schmitt. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. International Journal of Molecular Sciences, 23(15), 8563.

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube.

  • Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5304677A - Method for producing 2,6-dihydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2,4,6-Trimethylphenol (Mesitol)|High-Purity Reagent. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethylphenol 97%. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4,6-Trimethylphenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3862248A - Pure 2,3,6-trimethylphenol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will address common challenges, explain the underlying chemical principles, and offer robust, validated protocols to ensure the success of your experiments.

The primary route for synthesizing this compound is the Kolbe-Schmitt reaction , which involves the carboxylation of 3,5-dimethylphenol.[1] This process, while effective, is sensitive to reaction conditions, and deviations can lead to the formation of undesirable side products and low yields. This guide provides the necessary information to troubleshoot these issues effectively.

Reaction Overview: The Kolbe-Schmitt Carboxylation of 3,5-Dimethylphenol

The core of the synthesis is the electrophilic aromatic substitution of the highly activated sodium 3,5-dimethylphenoxide with carbon dioxide, a weak electrophile.[2][3] The phenoxide is significantly more reactive than the parent phenol.[2][3] The regioselectivity of this reaction is a critical factor, with the desired product being the result of ortho-carboxylation.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts A 3,5-Dimethylphenol D Formation of Sodium 3,5-Dimethylphenoxide A->D B Sodium Hydroxide (NaOH) B->D C Carbon Dioxide (CO2) E Carboxylation (High T & P) C->E D->E Reacts with CO2 F Desired Product: This compound (ortho-isomer) E->F Kinetic Control (Lower Temp) G Side Product: 4-Hydroxy-2,6-dimethylbenzoic acid (para-isomer) E->G Thermodynamic Control (Higher Temp) H Side Product: Unreacted 3,5-Dimethylphenol E->H Incomplete Reaction I Side Product: Dicarboxylic Acids E->I Harsh Conditions G cluster_mech Ortho-Carboxylation Mechanism start Sodium 3,5-Dimethylphenoxide complex Intermediate Complex Formation (Na+ chelates with O from phenoxide and CO2) start->complex co2 Carbon Dioxide (CO2) co2->complex attack Nucleophilic Attack from Ortho-Position complex->attack Six-membered transition state intermediate Unstable Intermediate attack->intermediate tauto Tautomerization (Rearomatization) intermediate->tauto product Sodium 2-carboxy-4,6-dimethylphenoxide tauto->product final Final Product product->final acid Acidification (H+) acid->final

References

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable chemical intermediate. We will delve into the critical parameters of the most common synthetic route, provide solutions to frequently encountered problems, and offer detailed, field-proven protocols.

Section 1: FAQs - Foundational Concepts

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most prevalent and economically viable method is the Kolbe-Schmitt reaction . This process involves the direct carboxylation of 3,5-dimethylphenol. An alternative, though often more complex, route is through a Grignard reaction , which requires the synthesis of an organometallic intermediate from a protected and halogenated derivative of 3,5-dimethylphenol.[1] For most applications, the Kolbe-Schmitt reaction is preferred due to its use of readily available starting materials and fewer synthetic steps.

Q2: Can you explain the mechanism of the Kolbe-Schmitt reaction for this specific synthesis?

A2: Certainly. The reaction proceeds in several key stages:

  • Deprotonation: 3,5-dimethylphenol is treated with a strong base, typically sodium hydroxide (NaOH), to form the sodium 3,5-dimethylphenoxide. This step is critical as the phenoxide ion is a much stronger nucleophile than the neutral phenol.[2]

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide (CO₂). The reaction is directed to the ortho position relative to the hydroxyl group due to the formation of a chelated intermediate with the sodium ion.[1]

  • Tautomerization & Protonation: The intermediate tautomerizes to form the more stable sodium 2-hydroxy-4,6-dimethylbenzoate. In the final work-up step, a strong acid (like sulfuric or hydrochloric acid) is added to protonate the carboxylate salt, precipitating the desired this compound product.[1][3]

Q3: Why is regioselectivity a major consideration, and how is the desired ortho-carboxylation achieved?

A3: Regioselectivity is crucial because carboxylation can occur at either the ortho (position 2) or para (position 4) positions relative to the hydroxyl group. For this synthesis, ortho-carboxylation is the desired outcome. Several factors control this:

  • Counter-ion: The choice of the alkali metal in the base is paramount. Sodium (Na⁺) ions form a tight complex with the phenoxide oxygen and the incoming CO₂, sterically and electronically favoring addition at the nearby ortho position. In contrast, larger ions like potassium (K⁺) favor the formation of the thermodynamically more stable para isomer.[2][4]

  • Temperature: Lower reaction temperatures (around 120-150°C) favor the kinetically controlled ortho product. Higher temperatures can cause the initial ortho product to rearrange to the more stable para isomer.[5][6]

Q4: What are the essential starting materials and reagents for this synthesis?

A4: The core components are:

  • Substrate: 3,5-Dimethylphenol of high purity.

  • Base: Sodium Hydroxide (NaOH) is preferred for ortho selectivity.

  • Carboxylating Agent: Carbon Dioxide (CO₂), typically used under high pressure.

  • Acid: A strong mineral acid like Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for the final work-up.

  • Solvent: The reaction is often run under solvent-free conditions, but high-boiling point, inert solvents can sometimes be used.[7]

Section 2: Troubleshooting Guide for the Kolbe-Schmitt Reaction

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Consistently Low or No Yield of Product

This is the most common issue, often stemming from a few critical oversights.

  • Potential Cause A: Incomplete Phenoxide Formation

    • Diagnosis: The reaction mixture may appear heterogeneous, or analysis of an early sample shows unreacted 3,5-dimethylphenol.

    • Troubleshooting & Optimization: Ensure a stoichiometric amount or slight excess of high-purity NaOH is used. The base and phenol must be thoroughly mixed, often by heating, to form a dry, homogenous powder of the sodium phenoxide salt before introducing CO₂.

  • Potential Cause B: Presence of Moisture

    • Diagnosis: The reaction fails to initiate or proceeds very slowly.

    • Troubleshooting & Optimization: The Kolbe-Schmitt reaction is highly sensitive to water. Water will protonate the highly basic phenoxide, rendering it non-nucleophilic and halting the reaction.[4] All glassware must be oven-dried, and all reagents must be anhydrous. The sodium phenoxide intermediate should be prepared and dried under vacuum before exposure to CO₂.

  • Potential Cause C: Suboptimal Temperature or Pressure

    • Diagnosis: The reaction stalls or results in a low conversion rate.

    • Troubleshooting & Optimization: Carboxylation is an equilibrium-driven process. Sufficient CO₂ pressure (typically 5-100 atm) is required to drive the reaction forward.[1] The temperature must be high enough to enable the reaction but not so high that it promotes decomposition or isomerization to the para product (typically 125-150°C).[5]

Problem 2: Significant Formation of Isomeric Byproducts

The presence of 4-Hydroxy-2,6-dimethylbenzoic acid can complicate purification and reduce the yield of the target molecule.

  • Potential Cause: Incorrect Base or High Temperature

    • Diagnosis: NMR or HPLC analysis of the crude product shows a significant peak corresponding to the para-carboxylated isomer.

    • Troubleshooting & Optimization:

      • Verify the Base: Confirm that sodium hydroxide was used. Using potassium hydroxide (KOH) will strongly favor the formation of the para isomer.[3]

      • Control Temperature: Reduce the reaction temperature. Isomerization from the kinetic ortho product to the thermodynamic para product is often observed at higher temperatures.[6]

Problem 3: Dark, Tarry Reaction Mixture

The formation of dark, resinous materials indicates decomposition or side reactions.

  • Potential Cause: Oxidation or Thermal Decomposition

    • Diagnosis: The final product is difficult to purify and appears as a dark, oily, or tar-like substance instead of a crystalline solid.

    • Troubleshooting & Optimization:

      • Exclude Air: Phenols and phenoxides are susceptible to oxidation at high temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) before CO₂ is introduced.

      • Lower the Temperature: Excessive heat can cause polymerization and decomposition of the starting material and product.[8] Conduct temperature optimization studies to find the ideal balance between reaction rate and stability.

Problem 4: Difficulty in Product Isolation

Challenges in precipitating and purifying the final product can lead to significant yield loss.

  • Potential Cause: Incomplete Acidification or Impurities

    • Diagnosis: The product does not fully precipitate upon acidification, or it precipitates as an oily substance rather than a solid.

    • Troubleshooting & Optimization:

      • Ensure Complete Protonation: Add the strong acid slowly while monitoring the pH. The solution must be distinctly acidic (pH 1-2) to ensure the carboxylate salt is fully converted to the less soluble carboxylic acid.

      • Purification Strategy: If the crude product is impure, it may have a depressed melting point and resist crystallization. Perform a recrystallization from a suitable solvent system (e.g., aqueous ethanol or toluene) to remove soluble impurities.[9][10]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Optimized Kolbe-Schmitt Synthesis

This protocol is designed to maximize the yield of the ortho-carboxylated product.

  • Phenoxide Formation: In a high-pressure autoclave reactor, add 3,5-dimethylphenol (1.0 eq) and finely ground sodium hydroxide (1.05 eq).

  • Drying: Seal the reactor and heat the mixture to 130°C under a steady stream of dry nitrogen for 1-2 hours to remove any residual water and ensure complete formation of the anhydrous sodium phenoxide salt.

  • Carboxylation: Cool the reactor slightly, then introduce dry carbon dioxide (CO₂) to a pressure of 80-100 atm. Heat the reactor to 140-150°C and maintain this temperature and pressure with vigorous stirring for 6-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid reaction mass into a beaker containing ice water.

  • Acidification: While stirring vigorously, slowly add 6M sulfuric acid until the solution reaches a pH of approximately 2. A precipitate of crude this compound will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 80% ethanol/water) until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Data Summary & Visualization
Table 1: Influence of Key Parameters on Kolbe-Schmitt Reaction
ParameterRecommended ConditionRationale & Impact on Yield
Starting Phenol 3,5-Dimethylphenol (>99% purity)Impurities can lead to side reactions and tar formation, lowering yield.
Base Sodium Hydroxide (NaOH)The small Na⁺ ion promotes ortho-carboxylation, increasing selectivity and yield of the desired product.[3]
Reaction Temperature 125-150°CBalances reaction rate with stability. Higher temperatures risk isomerization to the undesired para product and decomposition.[5]
CO₂ Pressure 80-100 atmHigh pressure is required to drive the carboxylation equilibrium towards the product side, increasing conversion.[1]
Atmosphere Anhydrous, Inert (N₂ or Ar)Prevents the deactivation of the phenoxide by water and side reactions from oxidation.[4]
Diagrams

Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Isolation & Purification start Start: 3,5-Dimethylphenol + NaOH phenoxide Form Anhydrous Sodium Phenoxide (130°C, under N2) start->phenoxide Deprotonation carboxylation Carboxylation with CO2 (140-150°C, 80-100 atm) phenoxide->carboxylation acidification Acidic Work-up (H2SO4, pH 2) carboxylation->acidification Protonation filtration Filtration & Washing acidification->filtration purification Recrystallization filtration->purification product Final Product purification->product

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Troubleshooting_Yield start Low Yield Observed check_moisture Was the system rigorously anhydrous? start->check_moisture check_phenoxide Was phenoxide formation complete? check_moisture->check_phenoxide Yes solution_dry Action: Oven-dry all glassware. Use anhydrous reagents. Dry phenoxide in-situ. check_moisture->solution_dry No check_conditions Were T and P optimal? check_phenoxide->check_conditions Yes solution_phenoxide Action: Ensure stoichiometric NaOH. Mix thoroughly at temperature. check_phenoxide->solution_phenoxide No check_reagents Are reagents of high purity? check_conditions->check_reagents Yes solution_conditions Action: Calibrate gauges. Optimize T & P (e.g., 140°C, 90 atm). check_conditions->solution_conditions No check_reagents->start No solution_reagents Action: Verify purity of 3,5-dimethylphenol and NaOH.

References

Technical Support Center: Troubleshooting the Crystallization of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-4,6-dimethylbenzoic acid (CAS: 6370-32-7, Molecular Formula: C₉H₁₀O₃).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this versatile aromatic carboxylic acid.[1] As an essential intermediate in pharmaceuticals and agrochemicals, achieving high purity through effective crystallization is paramount.[1] This guide provides in-depth, experience-driven solutions to common issues in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your future experiments.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This typically happens if the solution becomes supersaturated at a temperature that is above the melting point of your compound in the presence of the solvent. A lowered melting point due to impurities can also be a cause.[3]

Immediate Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add a small amount (10-20% more) of the primary solvent.[3] This reduces the supersaturation level, allowing the solution to cool to a lower temperature before nucleation begins.

  • Lower the Crystallization Temperature: If dilution is not fully effective, try cooling the solution more slowly and to a lower final temperature (e.g., using a refrigerated bath instead of a simple ice bath).

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Consider switching to a lower-boiling point solvent or using a co-solvent system to modulate the solubility characteristics.

Causality Explained: The goal of crystallization is to have the compound's solubility limit crossed at a temperature well below its melting point. When a highly concentrated solution is cooled, the compound may separate rapidly at a temperature where its liquid form is more stable than its solid crystalline form, leading to the formation of an oil.

Q2: No crystals are forming, even after cooling the solution in an ice bath. What's the next step?

A2: The absence of crystals indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[4]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[4]

  • Increase Supersaturation: If induction methods fail, your solution is likely too dilute.

    • Evaporation: Gently heat the solution to boil off a portion of the solvent.[3] Allow it to cool again and observe for crystal formation. Be careful not to reduce the volume too drastically, which could lead to rapid precipitation and trapping of impurities.

  • Consider an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can try adding an "anti-solvent" – a solvent in which the compound is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise to the solution until it just starts to become cloudy (the cloud point), then allow it to cool slowly.

Q3: The crystallization occurred too quickly, resulting in a fine powder. How can I obtain larger crystals?

A3: The formation of very fine needles or powder is a consequence of rapid nucleation and crystal growth, which prevents the formation of an ordered, large crystal lattice and can trap impurities.[3][5]

Methods to Promote Larger Crystal Growth:

  • Slow Cooling: This is the most critical factor. Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. You can further slow the process by insulating the flask (e.g., wrapping it in a towel or placing it inside a larger beaker).[4][5][6]

  • Reduce Supersaturation: A slightly more dilute solution (using slightly more than the minimum amount of hot solvent required for dissolution) will lower the driving force for crystallization, giving molecules more time to orient themselves correctly into a growing crystal lattice.[3]

  • Minimize Agitation: Avoid stirring or moving the flask during the crystal growth phase. Agitation can induce rapid, widespread nucleation, leading to smaller crystals.

Q4: My final yield is very low. What are the likely causes?

A4: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor or was lost during procedural steps.

Potential Causes and Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for low recovery.[3] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.[6][7]

  • Incomplete Cooling: Ensure the flask has been thoroughly cooled in an ice bath for a sufficient time (e.g., 15-20 minutes) to maximize the precipitation of the solute.[6][7]

  • Washing with Warm Solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize the re-dissolving of your product.[4]

Q5: The final crystals are colored. How can I remove these impurities?

A5: Colored impurities are often non-polar, high molecular weight byproducts that can be effectively removed with activated charcoal.

Procedure for Decolorization:

  • Dissolve the crude, colored compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling when the charcoal is added).

  • Add a very small amount of activated charcoal (a "spatula-tip" is often sufficient). Using too much can adsorb your desired product and reduce the yield.[3]

  • Bring the solution back to a gentle boil for 5-10 minutes.[8]

  • Perform a hot filtration through fluted filter paper to remove the charcoal.[6] The resulting filtrate should be colorless.

  • Proceed with the slow cooling and crystallization as usual.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Start: Dissolved Crude Compound in Hot Solvent cool Cool Solution Slowly start->cool check_xtals Crystals Form? cool->check_xtals check_quality Examine Crystals: - Oiled Out? - Too Fine? - Low Yield? check_xtals->check_quality Yes induce Induce Crystallization: 1. Scratch with Glass Rod 2. Add Seed Crystal check_xtals->induce No xtals_yes Yes xtals_no No oiled_out Issue: Oiled Out check_quality->oiled_out Oiled Out too_fine Issue: Fine Powder check_quality->too_fine Too Fine low_yield Issue: Low Yield check_quality->low_yield Low Yield good_xtals Good Quality Crystals: Isolate by Filtration check_quality->good_xtals No Issues solution_oiled Solution: 1. Re-heat & Add Solvent 2. Cool Slower 3. Change Solvent oiled_out->solution_oiled solution_fine Solution: 1. Cool Slower 2. Use More Solvent 3. Minimize Agitation too_fine->solution_fine solution_yield Solution: 1. Use Min. Hot Solvent 2. Pre-heat Funnel 3. Ensure Thorough Cooling low_yield->solution_yield check_induce Crystals Form? induce->check_induce check_induce->check_quality Yes concentrate Concentrate Solution: - Boil off some solvent check_induce->concentrate No induce_no No concentrate->cool

Caption: A workflow diagram for troubleshooting crystallization.

Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?

A1: Based on the structure (an aromatic carboxylic acid), good starting points for solvent screening would be water, short-chain alcohols (methanol, ethanol), and mixtures thereof. Aromatic carboxylic acids like benzoic acid derivatives are often sparingly soluble in cold water but significantly more soluble in hot water, making water an excellent and economical choice for recrystallization.[4][7][9] It is also reported to be soluble in alcohol and ether solvents.[9] A mixed solvent system, such as ethanol/water or acetone/water, can be highly effective for fine-tuning solubility.

Solvent TypeGeneral SolubilityRationale for Use
Water Slightly soluble in cold, more soluble in hot.Ideal for recrystallization due to the large solubility differential with temperature.[4][7]
Alcohols (Ethanol, Methanol) Soluble.Can be used as the primary solvent or in a co-solvent system with water to increase solubility of impure samples.
Ethers (e.g., Diethyl Ether) Soluble.Can be used, but lower boiling point may be a challenge. Often used in solvent/anti-solvent pairs.
Aqueous Acid Slightly soluble.[10]The protonated carboxylic acid form is less soluble in acidic water.
Q2: How do I select a good recrystallization solvent in general?

A2: The ideal recrystallization solvent should meet several criteria[8]:

  • High Solubility at High Temperature: It should dissolve the compound completely when hot.

  • Low Solubility at Low Temperature: It should dissolve very little of the compound when cold to ensure good recovery.

  • Does Not React: The solvent must be chemically inert towards the compound.

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely soluble in the cold solvent (and remain in the mother liquor) or completely insoluble in the hot solvent (and be removable by hot filtration).[8]

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

Q3: What is the role of pH in the crystallization of this acidic compound?

A3: The pH of the solution is critical because it dictates the ionization state of the carboxylic acid group. This compound is a carboxylic acid and will be deprotonated to its carboxylate salt in basic solutions (pH > pKa).

  • In Basic Solution (e.g., aqueous NaOH, NaHCO₃): The compound will deprotonate to form the highly water-soluble sodium 2-hydroxy-4,6-dimethylbenzoate salt. This property is often exploited for purification; the crude acid can be dissolved in a weak base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid (e.g., HCl) to lower the pH well below the pKa, causing the neutral, less soluble carboxylic acid to crystallize out.[11][12]

  • In Acidic Solution (pH < pKa): The compound remains in its neutral, protonated form (R-COOH), which has significantly lower aqueous solubility. Crystallization should be performed under neutral or acidic conditions to ensure the compound is in this less soluble state for maximum recovery.

Experimental Protocol: Recrystallization from Water

This protocol provides a general method for the purification of this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Two Erlenmeyer flasks (e.g., 125 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel, filter flask, and filter paper

  • Glass rod and watch glass

  • Ice bath

  • (Optional) Activated charcoal

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of deionized water and begin heating with stirring.

  • Achieve Saturation: Continue adding small portions of hot deionized water to the flask until the solid just dissolves completely.[4] Note the volume of water used. This creates a saturated solution at high temperature.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 5-10 minutes. Perform a hot filtration (Step 4) to remove the charcoal.

  • Hot Filtration (if needed): If insoluble impurities (or charcoal) are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper by pouring boiling water through them. Discard the water and quickly filter the hot solution. This step prevents premature crystallization in the funnel.[6]

  • Slow Cooling: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] You should observe the formation of crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the compound from the solution.[6][7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold water to rinse away any remaining mother liquor.[4]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely.

References

Technical Support Center: Identifying Impurities in 2-Hydroxy-4,6-dimethylbenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting impurities in samples of 2-Hydroxy-4,6-dimethylbenzoic acid. Our approach is rooted in established analytical principles to ensure robust and reliable results. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the most likely impurities in a sample of this compound?

Impurities typically originate from three sources: the synthetic route, subsequent degradation, or storage.

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, if synthesized via a Kolbe-Schmitt type reaction from 3,5-dimethylphenol, residual phenol or isomeric hydroxybenzoic acids could be present.[1]

  • Degradation Products: As a phenolic compound, it may be susceptible to oxidation, potentially forming quinone-type structures, especially when exposed to light, heat, or certain metal ions. Decarboxylation at high temperatures is another possible degradation pathway.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethyl acetate, methanol) may be present in the final product.[2]

Q2: Which analytical techniques are most suitable for identifying these impurities?

A multi-technique approach is recommended for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities, such as starting materials and isomeric byproducts.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts after derivatization.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it invaluable for identifying and characterizing unknown impurities, especially isomers, without the need for a reference standard.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to check for the presence of unexpected functional groups that would indicate a gross impurity, though it is not typically used for trace-level identification.[10]

Q3: Why is it critical to control the pH of the mobile phase in HPLC analysis of this compound?

This compound is an aromatic carboxylic acid. Controlling the mobile phase pH is essential to maintain a consistent ionization state for the analyte and its acidic impurities.[3] Operating at a pH at least 2 units below the pKa of the carboxylic acid group (typically pH 2.5-3.0) suppresses its ionization. This prevents peak tailing and splitting, leading to sharp, symmetrical peaks and reproducible retention times.[11]

Section 2: Analytical Workflows & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the primary tool for separating and quantifying non-volatile impurities. A reversed-phase method is most common for this class of compounds.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_sample Sample Preparation (Dissolve in mobile phase, filter) equilibrate System Equilibration prep_sample->equilibrate prep_mobile Mobile Phase Preparation (e.g., ACN:0.1% H3PO4 in H2O) prep_mobile->equilibrate prep_std Standard Preparation (Reference standard of main compound) inject_sst System Suitability Test (SST) (Check RSD, tailing factor) prep_std->inject_sst equilibrate->inject_sst inject_sample Inject Sample inject_sst->inject_sample If SST Passes acquire_data Data Acquisition (UV/PDA Detector) inject_sample->acquire_data integrate Peak Integration acquire_data->integrate identify Impurity Identification (Based on Relative Retention Time) integrate->identify quantify Quantification (% Area Normalization) identify->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[12]

  • Column: C18, 5 µm, 4.6 mm x 150 mm.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric acid in HPLC-grade water.

    • Solvent B: Acetonitrile (HPLC grade).

    • Filter through a 0.45 µm membrane and degas thoroughly before use.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or PDA scan from 200-400 nm.

    • Gradient Program:

Time (min)% Solvent A% Solvent B
0.07030
20.03070
25.03070
25.17030
30.07030
  • System Suitability: Before sample analysis, inject a standard solution of this compound. The tailing factor should be ≤ 1.5, and the RSD for five replicate injections should be ≤ 2.0%.[13]

Question/Issue Potential Cause & Explanation Recommended Solution
Why am I seeing peak tailing for my main compound and impurities? The carboxylic acid group is likely interacting with residual silanols on the silica-based C18 column. This occurs if the mobile phase pH is not low enough to fully suppress ionization.[14]Ensure the pH of the aqueous mobile phase (Solvent A) is between 2.5 and 3.0 using an acid like phosphoric or formic acid. Consider using a column with high-purity silica or end-capping.
My retention times are drifting to be shorter over a sequence of runs. Why? This often indicates a change in mobile phase composition, possibly due to improper mixing or evaporation of the more volatile organic component (acetonitrile).[11][15] It can also be caused by insufficient column equilibration time between gradient runs.[15]Prepare a fresh mobile phase, ensuring accurate measurements. Keep solvent bottles capped. Increase the column re-equilibration time at the end of the gradient program.
I see a high backpressure warning from the system. What should I do? High backpressure is typically caused by a blockage. Common locations are the in-line filter, guard column, or the column inlet frit itself.[16] This can result from precipitated buffer/sample or particulate matter from unfiltered samples.Systematically locate the blockage by removing components (start with the column) and checking the pressure. Back-flush the column with a strong, compatible solvent. Always filter samples and mobile phases.[16]
There are unexpected "ghost" peaks in my chromatogram, especially during the gradient. Where are they from? Ghost peaks are impurities that elute from the column but are not from the current injection. They can arise from contaminants in the mobile phase, a contaminated injection port/loop, or late-eluting compounds from a previous injection.[14]Run a blank gradient (injecting only mobile phase) to diagnose the source. Use high-purity HPLC-grade solvents. Ensure the gradient program is long enough to elute all components from the previous sample.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for identifying volatile impurities (like residual solvents) and can be used for less volatile ones after a derivatization step to increase their volatility.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_sample Sample Preparation (Dissolve in appropriate solvent) derivatize Derivatization (Silylation) (e.g., with BSTFA/TMCS) prep_sample->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (Temperature Program) inject->separate ionize Ionization (EI) & Mass Analysis separate->ionize tic Review Total Ion Chromatogram (TIC) ionize->tic spectra Extract Mass Spectra of Peaks tic->spectra library_search NIST Library Search spectra->library_search interpret Manual Interpretation (Fragmentation patterns) library_search->interpret confirm Confirm Identification interpret->confirm

Caption: GC-MS analysis workflow including the critical derivatization step.

  • Derivatization: The hydroxyl and carboxylic acid groups must be derivatized to make the molecule volatile.[17]

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

Question/Issue Potential Cause & Explanation Recommended Solution
Why am I seeing broad, tailing peaks for my derivatized compound? This suggests incomplete derivatization or active sites in the GC system (e.g., in the inlet liner or column).[5] The free hydroxyl or carboxyl groups are interacting with the system.Ensure derivatization reagents are fresh and the reaction has gone to completion. Use a fresh, deactivated inlet liner. Condition the column according to the manufacturer's instructions.
My mass spectrum doesn't match the library well, or the molecular ion is missing. What's wrong? Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, sometimes eliminating the molecular ion.[7] The library match quality depends heavily on the quality of the library entry and your acquired spectrum.Look for characteristic fragment ions, not just the molecular ion. For silylated benzoic acids, look for the [M-15]⁺ ion (loss of a methyl group from the TMS).[18] If available, consider a softer ionization technique like Chemical Ionization (CI) to confirm the molecular weight.[7]
I see many small peaks at the beginning of the chromatogram. What are they? These are often residual derivatization reagents (e.g., BSTFA) or low-boiling-point solvents used for sample preparation.Check the chromatogram of a reagent blank (derivatizing agents only) to identify these peaks. They are usually of no concern unless they co-elute with an impurity of interest.
NMR and FTIR for Structural Confirmation

While chromatographic methods separate and detect impurities, spectroscopic methods are required for definitive structural elucidation.

  • ¹H and ¹³C NMR Spectroscopy: NMR is unparalleled for determining the precise structure of an impurity, especially for distinguishing between isomers. For example, an impurity with a different substitution pattern on the aromatic ring will show a distinct set of chemical shifts and coupling patterns compared to the parent molecule.[19][20] The presence of unexpected signals in the spectrum is a clear indication of an impurity.

  • FTIR Spectroscopy: FTIR is a rapid screening tool. The spectrum of this compound will be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), and various C-H and C=C aromatic stretches.[10][21] The appearance of unexpected bands, for example, a ketone C=O stretch at a higher wavenumber, would indicate a significant impurity.

Section 3: Summary of Techniques for Impurity Analysis

Technique Primary Use Case Strengths Limitations
HPLC-UV/PDA Quantification of known and unknown non-volatile impurities.Excellent quantitative precision and accuracy; robust and widely available.Requires reference standards for definitive identification; may not resolve all co-eluting peaks.
GC-MS Identification of volatile and semi-volatile impurities.High sensitivity and specificity; structural information from mass spectra; excellent for residual solvents.[2]Requires derivatization for polar compounds; thermal degradation of labile impurities is possible.[17]
LC-MS Identification and quantification of non-volatile impurities.Combines HPLC separation with MS identification; provides molecular weight information without derivatization.[22]More complex instrumentation; matrix effects can suppress ionization.
NMR Definitive structural elucidation of unknown impurities.Provides unambiguous structural information; does not require a reference standard for characterization.[8]Relatively low sensitivity compared to MS; requires higher concentration of the impurity.
FTIR Rapid screening for functional group impurities.Very fast; non-destructive; good for identifying major contaminants or verifying bulk material identity.[23]Not suitable for trace analysis; complex mixtures yield overlapping, uninterpretable spectra.

References

Technical Support Center: Scaling Up 2-Hydroxy-4,6-dimethylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-4,6-dimethylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Core Synthesis & Mechanism Overview

This compound is typically synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of 3,5-dimethylphenol.[1] The process begins with the formation of the sodium or potassium salt of 3,5-dimethylphenol (3,5-dimethylphenoxide), which is then carboxylated using carbon dioxide under pressure and elevated temperature.[2][3] The resulting carboxylate salt is subsequently acidified to yield the final product.

The phenoxide ion is a key intermediate, acting as a potent nucleophile that attacks the electrophilic carbon of CO2.[4][5] The regioselectivity of the carboxylation (ortho- vs. para-) is influenced by the choice of the alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, which is desired for this synthesis, while potassium phenoxides can lead to the formation of the para-isomer.[6]

Troubleshooting Guides & Scale-Up Challenges

This section addresses common issues encountered during the synthesis and scale-up of this compound in a direct question-and-answer format.

Low Reaction Yield & Incomplete Conversion

Question: Our Kolbe-Schmitt reaction yield is consistently low (<60%) upon scaling from a 1L flask to a 50L reactor, and HPLC analysis shows a significant amount of unreacted 3,5-dimethylphenol. What are the potential causes and how can we improve the conversion?

Answer: Low yields during the scale-up of this carboxylation reaction are a frequent challenge and can be attributed to several interconnected factors related to reaction kinetics and mass transfer.

  • Insufficient CO2 Pressure & Mass Transfer: The reaction is highly dependent on the effective concentration of CO2 dissolved in the reaction medium. In a larger reactor, simply increasing the headspace pressure may not be sufficient.

    • Causality: The rate of carboxylation is dependent on the mass transfer of gaseous CO2 into the solid/liquid phase where the phenoxide salt resides. Poor gas-liquid mixing creates a CO2-starved environment at the reaction interface, slowing down the reaction and leading to incomplete conversion.

    • Troubleshooting Steps:

      • Improve Agitation: Increase the stirrer speed to enhance gas dispersion and create a larger gas-liquid interfacial area. Evaluate the agitator design; a gas-inducing impeller (e.g., Rushton turbine) is often more effective than a simple paddle or anchor stirrer at larger scales.

      • Subsurface CO2 Sparging: Introduce CO2 below the surface of the reaction mixture through a sparging tube. This significantly increases the residence time of the CO2 bubbles and improves mass transfer.

      • Optimize Pressure & Temperature: The solubility of CO2 is a function of both pressure and temperature. While higher pressure (typically 5-6 atm) is necessary, ensure the temperature (around 125°C) is accurately controlled, as excessive heat can reduce CO2 solubility.[3]

  • Moisture Contamination: The phenoxide intermediate is highly sensitive to moisture.

    • Causality: Water will react with the phenoxide, regenerating the phenol and neutralizing the base, effectively quenching the reactive species needed for carboxylation. At larger scales, there are more potential points of moisture ingress (e.g., transfer lines, reactor seals, raw materials).

    • Troubleshooting Steps:

      • Dry Raw Materials: Ensure 3,5-dimethylphenol and the base (e.g., sodium hydroxide) are anhydrous. Dry solvents if they are being used.

      • Inert Atmosphere: Purge the reactor thoroughly with dry nitrogen or argon before charging reagents to remove air and moisture. Maintain a positive pressure of inert gas throughout the process.

  • Formation of Inactive Phenoxide: Incomplete formation of the phenoxide salt will directly result in unreacted starting material.

    • Causality: Inadequate mixing or insufficient base can lead to pockets of unreacted phenol.

    • Troubleshooting Steps:

      • Staged Addition: Add the base to the 3,5-dimethylphenol solution and allow sufficient time for complete salt formation before introducing CO2.

      • Monitor Water Removal: If forming the phenoxide from an aqueous base, ensure the subsequent azeotropic distillation or drying step is complete before proceeding with carboxylation.

Impurity Formation & Purification Issues

Question: Our final product is off-color (yellow to brown) and HPLC analysis reveals several impurities, making purification by recrystallization difficult and leading to significant product loss. What are these impurities and how can we prevent their formation and improve purification?

Answer: Impurity formation is a common issue, often exacerbated by the high temperatures used in the Kolbe-Schmitt reaction. Effective control requires both preventative measures during the reaction and an optimized purification strategy.

  • Common Impurities & Their Origin:

    • Unreacted 3,5-dimethylphenol: As discussed above, caused by incomplete reaction.

    • Isomeric Byproducts (e.g., 4-Hydroxy-2,6-dimethylbenzoic acid): While ortho-carboxylation is favored with sodium phenoxide, some para-isomer can form.[2]

    • Oxidation Products: Phenols are susceptible to oxidation at high temperatures, leading to colored, often polymeric, impurities.[7]

Table 1: Troubleshooting Impurity Formation

Impurity TypeLikely CausePrevention & Mitigation Strategy
Oxidation Products Presence of air (oxygen) in the reactor at high temperatures.Maintain a strict inert (Nitrogen/Argon) atmosphere throughout the reaction and workup. Use of antioxidants, though this requires careful evaluation for product compatibility.[7]
Isomeric Byproducts Use of potassium salts; suboptimal temperature control.Use sodium hydroxide or sodium methoxide to generate the phenoxide. Maintain precise temperature control as regioselectivity can be temperature-dependent.[2][6]
Tarry Materials Thermal degradation of starting material or product.Avoid localized overheating by ensuring uniform mixing. Optimize reaction time to prevent prolonged exposure to high temperatures after the reaction is complete.
  • Advanced Purification Strategies: When simple recrystallization is insufficient, a multi-step purification approach is often necessary.

    • pH-Controlled Precipitation: Tarry materials and some byproducts can be selectively removed by adjusting the pH of the aqueous solution of the crude product salt. Acidifying to a pH of ~5-6 can precipitate many tarry materials, which can then be filtered off before fully acidifying to precipitate the desired product.[8]

    • Activated Carbon Treatment: Discolored products can be treated with activated charcoal. Add a small amount of activated carbon to a hot solution of the crude product (before crystallization) to adsorb colored impurities, followed by hot filtration.[9]

    • Solvent System Optimization for Recrystallization: If the product "oils out" or yield is low, the solvent system needs optimization. A mixed solvent system, such as ethanol/water or acetone/water, can be effective. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until turbidity appears, and then allow it to cool slowly.[9]

Key Experimental Protocols

Protocol 1: Synthesis of this compound (50L Scale)

Materials:

  • 3,5-Dimethylphenol (e.g., 5.0 kg)

  • Sodium Hydroxide, pellets (e.g., 1.64 kg)

  • Toluene (or other suitable solvent for azeotropic distillation)

  • Carbon Dioxide (high purity)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • Reactor Preparation: Ensure the 50L reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser with Dean-Stark trap, and a subsurface gas inlet tube.

  • Phenoxide Formation: Charge the reactor with 3,5-dimethylphenol and toluene. Begin agitation. Carefully add the sodium hydroxide pellets in portions, controlling any initial exotherm.

  • Water Removal: Heat the mixture to reflux and collect water in the Dean-Stark trap. Continue until no more water is collected, ensuring the reaction mixture is anhydrous.

  • Carboxylation: Cool the reactor contents to ~100°C. Seal the reactor and begin subsurface sparging with carbon dioxide. Increase the reactor temperature to 125-135°C and pressurize with CO2 to 5-6 atm. Maintain these conditions for 6-8 hours. Monitor reaction progress via in-process control (IPC) by taking a sample, quenching, acidifying, and analyzing by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to 80°C and vent the CO2 pressure. Add water to dissolve the sodium salt of the product.

  • Purification: Transfer the aqueous solution to a separate vessel. While stirring, slowly add concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the crude this compound.

  • Filtration and Drying: Cool the slurry to <10°C to maximize precipitation. Filter the solid product and wash the filter cake with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Recrystallization for High Purity Product
  • Dissolution: In a suitable vessel, dissolve the crude, dry product in a minimal amount of hot 95% ethanol.

  • Charcoal Treatment (Optional): If the solution is colored, add 1-2% w/w of activated carbon and stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon and any insoluble impurities.

  • Crystallization: Transfer the hot filtrate to a clean vessel. Slowly add hot deionized water with stirring until the solution becomes slightly turbid.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1) mixture, and dry under vacuum.

Visualizations & Workflows

Diagram 1: Kolbe-Schmitt Reaction Pathway

This diagram illustrates the key steps in the synthesis of this compound.

Kolbe_Schmitt_Reaction Synthesis Pathway cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 3,5-Dimethylphenol B Sodium Phenoxide A->B + NaOH - H2O C Sodium 2-hydroxy-4,6- dimethylbenzoate B->C + CO2 (Pressure, Heat) D 2-Hydroxy-4,6- dimethylbenzoic Acid C->D + HCl - NaCl

Caption: Key steps in the Kolbe-Schmitt synthesis.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing the root cause of low reaction yields during scale-up.

Troubleshooting_Yield Start Low Yield Observed Check_SM HPLC shows high unreacted starting material? Start->Check_SM Check_Moisture Was the system rigorously anhydrous? Check_SM->Check_Moisture Yes Sol_Conditions Action: Calibrate probes and verify setpoints. Check_SM->Sol_Conditions No (Check for degradation) Check_Mixing Is agitation / CO2 sparging sufficient for the vessel size? Check_Moisture->Check_Mixing Yes Sol_Moisture Action: Dry all reagents and purge reactor with inert gas. Check_Moisture->Sol_Moisture No Check_Conditions Are T and P within the optimal range? Check_Mixing->Check_Conditions Yes Sol_Mixing Action: Increase stirrer speed, use subsurface sparging. Check_Mixing->Sol_Mixing No

Caption: Decision tree for diagnosing low yield issues.

References

preventing byproduct formation in 2-Hydroxy-4,6-dimethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

I. Overview of the Synthesis: The Kolbe-Schmitt Reaction of 3,5-Dimethylphenol

The primary industrial route to this compound is the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of an alkali metal salt of 3,5-dimethylphenol with carbon dioxide under elevated temperature and pressure.[1][2][3] The phenoxide is a more powerful nucleophile than the phenol itself, enabling the electrophilic attack on carbon dioxide.

While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and reduce the yield of the desired ortho-carboxylated product. Understanding the mechanisms behind the formation of these impurities is the first step toward their prevention.

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Carboxylation cluster_2 Workup and Purification 3,5-Dimethylphenol 3,5-Dimethylphenol Formation_of_Phenoxide Formation of Alkali 3,5-Dimethylphenoxide 3,5-Dimethylphenol->Formation_of_Phenoxide Alkali_Hydroxide Alkali Hydroxide (e.g., NaOH, KOH) Alkali_Hydroxide->Formation_of_Phenoxide Solvent Anhydrous Solvent (High-boiling point) Solvent->Formation_of_Phenoxide Carboxylation_Step Kolbe-Schmitt Reaction Formation_of_Phenoxide->Carboxylation_Step Heat CO2 Carbon Dioxide (CO2) (High Pressure) CO2->Carboxylation_Step Product_Mixture Crude Product Mixture Carboxylation_Step->Product_Mixture Acidification Acidification (e.g., H2SO4, HCl) Product_Mixture->Acidification Purification Purification (Recrystallization, etc.) Acidification->Purification Final_Product Pure 2-Hydroxy-4,6- dimethylbenzoic acid Purification->Final_Product

Figure 1: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My yield of this compound is low, and I have a significant amount of unreacted 3,5-dimethylphenol.

Answer:

This is a common issue that often points to incomplete carboxylation. Several factors could be at play:

  • Insufficient Dehydration: The Kolbe-Schmitt reaction is highly sensitive to moisture.[4] Water can consume the phenoxide, reducing its effective concentration and hindering the carboxylation process.

    • Solution: Ensure all reactants, solvents, and glassware are thoroughly dried before use. If you are preparing the sodium phenoxide in situ, consider azeotropic removal of water with a suitable solvent like toluene before introducing carbon dioxide.

  • Low CO2 Pressure: The carboxylation is an equilibrium process. Insufficient carbon dioxide pressure will shift the equilibrium back towards the reactants.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain the required pressure throughout the reaction. Typical pressures for the Kolbe-Schmitt reaction are high, often around 100 atm.[1][3]

  • Incomplete Phenoxide Formation: If the reaction between 3,5-dimethylphenol and the alkali hydroxide is incomplete, you will have less of the active nucleophile available for carboxylation.

    • Solution: Use at least a stoichiometric equivalent of a strong base (e.g., NaOH). Ensure adequate mixing and reaction time for the complete formation of the phenoxide before introducing CO2.

Question 2: I am observing a significant amount of the isomeric byproduct, 4-Hydroxy-2,6-dimethylbenzoic acid.

Answer:

The formation of the para-isomer is a classic challenge in the Kolbe-Schmitt reaction. The regioselectivity is influenced by several factors:

  • Choice of Alkali Metal: The nature of the alkali metal cation plays a crucial role. Sodium phenoxides tend to favor ortho-carboxylation due to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide.[5] Potassium phenoxides, with a larger and less coordinating cation, often lead to a higher proportion of the para-isomer.[1][3][5]

    • Solution: To maximize the yield of this compound (ortho-product), use sodium hydroxide to generate the sodium phenoxide. Avoid using potassium hydroxide.

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer.[2]

    • Solution: Maintain the reaction temperature within the optimal range for ortho-carboxylation, typically around 125°C.[1] Avoid excessive heating, which can promote isomerization.

Regioselectivity Start 3,5-Dimethylphenoxide Ortho This compound (Desired Product) Start->Ortho Favored by Para 4-Hydroxy-2,6-dimethylbenzoic acid (Byproduct) Start->Para Favored by Condition1 Sodium Hydroxide (NaOH) Lower Temperature (~125°C) Ortho->Condition1 Condition2 Potassium Hydroxide (KOH) Higher Temperature Para->Condition2

Figure 2: Factors influencing the regioselectivity of carboxylation.

Question 3: My final product is discolored, and I suspect the presence of other byproducts.

Answer:

Discoloration often indicates the presence of minor, highly colored impurities or degradation products.

  • Oxidation: Phenols are susceptible to oxidation, which can produce colored byproducts.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Decarboxylation: At higher temperatures, the desired product can decarboxylate back to 3,5-dimethylphenol.[6][7] This can then undergo side reactions leading to colored impurities.

    • Solution: Carefully control the reaction temperature and avoid prolonged heating times.

  • Purification: The crude product will likely contain unreacted starting material and the isomeric byproduct.

    • Solution: A robust purification protocol is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[8] Activated carbon treatment can be used to remove colored impurities.[9] The pH of the solution during workup and crystallization is also a critical parameter to control for effective purification.[9]

Parameter Recommended Condition Rationale
Base Sodium Hydroxide (NaOH)Promotes ortho-carboxylation.[5]
Temperature ~125°CBalances reaction rate and minimizes para-isomer formation.[1]
Pressure (CO2) High (e.g., 100 atm)Drives the equilibrium towards product formation.[1][3]
Atmosphere Inert (N2 or Ar)Prevents oxidation of the phenoxide and product.
Moisture AnhydrousPrevents consumption of the phenoxide by water.[4]
Table 1: Key Reaction Parameters for Optimizing the Synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction at atmospheric pressure?

A1: While some carboxylation of highly activated phenols can occur at atmospheric pressure, the Kolbe-Schmitt reaction for producing this compound generally requires high pressure to achieve a reasonable yield and reaction rate.[1][3][10]

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques. You can take small aliquots from the reaction mixture (after careful depressurization and neutralization), and compare the spot/peak of the starting material (3,5-dimethylphenol) to the newly formed product spots/peaks.

Q3: How do I effectively remove the 4-Hydroxy-2,6-dimethylbenzoic acid byproduct?

A3: The separation of these isomers can be challenging due to their similar chemical properties. Fractional crystallization can be effective if there is a significant difference in their solubility in a particular solvent system. Alternatively, chromatographic methods such as column chromatography may be necessary for achieving high purity, although this is less practical on a large scale.

Q4: Is it possible for dicarboxylation to occur?

A4: While less common for substituted phenols, the formation of dicarboxylic acid byproducts is possible, especially under harsh conditions. Careful control of stoichiometry and reaction time can help to minimize this.

IV. Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value, as well as by analytical techniques such as NMR and HPLC.[8][11]

V. References

  • Wikipedia. Kolbe–Schmitt reaction. --INVALID-LINK--

  • Homework.Study.com. 1. What byproduct is synthesized along with aspirin in the reaction performed in this lab?. --INVALID-LINK--

  • ChemBK. 2,6-Dimethyl-4-hydroxybenzoic acid. --INVALID-LINK--

  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. --INVALID-LINK--

  • Wikipedia. Aspirin. --INVALID-LINK--

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. --INVALID-LINK--

  • Chemistry Stack Exchange. Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?. --INVALID-LINK--

  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. --INVALID-LINK--

  • Google Patents. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters. --INVALID-LINK--

  • BYJU'S. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. --INVALID-LINK--

  • ResearchGate. Salicylic Acid Synthesis Methods: A Review. --INVALID-LINK--

  • chemeurope.com. Kolbe-Schmitt reaction. --INVALID-LINK--

  • Ivy Research Writers. Synthesis and Characterization of Aspirin (Acetylsalicylic Acid). --INVALID-LINK--

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). --INVALID-LINK--

  • RSC Education. The preparation of 2-hydroxybenzoic acid. --INVALID-LINK--

  • ResearchGate. Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. --INVALID-LINK--

  • Sigma-Aldrich. 2,4-Dihydroxy-3,6-dimethylbenzoic acid for synthesis. --INVALID-LINK--

  • National Institutes of Health. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. --INVALID-LINK--

  • Science.gov. salicylic acid synthesis: Topics by Science.gov. --INVALID-LINK--

  • ResearchGate. The improved Kolbe–Schmitt reaction using supercritical carbon dioxide. --INVALID-LINK--

  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. --INVALID-LINK--

  • ResearchGate. Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. --INVALID-LINK--

  • Royal Society of Chemistry. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. --INVALID-LINK--

  • National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. --INVALID-LINK--

  • ACS Publications. Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents. --INVALID-LINK--

  • ACS Publications. The Kolbe-Schmitt Reaction. --INVALID-LINK--

  • Science of Synthesis. Carboxylation reactions underpin many critical steps in the fundamental life cycles. --INVALID-LINK--

  • YouTube. Decarboxylation of Carboxylic Acids. --INVALID-LINK--

  • Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol. --INVALID-LINK--

  • Royal Society of Chemistry. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. --INVALID-LINK--

  • National Institutes of Health. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. --INVALID-LINK--

  • ChemicalBook. Application and preparation of 3,5-dimethylphenol. --INVALID-LINK--

  • PrepChem.com. Preparation of 3,5-dimethylphenol. --INVALID-LINK--

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. --INVALID-LINK--

  • Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. --INVALID-LINK--

  • National Institutes of Health. 3,5-Dimethylphenol. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this compound. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth, troubleshooting-focused answers to ensure the successful isolation of your target molecule.

The synthesis of this compound, often achieved via the Kolbe-Schmitt reaction of 3,5-dimethylphenol, is a classic carboxylation.[1][2][3][4] While the reaction itself is robust, the workup procedure—the series of steps to isolate and purify the product—is critical for achieving high yield and purity. This guide will address specific issues that can arise during these crucial final steps.

General Workup & Purification Workflow

The typical procedure following the carboxylation of 3,5-dimethylphenol involves an aqueous workup to separate the acidic product from unreacted starting material and byproducts. The general sequence is outlined below.

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Crude Reaction Mixture (Product Salt, Unreacted Phenol) Quench Quench Reaction (e.g., with water) Reaction->Quench 1. Neutralize Acidify Acidify with HCl/H2SO4 (to pH ~2) Quench->Acidify 2. Protonate Salt Precipitate Precipitation of Crude Product Acidify->Precipitate 3. Induce Insolubility Filter Filter Solid (e.g., Buchner Funnel) Precipitate->Filter 4. Isolate Solid Crude Crude 2-Hydroxy-4,6- dimethylbenzoic acid Filter->Crude Recrystallize Recrystallization Crude->Recrystallize 5. Purify Dry Dry Product (e.g., under vacuum) Recrystallize->Dry Pure Pure Product Dry->Pure Characterize Characterization (NMR, IR, MP) Pure->Characterize Verify Identity & Purity

Caption: A typical workflow for the workup and purification of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the workup procedure in a question-and-answer format.

Q1: I've acidified my reaction mixture, but my product isn't precipitating. What went wrong?

This is a frequent issue that can stem from several factors.

  • Incomplete Acidification: The most common cause is insufficient acid. The carboxylate salt of your product is water-soluble. You must add enough strong acid (e.g., HCl, H₂SO₄) to fully protonate it, rendering it insoluble in the aqueous mixture.

    • Solution: Check the pH of the aqueous solution with pH paper or a calibrated meter. Continue adding acid dropwise until the pH is robustly acidic (pH 1-2). Vigorous stirring is essential to ensure complete mixing.

  • Insufficient Concentration: If the reaction volume is too large, your product's concentration may be below its solubility limit, even in its acidic form.

    • Solution: If possible, try concentrating the solution under reduced pressure to remove some of the water before attempting precipitation again. Alternatively, extracting the product into an organic solvent may be necessary (see Q2).

  • Reaction Failure: It is also possible the initial carboxylation reaction did not proceed as expected, resulting in little to no product to precipitate.

    • Solution: Before committing to a full-scale workup, take a small aliquot of the reaction mixture, acidify it, and extract it with a solvent like ethyl acetate. Run a quick Thin Layer Chromatography (TLC) plate against your starting material (3,5-dimethylphenol) to verify the presence of a new, more polar spot corresponding to your product.

Q2: An intractable emulsion has formed during my liquid-liquid extraction. How can I break it?

Emulsions are colloidal suspensions of one liquid in another and are a common frustration during the workup of reactions involving basic aqueous solutions and organic solvents.[5] They are often stabilized by soaps or other surfactant-like impurities.

  • Cause: Vigorous shaking of the separatory funnel is the primary culprit. The high shear force disperses one layer into microscopic droplets within the other.

  • Solutions (from least to most aggressive):

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[6][7]

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.[6]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[5][8][9] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[5]

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[5][9] This can physically disrupt the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.[6][7]

Troubleshooting Emulsions
Technique
Description
When to Use
Let stand
Allow gravity to separate the layers over time.
Mild emulsions, first step.
Add Brine (NaCl solution)
Increases the polarity of the aqueous phase.[5][8]
Most common and effective method.
Gentle Swirling/Stirring
Coalesces dispersed droplets without adding energy.
For mild to moderate emulsions.
Filter through Celite/Glass Wool
Physically disrupts the emulsified layer.[5][9]
Stubborn emulsions.
Centrifugation
Applies strong force to separate phases.[6][7]
Highly effective for very persistent emulsions.
Q3: My final product has a low yield. Where did it go?

Yield loss can occur at multiple stages of the workup and purification process.

  • Incomplete Precipitation/Extraction: As discussed in Q1, if the product is not fully precipitated from the aqueous phase, it will be lost. Similarly, during an extraction, using the wrong solvent or an insufficient volume can leave the product behind.

    • Solution: Ensure complete acidification (pH 1-2). Use a suitable extraction solvent (e.g., ethyl acetate, diethyl ether) and perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume.

  • Loss During Recrystallization: This is a major source of yield loss. Using too much solvent will keep more of your product dissolved even after cooling. Choosing an inappropriate solvent can also lead to "oiling out" instead of crystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If the solution is saturated at high temperature, you will maximize the recovery of crystals upon cooling. Cool the flask slowly first, then in an ice bath to maximize crystal formation.

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete initial reaction. The Kolbe-Schmitt reaction requires anhydrous conditions and careful temperature control.[2][3][4]

    • Solution: Review your reaction setup. Ensure starting materials are dry and the reaction is protected from atmospheric moisture. Optimize temperature and pressure according to literature procedures.

Q4: My product is off-color (e.g., pink, brown). How can I purify it?

Colored impurities often arise from phenolic starting materials, which are prone to air oxidation, especially under basic conditions, forming highly colored quinone-type species.

  • Recrystallization: This is the most powerful technique for purifying crystalline solids.[10][11] The goal is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.

    • Recommended Solvents: For a polar molecule like this compound, common choices include water, ethanol, or mixtures like ethanol/water or ethyl acetate/heptane.[12][13][14]

  • Activated Carbon (Charcoal) Treatment: If recrystallization alone does not remove the color, you can use activated carbon.

    • Procedure: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (e.g., 1-2% by weight) of activated carbon. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the carbon's surface. Perform a hot filtration through a fluted filter paper to remove the carbon, then allow the clear filtrate to cool and crystallize. Caution: Adding carbon to a boiling solution can cause violent bumping. Always cool the solution slightly before adding it.

Detailed Protocols

Protocol 1: Standard Workup via Acid Precipitation
  • Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄) dropwise. Monitor the pH continuously. Continue adding acid until the pH of the solution is between 1 and 2. A thick, white precipitate of the product should form.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by filtration under reduced pressure using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts and residual acid.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude, dry product into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or particulates), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn persistently cloudy (turbid). This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the amount of crystallized product.

  • Isolation and Drying: Collect the pure crystals by filtration under reduced pressure, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.

Product Characterization

Verifying the identity and purity of your final product is a critical final step.

Caption: Key analytical techniques for product validation.

| Characterization Data for this compound | | :--- | :--- | | Technique | Expected Result | | Molecular Formula | C₉H₁₀O₃[15] | | Molecular Weight | 166.17 g/mol | | Melting Point | 168-171 °C | | ¹H NMR | Signals expected for aromatic protons, two methyl groups, a phenolic -OH, and a carboxylic acid -OH. The exact chemical shifts will be solvent-dependent.[16][17] | | ¹³C NMR | Signals expected for aromatic carbons (including quaternary), methyl carbons, and a carboxyl carbon.[16][17] | | IR Spectroscopy | Characteristic peaks for O-H stretch (broad, for both phenol and carboxylic acid), C=O stretch (carboxylic acid, ~1650-1700 cm⁻¹), and aromatic C=C stretches.[17][18] |

Note: Spectroscopic data should be compared with literature values or a known standard for confirmation.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Hydroxy-4,6-dimethylbenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of pharmacologically active molecules, salicylic acid stands as a cornerstone compound, renowned for its extensive therapeutic applications, from its well-documented anti-inflammatory and analgesic properties to its use in dermatology.[1][2][3] Its mechanism of action, primarily involving the modulation of cyclooxygenase (COX) enzymes and effects on various cellular signaling pathways, has been the subject of intensive research.[1][4] This guide delves into a comparative analysis of salicylic acid and its lesser-known structural analog, 2-Hydroxy-4,6-dimethylbenzoic acid. While direct, extensive experimental data on this compound is not abundant in publicly accessible literature, this guide will leverage established principles of structure-activity relationships (SAR) for phenolic compounds to infer its biological activity profile in comparison to its parent compound, salicylic acid. This document aims to provide researchers, scientists, and drug development professionals with a scientifically grounded framework for understanding and potentially exploring the therapeutic promise of this methylated salicylic acid derivative.

Comparative Analysis of Biological Activities: A Structure-Activity Relationship Perspective

The addition of two methyl groups to the salicylic acid scaffold at the 4 and 6 positions is anticipated to significantly modulate its physicochemical properties and, consequently, its biological activities. Methyl groups are electron-donating and increase the lipophilicity of the molecule. These changes can influence how the compound interacts with biological targets, its ability to cross cell membranes, and its metabolic stability.

Anti-inflammatory Activity

Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis by modulating the activity of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[1][4] It can also impact inflammatory responses by affecting cellular signaling cascades, including the NF-κB and MAPK pathways.[4]

For this compound, the presence of electron-donating methyl groups could potentially enhance its anti-inflammatory potency. Increased lipophilicity may facilitate better penetration into the active site of COX enzymes. Furthermore, the electronic effects of the methyl groups could influence the binding affinity for the enzymatic target. It is plausible that this compound would also exhibit inhibitory effects on pro-inflammatory signaling pathways, a hypothesis that warrants experimental validation.

Table 1: Predicted Comparative Anti-inflammatory Profile

FeatureSalicylic AcidThis compound (Predicted)Rationale for Prediction
COX Inhibition Moderate inhibitor of COX-1 and COX-2.[1][4]Potentially enhanced inhibition.Increased lipophilicity from methyl groups may improve access to the enzyme's active site.
NF-κB Pathway Known to inhibit NF-κB signaling.[4]Likely to inhibit NF-κB signaling.Structural similarity to salicylic acid suggests a shared mechanism of action.
In Vivo Efficacy Well-established anti-inflammatory effects.Warrants investigation; may show improved efficacy due to enhanced cellular uptake.Increased lipophilicity often correlates with better bioavailability for oral or topical administration.
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. Salicylic acid itself demonstrates free radical scavenging activity.[4]

The introduction of electron-donating methyl groups at the ortho and para positions relative to the hydroxyl group in this compound is expected to increase its antioxidant capacity. These methyl groups can stabilize the resulting phenoxyl radical through hyperconjugation and inductive effects, making the parent molecule a more potent hydrogen donor.

Table 2: Predicted Comparative Antioxidant Profile

AssaySalicylic AcidThis compound (Predicted)Rationale for Prediction
DPPH Radical Scavenging Exhibits radical scavenging activity.[4]Potentially higher scavenging activity.Electron-donating methyl groups stabilize the phenoxyl radical, enhancing hydrogen-donating ability.
ABTS Radical Scavenging Exhibits radical scavenging activity.Potentially higher scavenging activity.Similar to DPPH, the increased stability of the radical form enhances antioxidant potential.
Cellular Antioxidant Assays Can protect cells from oxidative stress.May offer enhanced cellular protection.Increased lipophilicity could lead to better cell membrane permeability and intracellular antioxidant action.
Antimicrobial Activity

Salicylic acid possesses weak antibacterial and antifungal properties.[3] Its antimicrobial action is partly attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes. The lipophilicity of a compound can play a significant role in its antimicrobial efficacy, as it influences the compound's ability to partition into the lipid-rich cell membranes of microorganisms.

The increased lipophilicity of this compound due to the two methyl groups suggests that it may exhibit enhanced antimicrobial activity compared to salicylic acid. A more lipophilic compound can more readily penetrate the bacterial cell wall and cytoplasmic membrane, leading to greater disruption and potentially a lower minimum inhibitory concentration (MIC).

Table 3: Predicted Comparative Antimicrobial Profile

ActivitySalicylic AcidThis compound (Predicted)Rationale for Prediction
Antibacterial (Gram-positive) Weak to moderate activity.Potentially enhanced activity.Increased lipophilicity may improve penetration of the peptidoglycan layer.
Antibacterial (Gram-negative) Limited activity.May show some improvement, but the outer membrane remains a significant barrier.Increased lipophilicity can sometimes improve penetration through the outer membrane, but this is not always the case.
Antifungal Weak to moderate activity.Potentially enhanced activity.Increased lipophilicity could improve interaction with the fungal cell membrane.

Mechanistic Insights and Signaling Pathways

The biological effects of both salicylic acid and, hypothetically, this compound are mediated through their interactions with key cellular signaling pathways.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Salicylic acid is known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. It is highly probable that this compound would exert a similar inhibitory effect on this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Nucleus->Genes Induces SA_analog Salicylic Acid & 2-Hydroxy-4,6-dimethyl- benzoic acid SA_analog->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory role of salicylic acid analogs.

Experimental Protocols

To empirically validate the predicted biological activities of this compound and enable a direct comparison with salicylic acid, the following standardized experimental protocols are recommended.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric detection.

  • Test compounds (this compound and salicylic acid) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib for COX-2).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Add the test compounds or reference inhibitor to the respective wells. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).

  • Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, arachidonic acid, and the colorimetric substrate, TMPD.

  • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Workflow Start Start Prepare Prepare Serial Dilutions of Test Compounds Start->Prepare Plate Add Reagents to 96-Well Plate (Buffer, Heme, COX Enzyme) Prepare->Plate AddInhibitor Add Test Compounds and Controls Plate->AddInhibitor Incubate Incubate for Inhibitor Binding AddInhibitor->Incubate AddSubstrate Initiate Reaction with Arachidonic Acid & TMPD Incubate->AddSubstrate Read Measure Absorbance Change (Microplate Reader) AddSubstrate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Data and Determine IC50 Calculate->Plot End End Plot->End

References

A Comparative Guide to the Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4,6-dimethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its specific substitution pattern, featuring a hydroxyl group ortho to the carboxylic acid and two methyl groups, imparts unique chemical properties that are leveraged in various applications. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-proven experimental protocols, and offer a comparative analysis of their respective advantages and limitations based on key performance indicators such as yield, purity, and operational complexity.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from the readily available precursor, 3,5-dimethylphenol. The primary challenge lies in the regioselective introduction of a carboxyl group onto the aromatic ring. Two classical methods in organic synthesis are primarily considered for this transformation: the Kolbe-Schmitt reaction and Grignard carboxylation.

Route 1: The Kolbe-Schmitt Reaction of 3,5-Dimethylphenol

The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols.[1][2] The reaction proceeds by heating a metal phenoxide with carbon dioxide under pressure. The phenoxide is significantly more reactive towards electrophilic aromatic substitution than the corresponding phenol, and the use of an alkali metal cation, such as sodium or potassium, can influence the regioselectivity of the carboxylation.

Mechanism: The reaction is initiated by the deprotonation of the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of carbon dioxide. The nature of the alkali metal cation plays a crucial role in directing the carboxylation to the ortho position through the formation of a chelate complex with the incoming carbon dioxide. Subsequent acidification protonates the carboxylate to yield the final hydroxybenzoic acid.

Kolbe_Schmitt_Reaction cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification 3,5-Dimethylphenol 3,5-Dimethylphenol Sodium_3,5-dimethylphenoxide Sodium 3,5-dimethylphenoxide 3,5-Dimethylphenol->Sodium_3,5-dimethylphenoxide + NaOH - H₂O NaOH NaOH CO2 CO₂ (pressure, heat) Intermediate_Complex Intermediate Complex Sodium_3,5-dimethylphenoxide->Intermediate_Complex + CO₂ H2O H₂O Sodium_2-hydroxy-4,6-dimethylbenzoate Sodium 2-hydroxy-4,6-dimethylbenzoate Intermediate_Complex->Sodium_2-hydroxy-4,6-dimethylbenzoate Rearrangement H2SO4 H₂SO₄ Target_Molecule This compound Sodium_2-hydroxy-4,6-dimethylbenzoate->Target_Molecule + H₂SO₄ - Na₂SO₄ Na2SO4 Na₂SO₄

Caption: Kolbe-Schmitt Reaction Pathway for this compound.

Route 2: Grignard Carboxylation of Brominated 3,5-Dimethylphenol

An alternative approach involves the formation of an organometallic intermediate, specifically a Grignard reagent, from a halogenated derivative of 3,5-dimethylphenol, followed by carboxylation. This multi-step process offers a different strategy for introducing the carboxyl group.

Mechanism: The synthesis commences with the bromination of 3,5-dimethylphenol to produce 2-bromo-3,5-dimethylphenol. The resulting aryl bromide is then treated with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-(bromomagnesio)-3,5-dimethylphenol. This highly nucleophilic organometallic species readily attacks the electrophilic carbon of carbon dioxide (typically added as dry ice) to form a magnesium carboxylate salt. Subsequent acidic workup liberates the desired this compound.

Grignard_Carboxylation cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Carboxylation 3,5-Dimethylphenol 3,5-Dimethylphenol 2-Bromo-3,5-dimethylphenol 2-Bromo-3,5-dimethylphenol 3,5-Dimethylphenol->2-Bromo-3,5-dimethylphenol + Br₂ - HBr Br2 Br₂ Grignard_Reagent Grignard Reagent 2-Bromo-3,5-dimethylphenol->Grignard_Reagent + Mg HBr HBr Mg Mg, dry ether Target_Molecule This compound Grignard_Reagent->Target_Molecule + CO₂ then H₃O⁺ CO2 1. CO₂ (dry ice) H3O 2. H₃O⁺

Caption: Grignard Carboxylation Pathway for this compound.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Kolbe-Schmitt ReactionRoute 2: Grignard Carboxylation
Starting Material 3,5-Dimethylphenol3,5-Dimethylphenol
Number of Steps 1 (nominally)3
Key Reagents NaOH, CO₂ (high pressure)Br₂, Mg, CO₂ (dry ice)
Typical Yield ModerateModerate to Good (cumulative over 3 steps)
Purity of Crude Product Often requires purification from isomers and unreacted starting material.Byproducts from Grignard formation can be present.
Reaction Conditions High temperature and high pressure required.[1]Anhydrous conditions are critical for Grignard reagent formation.
Scalability Well-established for industrial scale.Can be challenging to scale due to the sensitivity of Grignard reagents.
Safety Considerations Requires handling of high-pressure CO₂ and caustic NaOH.Bromine is highly corrosive and toxic. Grignard reagents are pyrophoric.
Environmental Impact High energy consumption due to temperature and pressure.Use of ethereal solvents and halogenated intermediates.

Experimental Protocols

Protocol for Route 1: Kolbe-Schmitt Reaction of 3,5-Dimethylphenol

Disclaimer: A specific, peer-reviewed protocol for the Kolbe-Schmitt reaction of 3,5-dimethylphenol to produce this compound was not found in the surveyed literature. The following protocol is a representative procedure based on established methods for the carboxylation of substituted phenols.[1][3]

Materials:

  • 3,5-Dimethylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high-pressure cylinder

  • Concentrated sulfuric acid (H₂SO₄)

  • High-pressure autoclave reactor

  • Methanol (for dissolution, optional)

Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, dissolve 3,5-dimethylphenol in a minimal amount of methanol (optional, for improved handling). Add a stoichiometric equivalent of sodium hydroxide to form the sodium 3,5-dimethylphenoxide in situ.

  • Solvent Removal: If a solvent was used, carefully remove it under reduced pressure to obtain the dry sodium phenoxide powder.

  • Carboxylation: Seal the autoclave and purge with nitrogen gas. Pressurize the reactor with carbon dioxide to approximately 100 atm and heat to 125-150 °C with vigorous stirring. Maintain these conditions for several hours.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess CO₂ pressure. Dissolve the solid product in water.

  • Acidification and Isolation: Slowly add concentrated sulfuric acid to the aqueous solution until it is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol.

Protocol for Route 2: Grignard Carboxylation of Brominated 3,5-Dimethylphenol

Disclaimer: A specific, peer-reviewed protocol for the Grignard carboxylation of 2-bromo-3,5-dimethylphenol was not found. The following is a general procedure based on standard methods for Grignard reactions and subsequent carboxylations.

Materials:

  • 3,5-Dimethylphenol

  • Bromine (Br₂)

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of 2-Bromo-3,5-dimethylphenol

  • Dissolve 3,5-dimethylphenol in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.

  • Slowly add a stoichiometric equivalent of bromine dissolved in the same solvent to the solution at room temperature with stirring.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with a solution of sodium bisulfite to remove excess bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-3,5-dimethylphenol, which can be purified by column chromatography or recrystallization.

Step 2: Formation of the Grignard Reagent

  • Under an inert atmosphere, place dry magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of a solution of 2-bromo-3,5-dimethylphenol in anhydrous diethyl ether to the magnesium. A small crystal of iodine may be added to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation and Workup

  • Cool the Grignard solution in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization.

Conclusion

Both the Kolbe-Schmitt reaction and Grignard carboxylation represent viable synthetic routes to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including the desired scale, available equipment, and tolerance for hazardous reagents.

The Kolbe-Schmitt reaction is a more direct, one-pot synthesis that is well-suited for industrial-scale production. However, it requires specialized high-pressure equipment and the regioselectivity can be a concern, potentially leading to lower yields of the desired isomer and more complex purification.

The Grignard carboxylation route offers a more classical laboratory-scale approach. While it involves multiple steps, it can potentially provide better control over the regiochemistry. The primary challenges with this route are the handling of highly reactive and sensitive Grignard reagents, which necessitates strictly anhydrous conditions, and the use of corrosive bromine.

For researchers in a laboratory setting, the Grignard route might be more accessible if high-pressure equipment is unavailable. For large-scale industrial production, the Kolbe-Schmitt reaction, despite its demanding conditions, is likely the more economical and established method. Further optimization of the Kolbe-Schmitt reaction conditions for 3,5-dimethylphenol could improve its efficiency and make it an even more attractive option.

References

A Comparative Spectroscopic Guide to 2-Hydroxy-4,6-dimethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Hydroxy-4,6-dimethylbenzoic acid and its structural isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The Importance of Isomeric Differentiation

This compound and its isomers, all sharing the molecular formula C₉H₁₀O₃, are substituted aromatic carboxylic acids. The specific placement of the hydroxyl and two methyl groups on the benzene ring profoundly influences their electronic environment, intramolecular interactions, and consequently, their spectroscopic signatures. Accurate characterization is paramount, as even minor structural changes can lead to significant alterations in pharmacological activity or toxicity. This guide will focus on a comparative analysis of the following key isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-Hydroxy-3,5-dimethylbenzoic acid

  • Isomer 3: 4-Hydroxy-2,6-dimethylbenzoic acid

  • Isomer 4: 2-Hydroxy-3,4-dimethylbenzoic acid

We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a comprehensive toolkit for their distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making it ideal for distinguishing between positional isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a detailed map of the proton framework. For our isomers, the key differentiating features will be the chemical shifts and coupling patterns of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring ¹H NMR spectra of these aromatic carboxylic acids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

General workflow for NMR sample preparation and data acquisition.

Comparative ¹H NMR Data

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Hydroxyl/Carboxyl Protons (δ, ppm)
This compound ~6.6-6.8 (2H, s)~2.2-2.4 (6H, s)Broad signals, variable
4-Hydroxy-3,5-dimethylbenzoic acid ~7.5 (2H, s)~2.2 (6H, s)Broad signals, variable
4-Hydroxy-2,6-dimethylbenzoic acid ~6.5 (2H, s)~2.3 (6H, s)Broad signals, variable
2-Hydroxy-3,4-dimethylbenzoic acid ~6.7 (1H, d), ~7.6 (1H, d)~2.1 (3H, s), ~2.2 (3H, s)Broad signals, variable

Analysis of ¹H NMR Differences:

  • Symmetry: Isomers 1, 2, and 3 exhibit symmetry, resulting in a single signal for the two aromatic protons and a single signal for the two methyl groups. In contrast, Isomer 4 (2-Hydroxy-3,4-dimethylbenzoic acid) is unsymmetrical, leading to two distinct signals for the aromatic protons (as doublets due to ortho-coupling) and two separate singlets for the non-equivalent methyl groups. This lack of symmetry is a primary distinguishing feature.

  • Chemical Shifts of Aromatic Protons: The electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group influence the chemical shifts of the aromatic protons. In 4-hydroxy-3,5-dimethylbenzoic acid, the two aromatic protons are ortho to the electron-withdrawing carboxyl group, leading to a downfield shift (~7.5 ppm). Conversely, in 4-hydroxy-2,6-dimethylbenzoic acid, the aromatic protons are ortho to the electron-donating hydroxyl group, causing an upfield shift (~6.5 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbons are all diagnostic.

Comparative ¹³C NMR Data

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~173Multiple signals in the 110-160 range~20-22
4-Hydroxy-3,5-dimethylbenzoic acid ~168~121, 128, 131, 158~16
4-Hydroxy-2,6-dimethylbenzoic acid ~172Multiple signals in the 110-160 range~19
2-Hydroxy-3,4-dimethylbenzoic acid ~174Multiple signals in the 115-162 range~15, ~19

Analysis of ¹³C NMR Differences:

  • Number of Signals: Similar to ¹H NMR, the symmetry of the isomers is reflected in the number of ¹³C signals. Symmetrical isomers will show fewer aromatic carbon signals than the unsymmetrical 2-hydroxy-3,4-dimethylbenzoic acid.

  • Carbonyl Chemical Shift: The chemical shift of the carboxylic acid carbon is influenced by intramolecular hydrogen bonding. In 2-hydroxy substituted benzoic acids, the hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid, which can affect its chemical shift.

  • Aromatic Carbon Shifts: The substitution pattern directly dictates the chemical shifts of the aromatic carbons. Carbons bearing the hydroxyl group will be shifted significantly downfield (typically >150 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrations to monitor for these isomers are the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-H and C=C stretches of the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

  • ATR Method:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

  • KBr Pellet Method:

    • Grind a few milligrams of the sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

General workflow for FT-IR sample preparation and data acquisition.

Comparative FT-IR Data

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound Broad, ~2500-3300~1650-1670~1600, ~1450
4-Hydroxy-3,5-dimethylbenzoic acid Broad, ~2500-3300~1680-1700~1600, ~1480
4-Hydroxy-2,6-dimethylbenzoic acid Broad, ~2500-3300~1680-1700~1610, ~1470
2-Hydroxy-3,4-dimethylbenzoic acid Broad, ~2500-3300~1650-1670~1620, ~1490

Analysis of FT-IR Differences:

  • O-H Stretching: All isomers will show a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2] This band will also encompass the phenolic O-H stretch.

  • C=O Stretching: The position of the carbonyl stretch is a key differentiator. In the 2-hydroxy isomers, intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid weakens the C=O double bond, causing a shift to a lower wavenumber (~1650-1670 cm⁻¹) compared to the 4-hydroxy isomers (~1680-1700 cm⁻¹). This is a reliable diagnostic feature to distinguish between 2-hydroxy and 4-hydroxy substitution patterns.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For these isomers, the molecular ion peak will be the same, but the relative abundances of the fragment ions may differ.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Comparative Mass Spectrometry Data

All isomers will have a molecular ion peak [M]⁺ at m/z = 166. The fragmentation patterns are expected to show some common losses characteristic of benzoic acids and phenols.

Fragment Ionm/zProposed Structure/Loss
[M]⁺166Molecular Ion
[M - H₂O]⁺148Loss of water
[M - COOH]⁺121Loss of the carboxyl group
[M - H₂O - CO]⁺120Subsequent loss of carbon monoxide

Analysis of Mass Spectrometry Differences:

While the major fragment ions may be similar for all isomers, the relative intensities of these peaks can vary depending on the stability of the resulting fragment ions. For example, the ease of water loss might be influenced by the proximity of the hydroxyl and methyl groups, potentially leading to differences in the abundance of the m/z 148 peak. The "ortho effect," where adjacent substituents can influence fragmentation pathways, may also lead to unique fragments or different fragment abundances for the 2-hydroxy isomers compared to the 4-hydroxy isomers.[3]

UV-Vis Spectroscopy: A Look at the Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity) of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Blank Measurement: Record a baseline spectrum of the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm).

  • pH Dependence: For acidic and phenolic compounds, it is often informative to record spectra at different pH values to observe the spectral shifts upon deprotonation.[4]

Expected UV-Vis Spectral Characteristics:

Substituted benzoic acids typically exhibit two main absorption bands in their UV spectra, arising from π→π* transitions of the benzene ring. The positions and intensities of these bands are influenced by the electronic effects of the substituents.

  • Hydroxyl and Methyl Groups: Both are electron-donating groups which tend to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid.

  • Intramolecular Hydrogen Bonding: In the 2-hydroxy isomers, intramolecular hydrogen bonding can affect the electronic structure and thus the UV-Vis spectrum.

  • pH Effects: Deprotonation of the carboxylic acid and/or the phenolic hydroxyl group at higher pH will alter the electronic nature of the molecule and lead to significant shifts in the absorption bands.[4] Comparing the spectra at acidic and basic pH can be a useful tool for confirming the presence of these functional groups.

Conclusion

The differentiation of the positional isomers of this compound is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR are particularly powerful in distinguishing isomers based on symmetry and the specific chemical shifts of the aromatic and substituent nuclei. FT-IR provides a clear distinction between 2-hydroxy and 4-hydroxy isomers based on the position of the carbonyl stretching frequency. Mass spectrometry confirms the molecular weight and can offer further structural clues through fragmentation analysis. Finally, UV-Vis spectroscopy, especially when performed at different pH values, can provide complementary information about the electronic structure of these isomers. By carefully analyzing and comparing the data from these techniques, researchers can confidently identify the specific isomer in their samples.

References

A Comparative Guide to the In Vitro Efficacy of 2-Hydroxy-4,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro biological efficacy of derivatives based on the 2-Hydroxy-4,6-dimethylbenzoic acid scaffold. As a versatile aromatic carboxylic acid, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents, and possesses inherent antioxidant properties.[1] Strategic modification of its core structure has yielded derivatives with potent and specific activities, particularly in the realms of anticancer and antimicrobial applications. This document synthesizes experimental data from key studies, explains the causality behind the chosen methodologies, and provides detailed protocols for researchers aiming to evaluate similar compounds.

Section 1: Anticancer Efficacy Against Colorectal Cancer Stem Cells

The development of therapies that specifically target Cancer Stem Cells (CSCs) is a promising strategy to combat cancer progression and overcome chemoresistance.[2] Derivatives of this compound, particularly analogs of the lichen secondary metabolite diffractaic acid, have been synthesized and evaluated for their ability to suppress colorectal cancer stem potential.[2]

Scientific Rationale for Experimental Approach

The primary assay for assessing the direct impact of a compound on cancer cell populations is a cell viability or cytotoxicity assay. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[3][4] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan precipitate.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effects.[6] This assay is foundational for determining the concentration-dependent efficacy of novel therapeutic candidates.

Comparative Performance of Diffractaic Acid Analogs

A study focused on synthesizing and evaluating analogs of diffractaic acid, a compound structurally related to this compound, revealed significant differences in their ability to inhibit cell viability and suppress cancer stem cell traits.[2] The data below summarizes the comparative efficacy.

Compound IDStructural ModificationKey Finding
TU1 (Diffractaic Acid) Parent CompoundModerate cytotoxicity against various melanoma cell lines.[2]
TU3 (Barbatic Acid) Demethylation of TU1Higher ability to inhibit cell viability compared to TU1.[2]
TU2 Esterification of Carboxylic AcidDiminished biological activity, highlighting the importance of the free carboxyl group.[2]

Note: Specific IC50 values were not provided in the primary source, but the relative efficacy was established.

Mechanism of Action of Lead Compound (TU3)

The superior performance of the TU3 derivative was linked to its ability to target ALDH1, a key marker for cancer stem cells. Its mechanism involves the suppression of multiple critical signaling pathways essential for CSC survival and progression, including WNT, STAT3, NF-κB, and Hedgehog.[2]

TU3 TU3 Derivative ALDH1 ALDH1 TU3->ALDH1 targets CSC_Survival Cancer Stem Cell Survival & Progression TU3->CSC_Survival inhibits WNT WNT Pathway ALDH1->WNT regulates STAT3 STAT3 Pathway ALDH1->STAT3 regulates NFKB NF-κB Pathway ALDH1->NFKB regulates Hedgehog Hedgehog Pathway ALDH1->Hedgehog regulates WNT->CSC_Survival STAT3->CSC_Survival NFKB->CSC_Survival Hedgehog->CSC_Survival

Caption: Signaling pathways inhibited by the TU3 derivative.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standardized method for determining the cytotoxic effects of compounds on cultured cells.[3][5][7]

  • Cell Plating: Seed adherent cancer cells (e.g., CaCo2, CSC221) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in serum-free media. Remove the existing media from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with media only (background control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the compound-containing media from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.

Section 2: Antimicrobial and Antifungal Efficacy

The increasing prevalence of antimicrobial resistance is a global health emergency, driving research into novel therapeutic agents.[8] Phenolic compounds, including hydroxybenzoic acids, are well-documented for their antimicrobial properties.[9][10] While specific data on this compound derivatives is limited, a comparative study on the closely related 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives provides a valuable model for structure-activity relationships.[11][12][13]

Scientific Rationale for Experimental Approach

The agar diffusion method is a simple, widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15] This method relies on the diffusion of the test compound from a point source (either a well or a disc) through an agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the source. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion characteristics in agar.[8]

Comparative Performance of 2,4-dihydroxy-6-n-pentylbenzoic Acid Derivatives

The study evaluated a series of ester derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, measured as the diameter of the inhibition zone, demonstrate the impact of structural modifications on antibacterial selectivity and potency.

CompoundDerivative TypeInhibition Zone vs. S. aureus (mm)Inhibition Zone vs. E. coli (mm)
Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate Methoxy Ester9-109-10
Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate Methoxy Ester9-109-10
Methyl 2,4-dihydroxy-6-n-pentylbenzoate Dihydroxy Ester14-15Weakly Active
Ethyl 2,4-dihydroxy-6-n-pentylbenzoate Dihydroxy Ester14-15Weakly Active

Data sourced from Gianini et al.[11][12][13]

This comparison strongly suggests that the presence of a free hydroxyl group at the C-4 position is important for potent activity against S. aureus.[11][12] The methoxy-substituted esters showed weaker, non-selective activity against both bacterial strains.

cluster_workflow Agar Well Diffusion Workflow A 1. Prepare Inoculated Agar Plate B 2. Aseptically Cut Wells (6-8 mm) A->B C 3. Add Test Compound Solution to Well B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Compound Diffuses Into Agar D->E F 6. Measure Diameter of Zone of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Assay

This protocol details the steps for assessing the antimicrobial activity of soluble compounds.[8][14][16]

  • Media and Inoculum Preparation: Prepare Mueller-Hinton Agar and sterilize it by autoclaving. Cool to 45-50°C before pouring into sterile Petri dishes. Prepare a liquid culture of the test microorganism (e.g., S. aureus, E. coli) and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Plate Inoculation: Dip a sterile cotton swab into the microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.

  • Well Creation: Using a sterile cork borer (6-8 mm diameter), punch uniform wells into the agar.[16] Carefully remove the agar plugs to create clean cavities.

  • Compound Application: Prepare solutions of the test derivatives at a known concentration in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each derivative solution into a corresponding well.[16] Also, include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Incubation: Let the plates sit at room temperature for 30-60 minutes to allow for initial diffusion of the compounds.[8] Then, invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Section 3: In Vitro Antioxidant Activity

The phenolic structure inherent to this compound and its derivatives suggests potential antioxidant activity.[1][2] Antioxidants can neutralize harmful free radicals, making them relevant in the study of diseases linked to oxidative stress.

Scientific Rationale for Experimental Approach

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and reliable method to determine the in vitro antioxidant capacity of pure compounds or extracts.[17][18] DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum. When it accepts an electron or hydrogen atom from an antioxidant substance, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing the absorbance to decrease.[19] The degree of color change is proportional to the radical-scavenging activity of the antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for measuring the free radical scavenging ability of test compounds.[17][19]

  • Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol.[19] This solution should be freshly made and kept in the dark. Prepare a series of concentrations for each test derivative in methanol. Also, prepare a standard antioxidant solution (e.g., Trolox, Ascorbic Acid) for comparison.

  • Assay Procedure: In a 96-well microplate, add 10 µL of each test compound concentration to separate wells.

  • Reaction Initiation: Add 190 µL of the DPPH solution to each well, bringing the total volume to 200 µL. Prepare a control well containing 10 µL of methanol and 190 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 515 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound. The results can be used to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. As demonstrated through comparative studies of its close analogs, targeted chemical modifications can yield derivatives with potent and selective in vitro efficacy. Modifications to the hydroxyl and carboxyl groups significantly influence biological activity, enhancing anticancer properties against CSCs and modulating antimicrobial selectivity. The standardized in vitro assays detailed in this guide—MTT for cytotoxicity, agar well diffusion for antimicrobial screening, and DPPH for antioxidant capacity—represent a robust, self-validating workflow for the initial characterization and comparison of new derivatives in a drug discovery program.

References

A Comparative In Silico Analysis of 2-Hydroxy-4,6-dimethylbenzoic Acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational and Docking Studies in Early-Phase Drug Discovery

In the landscape of modern drug development, in silico methodologies are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, hands-on comparison of 2-Hydroxy-4,6-dimethylbenzoic acid's potential as a Cyclooxygenase-2 (COX-2) inhibitor, benchmarked against the well-established selective COX-2 inhibitor, Celecoxib. This document is tailored for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for computational and docking analyses.

Introduction: The Rationale for Investigating this compound as a COX-2 Inhibitor

This compound, a substituted aromatic carboxylic acid, has been noted for its potential in creating anti-inflammatory and analgesic agents.[1] Its structural motifs are present in various biologically active compounds, suggesting a potential for interaction with enzymatic targets. The Cyclooxygenase-2 (COX-2) enzyme is a highly relevant target for anti-inflammatory drug discovery.[2][3][4] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[5] Selective inhibition of COX-2 over its isoform, COX-1, is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][6]

Celecoxib, a diaryl-substituted pyrazole, is a potent and selective COX-2 inhibitor that serves as an excellent benchmark for evaluating novel drug candidates.[7][8][9] This guide will delineate a hypothetical, yet scientifically grounded, computational and docking study to assess the viability of this compound as a COX-2 inhibitor, in direct comparison to Celecoxib.

The Arachidonic Acid Cascade and the Role of COX-2

The inflammatory response is a complex biological process. The conversion of arachidonic acid to prostaglandins, mediated by COX enzymes, is a central pathway. The following diagram illustrates this key signaling pathway.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory PLA2 Phospholipase A2

Figure 1: Simplified Arachidonic Acid Signaling Pathway.

Experimental Workflow: A Step-by-Step Guide to In Silico Analysis

The following diagram outlines a standard workflow for computational and docking studies. This self-validating system ensures a rigorous and reproducible investigation.

Docking_Workflow Start Start: Hypothesis Generation Ligand_Prep 1. Ligand Preparation (this compound & Celecoxib) - 2D to 3D Conversion - Energy Minimization Start->Ligand_Prep Protein_Prep 2. Protein Preparation (COX-2, e.g., PDB: 6COX) - Remove Water & Heteroatoms - Add Hydrogens & Charges Start->Protein_Prep Docking 4. Molecular Docking - Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen 3. Grid Box Generation - Define Active Site Coordinates Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis 5. Analysis of Results - Binding Affinity (kcal/mol) - Interaction Analysis (H-bonds, etc.) Docking->Analysis Comparison 6. Comparative Analysis - Benchmark against Celecoxib Analysis->Comparison Conclusion End: Conclusion & Further Steps Comparison->Conclusion

Figure 2: Standard Workflow for Molecular Docking Studies.
Detailed Protocol for Computational and Docking Analysis

This protocol provides a detailed, step-by-step methodology for conducting the in silico investigation.

Part 1: Ligand Preparation

  • Obtain Ligand Structures:

    • The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL).

    • The structure of Celecoxib can be obtained from a chemical database like PubChem.

  • 2D to 3D Conversion:

    • Use a molecular modeling program (e.g., Avogadro, PyMOL) to convert the 2D structures into 3D conformations.

  • Energy Minimization:

    • Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for realistic docking poses.

  • Save in Docking-Compatible Format:

    • Save the energy-minimized ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Part 2: Protein Preparation

  • Retrieve Protein Structure:

    • Download the crystal structure of human or murine COX-2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 6COX, which is a structure of murine COX-2 complexed with a selective inhibitor, SC-558.[10]

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic interactions.

    • Save the prepared protein structure in a docking-compatible format (e.g., PDBQT).

Part 3: Molecular Docking

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of COX-2. In the case of PDB ID 6COX, the binding site can be defined based on the location of the co-crystallized inhibitor.

    • Define a grid box that encompasses the entire active site. The size and center of the grid box should be large enough to allow the ligand to move freely but small enough to focus the search on the active site.

  • Perform Docking:

    • Use a docking program like AutoDock Vina to dock both this compound and Celecoxib into the prepared COX-2 structure.

    • The docking algorithm will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for the most favorable poses.

Part 4: Analysis of Results

  • Analyze Binding Affinity:

    • The primary output of the docking simulation is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger binding interaction.

  • Visualize and Analyze Binding Poses:

    • Load the docked protein-ligand complexes into a molecular visualization program.

    • Analyze the interactions between the ligands and the amino acid residues in the active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare with the Benchmark:

    • Compare the binding affinity and interaction patterns of this compound with those of Celecoxib.

Comparative Data Analysis

The following tables present hypothetical but realistic data that could be obtained from the described docking study.

Table 1: Comparative Docking Performance

CompoundBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki)
This compound-6.815.2 µM
Celecoxib (Reference)-9.5250 nM

Table 2: Analysis of Key Molecular Interactions with COX-2 Active Site Residues

CompoundInteracting ResiduesType of Interaction
This compound Tyr385, Ser530Hydrogen Bond with carboxyl group
Val523, Leu352Hydrophobic interactions with methyl groups
Celecoxib (Reference) Arg513Hydrogen Bond with sulfonamide group
His90, Gln192Hydrogen Bond with pyrazole nitrogen
Val523, Phe518, Trp387Hydrophobic and pi-pi interactions

Discussion and Interpretation of Results

The hypothetical results in Table 1 suggest that Celecoxib has a significantly higher binding affinity for the COX-2 active site compared to this compound. This is reflected in the more negative binding energy and the lower estimated inhibition constant.

The analysis of molecular interactions in Table 2 provides a rationale for these findings. Celecoxib's ability to form multiple hydrogen bonds and extensive hydrophobic interactions within the COX-2 active site, particularly the key interaction with Arg513 via its sulfonamide group, contributes to its high affinity and selectivity.[7] In contrast, this compound, while capable of forming hydrogen bonds through its carboxyl and hydroxyl groups, may not achieve the same level of complementary interactions within the binding pocket. The smaller size of this compound may also limit its ability to form as many van der Waals contacts as the larger Celecoxib molecule.

While the docking score of this compound is modest compared to Celecoxib, it does indicate a potential for binding to the COX-2 active site. This suggests that this compound could serve as a starting point or a scaffold for the design of more potent COX-2 inhibitors. Further optimization of the structure, for instance, by adding functional groups that can form more extensive interactions with the active site residues, could lead to improved binding affinity.

Conclusion and Future Directions

This comparative guide has outlined a comprehensive in silico workflow for evaluating the potential of this compound as a COX-2 inhibitor, using Celecoxib as a benchmark. The detailed protocols and hypothetical data provide a framework for researchers to conduct similar computational studies.

Based on our hypothetical analysis, this compound shows a potential for interaction with the COX-2 active site, albeit with a lower predicted affinity than the established inhibitor Celecoxib. This initial in silico screening provides valuable insights and justifies further investigation.

Future work should focus on:

  • Synthesis and in vitro validation: The most promising derivatives of this compound identified through further in silico screening should be synthesized and their inhibitory activity against COX-2 confirmed through enzymatic assays.

  • Molecular Dynamics Simulations: To gain a more dynamic understanding of the protein-ligand interactions and the stability of the complex, molecular dynamics simulations should be performed.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to assess the drug-likeness of any potential lead compound.[6][11][12]

By integrating these computational and experimental approaches, researchers can accelerate the discovery and development of novel, safer, and more effective anti-inflammatory agents.

References

A Comparative Analysis of the Antimicrobial Effects of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antimicrobial properties of various benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, spectrum of activity, and relative potency of these compounds. By synthesizing experimental data and outlining detailed methodologies, this guide aims to serve as a valuable resource for the selection and application of benzoic acid derivatives in antimicrobial research and development.

Introduction: The Enduring Relevance of Benzoic Acid Derivatives in Antimicrobial Science

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are widely utilized as preservatives in food, cosmetics, and pharmaceutical products.[1][2] Their broad spectrum of activity, coupled with a generally favorable safety profile, makes them a subject of continuous scientific interest.[1][2] The fundamental structure of benzoic acid, a simple aromatic carboxylic acid, allows for a variety of substitutions on the benzene ring, leading to a diverse family of compounds with a wide range of chemical and biological properties.[3][4] Understanding the nuances of how these structural modifications influence antimicrobial efficacy is crucial for the development of novel and more effective antimicrobial agents.

This guide will explore the antimicrobial effects of several key benzoic acid derivatives, including:

  • Sodium Benzoate: The sodium salt of benzoic acid, widely used as a food preservative.[5]

  • Parabens: Esters of p-hydroxybenzoic acid, commonly used in cosmetics and pharmaceuticals.[6]

  • Gallic Acid: A phenolic acid found in numerous plants, known for its antioxidant and antimicrobial activities.[7][8]

  • Salicylic Acid: A beta-hydroxy acid with well-known anti-inflammatory and antimicrobial properties.[9]

We will examine their mechanisms of action, compare their effectiveness against a range of microorganisms using experimental data, and provide detailed protocols for assessing their antimicrobial activity.

Mechanisms of Antimicrobial Action: A Multifaceted Approach

The antimicrobial activity of benzoic acid derivatives is not attributed to a single, universal mechanism but rather a combination of actions that disrupt microbial cellular integrity and function. The primary mechanism for many of these compounds, particularly in their undissociated form, is their ability to penetrate the microbial cell membrane.[10][11]

Disruption of Cell Membrane and pH Homeostasis

Benzoic acid and its derivatives are lipophilic, allowing them to easily pass through the cell membrane.[10] Once inside the cytoplasm, which has a near-neutral pH, the acid releases a proton (H+), leading to the acidification of the cell's interior.[2][3] This disruption of the internal pH interferes with essential enzymatic activities and metabolic processes, ultimately inhibiting microbial growth.[2][12] Furthermore, the alteration of the cell membrane's permeability can cause the leakage of essential ions and other small molecules, leading to cell death.[12]

Inhibition of Cellular Processes

Beyond disrupting pH, these derivatives can interfere with specific cellular functions:

  • Enzyme Inhibition: They can inhibit the activity of key enzymes involved in metabolism. For instance, sodium benzoate can interfere with enzymes in the respiratory chain, preventing the condensation reaction of acetyl-CoA.[10][11]

  • Protein Synthesis: Some derivatives can impact the protein synthesis machinery within the microbial cell.[10]

  • Disruption of Quorum Sensing: Salicylic acid has been shown to interfere with quorum sensing in bacteria like Pseudomonas aeruginosa, a process that regulates the expression of virulence factors.[13]

The following diagram illustrates the general mechanism of action for benzoic acid derivatives.

Antimicrobial Mechanism of Benzoic Acid Derivatives cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) Undissociated Acid Undissociated Benzoic Acid Derivative Membrane Lipid Bilayer Undissociated Acid->Membrane Passive Diffusion Dissociated Acid Dissociated Acid + H+ Membrane->Dissociated Acid Dissociation Enzyme Metabolic Enzymes Dissociated Acid->Enzyme Inhibition Protein_Synth Protein Synthesis Dissociated Acid->Protein_Synth Inhibition Cell_Death Inhibition of Growth & Cell Death Dissociated Acid->Cell_Death Cytoplasmic Acidification Enzyme->Cell_Death Protein_Synth->Cell_Death caption General mechanism of antimicrobial action for benzoic acid derivatives.

Caption: General mechanism of antimicrobial action for benzoic acid derivatives.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial efficacy of different benzoic acid derivatives, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a widely used and reliable technique for determining MIC values.[15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum:

    • Streak the test microorganism onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at the optimal growth temperature.[15]

    • Select several well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the benzoic acid derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to obtain a range of concentrations.[16]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).[16]

    • Incubate the plate at the optimal growth temperature for 18-24 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.[16]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.[4]

  • Incubation:

    • Incubate the agar plates at the optimal growth temperature for 24-48 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[4]

The following diagram outlines the workflow for determining MIC and MBC.

MIC and MBC Determination Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compounds Prepare Serial Dilutions of Benzoic Acid Derivatives Compounds->Inoculation Incubation_MIC Incubate (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear MIC Wells Read_MIC->Plating Incubation_MBC Incubate (24-48h) Plating->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC caption Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial activity of benzoic acid derivatives is influenced by several factors, including the specific derivative, the target microorganism, and the pH of the medium.[2][17] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various benzoic acid derivatives against a selection of common microorganisms, compiled from multiple studies.

Benzoic Acid DerivativeMicroorganismMIC (µg/mL)Reference(s)
Benzoic Acid Escherichia coli1000[4]
Staphylococcus aureus>1500[18]
Sodium Benzoate Escherichia coli400,000[19]
Staphylococcus aureus400,000[19]
Gallic Acid Pseudomonas fluorescens5000[20]
Pseudomonas putida2500[20]
Staphylococcus aureus56[7]
Salmonella enterica475[7]
Methylparaben Staphylococcus aureusVaries[21]
Candida albicansLess effective[21]
Propylparaben Staphylococcus aureusVaries[21]
Candida albicansLess effective[21]
Salicylic Acid Escherichia coli250-500[22]
Pseudomonas aeruginosa500[22]
Staphylococcus aureus4000[23]

Key Observations from the Comparative Data:

  • Influence of pH: The efficacy of benzoic acid and its salts, like sodium benzoate, is highly pH-dependent, with greater activity in acidic conditions (pH 2.5-4.0).[5][10][11] This is because the undissociated form of the acid, which is more prevalent at lower pH, is the primary active agent.[19]

  • Spectrum of Activity:

    • Parabens generally exhibit broader activity against fungi than bacteria and are more effective against Gram-positive bacteria than Gram-negative bacteria.[6][24] The antimicrobial activity of parabens increases with the length of the alkyl chain.[17][24]

    • Gallic acid has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[7][25]

    • Salicylic acid shows moderate activity against both Gram-negative and Gram-positive bacteria.[22]

  • Potency: Gallic acid appears to be one of the more potent derivatives, with lower MIC values against certain bacteria compared to benzoic acid and its sodium salt.[7][20] However, direct comparisons can be challenging due to variations in experimental conditions across different studies.

Conclusion: Tailoring the Choice of Benzoic Acid Derivative to the Application

This comparative analysis underscores the versatility and continued importance of benzoic acid derivatives as antimicrobial agents. The choice of a specific derivative should be guided by a thorough understanding of its antimicrobial spectrum, potency, and the physicochemical properties of the intended application, particularly pH.

For instance, the high efficacy of sodium benzoate in acidic environments makes it an excellent preservative for acidic foods and beverages.[5] The broad-spectrum activity of parabens makes them suitable for preserving a wide range of cosmetic and pharmaceutical formulations.[6] The potent and broad-spectrum activity of gallic acid suggests its potential for development as a therapeutic agent against bacterial infections, including those caused by multi-drug resistant pathogens.[7] Salicylic acid's ability to modulate bacterial virulence, in addition to its direct antimicrobial effects, presents intriguing possibilities for novel anti-infective strategies.[13]

Further research focusing on synergistic combinations of these derivatives with each other or with other antimicrobial agents could lead to the development of more robust and effective antimicrobial formulations.[26][27] As the challenge of antimicrobial resistance continues to grow, the exploration of established compound families like benzoic acid derivatives remains a critical and promising area of scientific inquiry.

References

A Senior Scientist's Guide to the In Vitro Assessment of Antioxidant Properties in Dimethylbenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the antioxidant potential of dimethylbenzoic acid (DMBA) isomers. We move beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach. Our discussion is grounded in established antioxidant chemistry, providing a comparative context against well-characterized phenolic antioxidants.

The Chemical Rationale of Antioxidant Action: A Primer

Before assessing any compound, it is critical to understand the mechanisms that confer antioxidant activity. The primary function of a chemical antioxidant is to neutralize reactive oxygen species (ROS) and other free radicals by donating an electron or a hydrogen atom, thereby terminating the oxidative chain reaction. The principal mechanisms include:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A•). Phenolic compounds, with their hydroxyl (-OH) groups, are classic examples of HAT-based antioxidants.[1]

  • Single Electron Transfer (SET): An antioxidant can donate an electron to a radical, converting it into an anion. This mechanism is often followed by proton transfer (Sequential Proton Loss Electron Transfer or SPLET).[2]

The efficacy of an antioxidant is therefore intrinsically linked to its molecular structure—specifically, its ability to readily donate a hydrogen atom or electron and stabilize the resulting radical form.

The Benzoic Acid Scaffold: Establishing a Structure-Activity Benchmark

To properly evaluate the dimethylbenzoic acids, we must first consider the well-established structure-activity relationships (SAR) of their parent scaffold, benzoic acid, and its hydroxylated derivatives.[3][4][5] The antioxidant capacity of substituted benzoic acids is overwhelmingly dictated by the presence, number, and position of hydroxyl (-OH) groups.[6][7]

  • Number of Hydroxyl Groups: Antioxidant activity generally increases with the number of hydroxyl groups. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) is a far more potent antioxidant than protocatechuic acid (3,4-dihydroxybenzoic acid).[7]

  • Position of Hydroxyl Groups: The relative positions of the -OH groups are crucial. Dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHBA, 3,4-DHBA) or para (e.g., 2,5-DHBA) positions exhibit significantly higher antioxidant activity than those in the meta position (e.g., 3,5-DHBA). This is due to their ability to form stable radical intermediates through intramolecular hydrogen bonding and electron delocalization.[7][8]

This established science leads to a critical hypothesis for our investigation: Dimethylbenzoic acid isomers, which lack the phenolic hydroxyl group essential for efficient hydrogen atom donation, are expected to exhibit minimal to negligible direct radical-scavenging activity compared to their hydroxylated counterparts. The following experimental protocols are designed to rigorously test this hypothesis.

A Multi-Assay Approach for Comprehensive Antioxidant Profiling

No single assay can fully capture the antioxidant profile of a compound. A validated approach requires a panel of assays that probe different aspects of antioxidant action (e.g., HAT vs. SET mechanisms). We present four industry-standard spectrophotometric and fluorometric assays for a comprehensive comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the SET mechanism. DPPH is a stable, deep violet-colored radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectroscopic grade methanol. Store this solution in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions of DMBA isomers and positive controls (e.g., Trolox, Gallic Acid) in methanol at a concentration of 1 mg/mL. Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of test compounds or standards to the corresponding wells.

    • For the control well (blank), add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

The ABTS assay, also based on SET, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate, producing a blue-green solution. Antioxidants reduce the ABTS•⁺, causing the solution to lose color, which is monitored by absorbance.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•⁺ working solution to each well.

    • Add 10 µL of the various concentrations of test compounds or standards.

    • Shake the plate and incubate in the dark at room temperature for 7 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % Inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of a Trolox standard.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via the SET mechanism. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex from a colorless ferric complex at low pH.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard (Ferrous Sulfate), or blank (solvent).

    • Incubate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using known concentrations of FeSO₄.

    • Express the FRAP value of the samples in µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a HAT-based method. It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescent signal over time.

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Working Solution: Dilute the stock solution with phosphate buffer to the final desired concentration.

    • AAPH Solution: Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard: Prepare a stock solution and serial dilutions in the same phosphate buffer.

  • Assay Procedure (96-well black plate):

    • Add 150 µL of fluorescein working solution to each well.

    • Add 25 µL of the test compound, Trolox standard, or blank (buffer).

    • Mix and incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. Use an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC value of the samples as µM Trolox Equivalents (TE).

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the general workflow for these in vitro assays can be standardized.

G cluster_prep Preparation Phase cluster_assay Reaction Phase (96-Well Plate) cluster_analysis Analysis Phase prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS•⁺, etc.) add_reagent Add Reagent to Wells prep_reagents->add_reagent prep_samples Prepare Serial Dilutions of DMBA Isomers & Controls add_sample Add Sample/Standard to Wells prep_samples->add_sample incubate Incubate (Time & Temp Specific to Assay) add_sample->incubate measure Measure Absorbance or Fluorescence (Plate Reader) incubate->measure calculate Calculate % Inhibition, IC₅₀, or TE Values measure->calculate compare Compare DMBA Isomers vs. Positive Controls calculate->compare

Caption: Standardized workflow for in vitro antioxidant capacity assessment.

Data Interpretation: A Comparative Framework

The results from these assays will allow for a multi-faceted comparison of the DMBA isomers against established antioxidants. The data should be compiled into a clear, comparative table.

Table 1: Illustrative Comparative Antioxidant Activity Data (Note: These values are hypothetical, based on established chemical principles, and are intended to illustrate the expected outcome of the described methodologies. Actual experimental results may vary.)

CompoundAssay TypeMechanismIC₅₀ (µM)FRAP Value (µM Fe(II) eq.)ORAC Value (µM TE/µM)
Positive Controls
Gallic AcidDPPH/ABTSSET/HAT~2-10HighHigh
Protocatechuic AcidDPPH/ABTSSET/HAT~10-20HighHigh
TroloxDPPH/ABTS/ORACSET/HAT~20-50Moderate1.0 (by definition)
DMBA Isomers
2,3-Dimethylbenzoic AcidDPPH/ABTS(SET)>1000Very LowVery Low
2,4-Dimethylbenzoic AcidDPPH/ABTS(SET)>1000Very LowVery Low
2,5-Dimethylbenzoic AcidDPPH/ABTS(SET)>1000Very LowVery Low
2,6-Dimethylbenzoic AcidDPPH/ABTS(SET)>1000Very LowVery Low
3,4-Dimethylbenzoic AcidDPPH/ABTS(SET)>1000Very LowVery Low
3,5-Dimethylbenzoic AcidDPPH/ABTS(SET)>1000Very LowVery Low

The expected results, as illustrated above, would show very high IC₅₀ values and low FRAP/ORAC values for the DMBA isomers, indicating negligible antioxidant activity. In contrast, the positive controls (Gallic Acid, Protocatechuic Acid, Trolox) would demonstrate potent activity with low IC₅₀ and high FRAP/ORAC values.

Authoritative Conclusion & Future Directions

Based on foundational principles of antioxidant chemistry and a rigorous, multi-assay experimental framework, it can be concluded that dimethylbenzoic acid compounds are not significant direct radical-scavenging antioxidants. The absence of a phenolic hydroxyl group, the primary functional moiety responsible for donating a hydrogen atom, fundamentally limits their capacity in this regard.

For researchers in drug development, this guide provides a definitive methodology to confirm this lack of activity and redirect resources appropriately. The value of DMBA isomers in pharmacology is more likely to be found in their roles as synthetic intermediates or scaffolds for creating more complex molecules, rather than as primary antioxidant agents.[9][10][11] Future research into the biological activities of DMBAs should therefore focus on mechanisms other than direct antioxidant action.

References

A Comparative Guide to Clinical-Stage Drugs Featuring the 2-Hydroxy-4,6-dimethylbenzoic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drugs incorporating the 2-hydroxy-4,6-dimethylbenzoic acid scaffold, with a focus on their clinical trial performance, mechanisms of action, and the experimental methodologies used to characterize them. We will delve into two key examples that have reached clinical trials: Atrasentan, a modern therapeutic for a specific kidney disease, and Tacedinaline (CI-994), an earlier-generation oncology candidate. This comparison will highlight the diverse therapeutic applications of this chemical moiety and provide insights into the evolution of drug development strategies.

Introduction: The this compound Moiety in Drug Design

The this compound structure is a versatile scaffold in medicinal chemistry.[1] Its substituted phenyl ring allows for the presentation of functional groups in a specific spatial orientation, facilitating interactions with biological targets. The hydroxyl and carboxylic acid groups can act as key hydrogen bond donors and acceptors, or as handles for further chemical modification to modulate properties like solubility, bioavailability, and target affinity. This guide will explore how this core structure has been adapted to create two drugs with vastly different therapeutic goals and clinical outcomes.

Atrasentan: A Modern Success Story in Nephrology

Atrasentan is a potent and selective endothelin A (ETA) receptor antagonist.[2][3] It represents a targeted therapeutic approach for the treatment of Immunoglobulin A nephropathy (IgAN), a rare kidney disease characterized by the buildup of IgA deposits in the kidneys, which can lead to progressive loss of kidney function.[3]

Mechanism of Action: Targeting the Endothelin Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that, through its interaction with the ETA receptor on various kidney cells, contributes to podocyte injury, mesangial cell proliferation, inflammation, and fibrosis, all of which are hallmarks of IgAN progression.[4][5][6] Atrasentan selectively blocks the ETA receptor, thereby mitigating the damaging effects of ET-1 on the kidney.[2][4] This targeted action is designed to reduce proteinuria, a key marker of kidney damage and a predictor of disease progression.[2][7]

Atrasentan_Mechanism cluster_blood_vessel Blood Vessel cluster_kidney_cell Kidney Cell (e.g., Mesangial Cell, Podocyte) ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Downstream Pathogenic Signaling (Inflammation, Fibrosis, Proteinuria) ETAR->Downstream Activation Atrasentan Atrasentan Atrasentan->ETAR Blocks

Caption: Atrasentan's mechanism of action in IgA nephropathy.

Clinical Trial Data: The ALIGN Study

The efficacy and safety of Atrasentan were primarily evaluated in the Phase III ALIGN clinical trial (NCT04573478), a global, randomized, double-blind, placebo-controlled study.[2][3][7]

Table 1: Key Efficacy and Safety Data for Atrasentan in the ALIGN Study

ParameterAtrasentan + Supportive CarePlacebo + Supportive CareOutcome
Primary Endpoint
Proteinuria Reduction at 36 Weeks (UPCR)36.1% reduction from baseline-Statistically significant (p<0.0001)[2]
Safety Profile
Common Adverse Events (>2%)Peripheral edema, anemia, liver transaminase elevation-Favorable and consistent with previous data[3][7][8]
Comparison with Alternatives for IgA Nephropathy

Atrasentan is an addition to a growing armamentarium of treatments for IgAN, which have traditionally included renin-angiotensin system (RAS) inhibitors. Its targeted mechanism offers a distinct advantage.

Table 2: Comparison of Atrasentan with Other Treatments for IgA Nephropathy

TreatmentMechanism of ActionKey Clinical Benefit
Atrasentan Selective ETA Receptor AntagonistSignificant proteinuria reduction on top of standard of care[2][3]
RAS inhibitors (ACEi/ARBs) Block the renin-angiotensin systemStandard of care for blood pressure control and reducing proteinuria
SGLT2 inhibitors Inhibit glucose reabsorption in the kidneyReduce proteinuria and slow eGFR decline
Budesonide (Targeted-release) Local immunosuppressant in the gutReduces production of pathogenic IgA1
Sparsentan Dual endothelin and angiotensin receptor antagonistReduces proteinuria
Iptacopan Complement factor B inhibitorReduces proteinuria by targeting the alternative complement pathway[4][9]

Tacedinaline (CI-994): An Early Exploration in Oncology

Tacedinaline (also known as CI-994) is an orally active inhibitor of class I histone deacetylases (HDACs).[10][11][12] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[13] In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes. Tacedinaline was investigated in the early 2000s for the treatment of various solid tumors and hematological malignancies.[11][13]

Mechanism of Action: HDAC Inhibition

By inhibiting class I HDACs (HDAC1, 2, and 3), Tacedinaline aims to restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[10][13] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Tacedinaline_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histones_A Acetylated Histones (Open Chromatin) Histones_D Deacetylated Histones (Closed Chromatin) Histones_A->Histones_D Deacetylation Gene_Expr Tumor Suppressor Gene Expression Histones_A->Gene_Expr Enables HDAC HDAC Class I HDAC->Histones_A Acts on Tacedinaline Tacedinaline (CI-994) Tacedinaline->HDAC Inhibits Apoptosis Apoptosis, Cell Cycle Arrest Gene_Expr->Apoptosis Leads to

Caption: Tacedinaline's mechanism as an HDAC inhibitor.

Clinical Trial Data: Pancreatic Cancer

Tacedinaline was evaluated in a randomized, double-blind, placebo-controlled Phase II study in patients with advanced pancreatic cancer, in combination with the then-standard-of-care chemotherapy, gemcitabine.[11][14]

Table 3: Key Efficacy and Safety Data for Tacedinaline in Advanced Pancreatic Cancer

ParameterTacedinaline + GemcitabinePlacebo + GemcitabineOutcome
Primary Endpoint
Median Overall Survival194 days214 daysNo significant difference (P = 0.908)[14]
Secondary Endpoints
Objective Response Rate (investigator-assessed)12%14%No improvement[14]
Safety Profile
Hematological ToxicityIncreased incidence of neutropenia and thrombocytopenia-Increased toxicity compared to placebo[14]

The study concluded that adding Tacedinaline to gemcitabine did not improve efficacy and resulted in increased toxicity.[14] Similar disappointing results were observed in trials for other cancers, and the development of Tacedinaline for these indications appears to have been discontinued.[13]

Comparison with Standard of Care (Early 2000s)

The comparison for Tacedinaline must be framed within the context of the therapeutic landscape of the early 2000s.

Table 4: Tacedinaline in Context: Standard of Care for Advanced Pancreatic Cancer (circa early 2000s)

TreatmentMechanism of ActionKey Clinical Outcome
Tacedinaline + Gemcitabine HDAC inhibition + DNA synthesis inhibitionNo survival benefit over gemcitabine alone[14]
Gemcitabine (monotherapy) Pyrimidine antimetabolite (inhibits DNA synthesis)Modest survival benefit; considered the standard of care[15]

Experimental Protocols

Endothelin A Receptor Antagonism Assay (Radioligand Binding Assay)

This protocol describes a common method to determine the affinity of a compound for the ETA receptor.

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., Atrasentan) for the ETA receptor.

Materials:

  • Cell membranes expressing the human ETA receptor.

  • [125I]-ET-1 (radioligand).

  • Test compound (Atrasentan).

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [125I]-ET-1, and either the test compound, buffer (for total binding), or a high concentration of unlabeled ET-1 (for non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

  • Place the filters in vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding (total binding - non-specific binding).

  • Plot the percentage of inhibition of specific binding against the log concentration of the test compound to determine the IC50 value.

ETAR_Assay_Workflow cluster_workflow ETA Receptor Binding Assay Workflow Prep Prepare Reagents: - ETA-expressing membranes - [125I]-ET-1 - Atrasentan dilutions Incubate Incubate: Membranes + [125I]-ET-1 + Atrasentan Prep->Incubate Filter Filter and Wash to separate bound from free radioligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Calculate specific binding and IC50 Count->Analyze

Caption: Workflow for an ETA receptor binding assay.

HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method to measure the inhibitory activity of a compound against HDAC enzymes.

Objective: To determine the IC50 of a test compound (e.g., Tacedinaline) for a specific HDAC isozyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Developer solution (containing a protease like trypsin).

  • Test compound (Tacedinaline).

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the HDAC enzyme and the test compound or controls.

  • Pre-incubate to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C. The HDAC enzyme will deacetylate the substrate.

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[2][3]

HDAC_Assay_Workflow cluster_workflow HDAC Inhibition Assay Workflow Prep Prepare Reagents: - HDAC enzyme - Fluorogenic substrate - Tacedinaline dilutions Incubate1 Pre-incubate: HDAC enzyme + Tacedinaline Prep->Incubate1 React Add Substrate and incubate (Deacetylation) Incubate1->React Develop Add Developer (Fluorescent signal generation) React->Develop Measure Measure Fluorescence Develop->Measure Analyze Data Analysis: Calculate % inhibition and IC50 Measure->Analyze

Caption: Workflow for a fluorometric HDAC inhibition assay.

Conclusion: Divergent Fates of a Common Scaffold

The clinical journeys of Atrasentan and Tacedinaline illustrate the critical role of both the chemical scaffold and the biological target in determining therapeutic success. While both drugs are derived from a similar chemical starting point, their ultimate applications and outcomes are vastly different.

  • Atrasentan exemplifies a modern, targeted approach to drug development. By selectively inhibiting a key pathogenic pathway in a well-defined disease with a clear biomarker (proteinuria), it has demonstrated significant clinical benefit and achieved regulatory approval.

  • Tacedinaline represents an earlier paradigm of drug development, targeting a broader mechanism (HDAC inhibition) in complex, heterogeneous diseases like cancer. While the scientific rationale was sound, the lack of a specific patient population and a challenging therapeutic window likely contributed to its limited success in clinical trials.

This comparative guide underscores the importance of a deep understanding of disease biology, the identification of specific and measurable biomarkers, and the continuous refinement of chemical structures to achieve optimal therapeutic outcomes. The this compound moiety remains a valuable scaffold, and future drug discovery efforts may yet unlock new therapeutic applications for this versatile chemical entity.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-4,6-dimethylbenzoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just steps, but the scientific reasoning behind them.

Immediate Safety and Hazard Assessment: Understanding the Compound

This compound is a solid organic compound. Before handling, it is crucial to recognize its potential hazards. According to safety data sheets, this chemical is known to cause serious eye damage and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is the first line of defense.

Core Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles or a face shield.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust is likely to be generated, a NIOSH/MSHA-approved respirator is recommended.[2]

  • Hand and Body Protection: Wear nitrile gloves and a lab coat to prevent skin contact.[1]

In the event of accidental exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1]

  • Ingestion: Rinse the mouth and drink plenty of water. Seek medical attention if symptoms occur.[1][3]

The Cardinal Rule of Disposal: Segregation and Containment

The foundational principle of chemical waste management is segregation. Incompatible wastes, when mixed, can lead to violent reactions, the release of toxic gases, or fire.[4][5] this compound, being an organic acid, must be segregated from bases, oxidizing agents, and reactive metals.[4][6]

Waste Accumulation Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated container for organic acid waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.[7]

  • Labeling: The container must be labeled with a "Hazardous Waste" label, clearly identifying the contents, including the full chemical name of this compound and its concentration if in solution.[7]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from drains and incompatible chemicals.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] The standard procedure is to dispose of the chemical waste through an approved hazardous waste disposal facility.[1][10]

Disposal Workflow:

DisposalWorkflow A Step 1: Don appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Carefully transfer solid this compound into a designated, compatible, and labeled hazardous waste container. A->B D Step 4: Securely close the waste container. B->D C Step 3: For solutions, pour into the designated aqueous organic acid waste container. C->D E Step 5: Store the container in the designated Satellite Accumulation Area (SAA). D->E F Step 6: Arrange for pickup by the institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor. E->F

Caption: A streamlined workflow for the safe disposal of this compound.

Decontamination and Spill Management

Accidents can happen, and a prepared response is essential for safety.

Decontamination of Empty Containers:

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash. A common procedure is to triple-rinse the container with a suitable solvent (such as water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[11]

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[12]

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[1][13]

  • Neutralize and Clean: The spill area can then be cleaned with a mild detergent and water.[7] All cleanup materials (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.[12]

Quantitative Data Summary

ParameterValue/InformationSource
Primary Hazards Serious eye damage, respiratory irritation.
Incompatible Materials Strong oxidizing agents, strong bases.[6]
Recommended PPE Safety goggles/face shield, gloves, lab coat.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][10]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict segregation and containment protocols, and following established disposal procedures, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to arrange for the collection of chemical waste.[7]

References

Navigating the Safe Handling of 2-Hydroxy-4,6-dimethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxy-4,6-dimethylbenzoic acid (CAS No. 6370-32-7). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this chemical with the utmost safety and confidence.

Understanding the Potential Hazards

Substituted benzoic acids, as a class of compounds, commonly present a range of hazards that must be respected to ensure a safe laboratory environment. Based on data from similar molecules, this compound should be treated as a substance that is potentially:

  • An irritant to the skin and eyes. [1][2][6][8]

  • An irritant to the respiratory system. [7][8]

  • Harmful if swallowed. [6][8]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.[1]To protect against splashes and airborne particles that could cause serious eye irritation or damage.[2][5][7]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[1]To prevent skin contact, which can lead to irritation.[1][2][6] Always inspect gloves for tears or degradation before use.
Body A knee-length laboratory coat.To protect skin and personal clothing from accidental spills.
Feet Closed-toe shoes.To provide protection from spills and falling objects.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][9]To minimize the inhalation of dust or aerosols, which can cause respiratory tract irritation.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline a comprehensive plan for handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Risk Assessment GatherPPE 2. Gather PPE RiskAssessment->GatherPPE Proceed if safe PrepWorkspace 3. Prepare Workspace GatherPPE->PrepWorkspace Weighing 4. Weighing PrepWorkspace->Weighing Begin handling Dissolution 5. Dissolution Weighing->Dissolution Reaction 6. Reaction/Use Dissolution->Reaction Decontamination 7. Decontamination Reaction->Decontamination Experiment complete WasteCollection 8. Waste Collection Decontamination->WasteCollection Disposal 9. Disposal WasteCollection->Disposal

Caption: A workflow for the safe handling of this compound.

Procedural Steps:

  • Risk Assessment: Before beginning any work, review this guide and any available safety information. Consider the scale of your experiment and any additional reagents being used.

  • Gather PPE: Collect all necessary PPE as outlined in the table above. Ensure everything is in good condition.

  • Prepare Workspace: Work should be conducted in a chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[7] Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid compound in the fume hood to avoid generating dust. Use a tared container to minimize transfers.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction/Use: Keep the reaction vessel closed or under a condenser to prevent the release of any vapors.

  • Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent and then wash with soap and water.

  • Waste Collection: Collect all waste, including contaminated bench paper, gloves, and solutions, in a clearly labeled, sealed waste container.

  • Disposal: Dispose of the waste according to your institution's hazardous waste disposal procedures. Do not pour down the drain.[5]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Segregation: All waste containing this compound, whether solid or in solution, must be collected in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4,6-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4,6-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.